molecular formula C10H16ClN3 B591510 (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride CAS No. 1588441-33-1

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Cat. No.: B591510
CAS No.: 1588441-33-1
M. Wt: 213.709
InChI Key: XCVIPDQBXDCMCK-UHFFFAOYSA-N
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Description

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3 and its molecular weight is 213.709. The purity is usually 95%.
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Properties

IUPAC Name

(2-pyrrolidin-1-ylpyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13;/h3-5H,1-2,6-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVIPDQBXDCMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588441-33-1
Record name 3-Pyridinemethanamine, 2-(1-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride. This compound, possessing a unique trifunctional structure with a pyrrolidine ring, a pyridine ring, and a primary aminomethyl group, is of significant interest in medicinal chemistry. This document outlines its chemical and physical properties, with a detailed analysis of its basicity through estimated pKa values. Furthermore, it presents established experimental protocols for the precise determination of these pKa values, namely potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy. Finally, this guide explores the potential biological significance of this scaffold, highlighting its relevance as a potential Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonist and illustrating the associated signaling pathway.

Chemical and Physical Properties

This compound is a multifaceted molecule featuring three distinct basic centers: the nitrogen atom of the pyrrolidine ring, the nitrogen atom of the pyridine ring, and the primary amino group. The hydrochloride salt form indicates that at least one of these basic centers is protonated.

Table 1: General Properties of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

PropertyValue
Molecular Formula C₁₀H₁₆ClN₃
Molecular Weight 213.71 g/mol
IUPAC Name (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine;hydrochloride
Structure (Structure of the free base)

Basicity and Estimated pKa Values

  • Pyrrolidine Nitrogen: The nitrogen in a pyrrolidine ring is a saturated, secondary amine. The pKa of the conjugate acid of pyrrolidine is approximately 11.3[1][2]. The substitution on the pyridine ring is unlikely to dramatically alter this value.

  • Pyridine Nitrogen: The nitrogen in a pyridine ring is part of an aromatic system and is sp² hybridized, making it significantly less basic than aliphatic amines. The pKa of the pyridinium ion is about 5.3[1]. The electron-donating pyrrolidinyl group at the 2-position is expected to increase the basicity (raise the pKa) of the pyridine nitrogen.

  • Aminomethyl Nitrogen: The primary amino group is attached to a pyridine ring via a methylene bridge. This insulates it somewhat from the electron-withdrawing effects of the aromatic ring. The predicted pKa for the similar compound 3-(aminomethyl)pyridine is approximately 8.34[3].

Table 2: Estimated pKa Values for the Basic Centers of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

Basic CenterMoiety TypeReference pKa (Conjugate Acid)Estimated pKa Range
Pyrrolidine NitrogenSaturated Secondary Amine~11.3 (Pyrrolidine)[1][2]10.5 - 11.5
Pyridine NitrogenAromatic Amine~5.3 (Pyridine)[1]5.5 - 6.5
Aminomethyl NitrogenPrimary Aliphatic Amine~8.34 (3-(Aminomethyl)pyridine)[3]8.0 - 9.0

Note: These are estimated values and experimental determination is required for confirmation.

Experimental Protocols for pKa Determination

For a polybasic compound such as this compound, precise determination of the individual pKa values is crucial for understanding its ionization state at physiological pH and for optimizing its pharmacological properties. The following are detailed methodologies for two highly accurate experimental techniques.

Potentiometric Titration

This is a highly accurate and widely used method for determining pKa values by monitoring pH changes upon the addition of a titrant[4].

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in a known volume (e.g., 50 mL) of deionized water or a suitable buffer with a constant ionic strength (e.g., 0.1 M KCl). The concentration should be sufficient to yield clear inflection points in the titration curve.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Immerse the calibrated pH electrode and a temperature probe into the sample solution.

    • Continuously stir the solution using a magnetic stirrer at a constant, moderate speed.

  • Titration Procedure:

    • Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until all three basic groups are deprotonated, which will be indicated by a final, stable high pH value.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The curve will exhibit three distinct equivalence points corresponding to the deprotonation of the three basic centers.

    • The pKa value for each basic center corresponds to the pH at the half-equivalence point for that specific protonation step.

    • Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining pKa values by monitoring the chemical shift changes of specific nuclei as a function of pH[4]. This method can be particularly useful for distinguishing between the pKa values of the different nitrogen atoms in the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a series of buffer solutions with precisely known pH values, covering a range that encompasses the expected pKa values (e.g., from pH 2 to 12).

    • Prepare a stock solution of this compound in D₂O.

    • Add a small, constant amount of the stock solution to each of the buffer solutions to create a series of NMR samples with varying pH.

  • NMR Data Acquisition:

    • Acquire ¹H or ¹³C NMR spectra for each sample at a constant temperature.

    • For ¹H NMR, monitor the chemical shifts of protons adjacent to the nitrogen atoms (e.g., protons on the pyrrolidine ring, pyridine ring, and the aminomethyl group).

    • For ¹³C NMR, monitor the chemical shifts of the carbon atoms directly bonded to the nitrogen atoms.

  • Data Analysis:

    • Plot the chemical shift (δ) of a specific nucleus against the pH of the solution.

    • The resulting plot will be a sigmoidal curve for each protonation equilibrium.

    • Fit the data to the Henderson-Hasselbalch equation (or a modified version for NMR data) to determine the pKa value, which corresponds to the inflection point of the sigmoidal curve.

    • By analyzing the changes in chemical shifts of specific protons or carbons, it is possible to assign each pKa value to a particular basic center.

Biological Context and Signaling Pathway

Derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine, which are structurally analogous to the compound of interest, have been identified as potent and functionally active antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1)[5][6]. MCH-R1 is a G-protein coupled receptor (GPCR) primarily expressed in the brain and is involved in the regulation of energy homeostasis and feeding behavior. Antagonism of MCH-R1 is a therapeutic strategy being explored for the treatment of obesity.

The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCH-R1 activates a Gαi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on cellular function. An antagonist like a derivative of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine would block the binding of MCH to its receptor, thereby inhibiting this signaling pathway.

MCH_R1_Signaling cluster_membrane Cell Membrane MCHR1 MCH-R1 G_protein Gαi/oβγ MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts MCH MCH MCH->MCHR1 Binds Antagonist (2-(Pyrrolidin-1-yl)pyridin-3-yl) methanamine derivative Antagonist->MCHR1 Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., regulation of feeding behavior) cAMP->Downstream Regulates experimental_workflow cluster_potentiometric Potentiometric Titration cluster_nmr NMR Spectroscopy P1 Sample Preparation (Dissolve in H₂O/KCl) P2 Titration with NaOH P1->P2 P3 Record pH vs. Volume P2->P3 P4 Plot Titration Curve P3->P4 P5 Determine Equivalence Points P4->P5 P6 Calculate pKa values (at half-equivalence points) P5->P6 N1 Sample Preparation (Dissolve in D₂O buffers of varying pH) N2 Acquire NMR Spectra N1->N2 N3 Measure Chemical Shifts (δ) N2->N3 N4 Plot δ vs. pH N3->N4 N5 Fit to Henderson-Hasselbalch N4->N5 N6 Determine pKa values (inflection points) N5->N6

References

Technical Data Sheet: (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a technical summary of the chemical compound (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride, consolidating available structural and identification data. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

This compound is a heterocyclic amine containing a pyridine ring substituted with a pyrrolidine and a methanamine group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Below is a two-dimensional representation of the chemical structure, generated using the DOT language, illustrating the connectivity of atoms.

Caption: 2D structure of this compound.

Physicochemical and Identification Data

The following table summarizes the key identifiers and properties for this compound. This data is crucial for substance registration, database searching, and experimental design.

Identifier TypeValueSource
CAS Number 1588441-33-1[1]
IUPAC Name This compound
InChI 1S/C10H15N3.ClH/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13;/h3-5H,1-2,6-8,11H2;1H
InChI Key XCVIPDQBXDCMCK-UHFFFAOYSA-N
Purity 95+%[1]

Note: Molecular formula and weight for the free base (C10H15N3) are 177.25 g/mol . The hydrochloride salt will have a correspondingly higher molecular weight.

Experimental Protocols

A comprehensive search of publicly available scientific literature and chemical databases did not yield detailed experimental protocols for the synthesis or analytical characterization of this compound. While general methods for the synthesis of substituted pyrrolidines and pyridines exist, specific reaction conditions, purification methods, and characterization data (e.g., NMR, HPLC, MS) for this particular compound have not been published.[2][3][4]

The logical workflow for a potential, though unverified, synthesis could involve the coupling of a pre-functionalized pyridine ring with pyrrolidine, followed by functional group manipulation to install the methanamine sidechain. A generalized conceptual workflow is presented below.

synthesis_workflow start 2-Halo-3-cyanopyridine (Starting Material) step1 Nucleophilic Substitution with Pyrrolidine start->step1 intermediate 2-(Pyrrolidin-1-yl)nicotinonitrile (Intermediate) step1->intermediate step2 Reduction of Nitrile (e.g., with LiAlH₄ or H₂/Catalyst) intermediate->step2 product_base (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine (Free Base) step2->product_base step3 Salt Formation (Treatment with HCl) product_base->step3 final_product This compound (Final Product) step3->final_product

Caption: A conceptual, generalized workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways

No information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound is available in the public domain. The compound is currently listed by chemical vendors primarily for research and development purposes, suggesting it may be a building block for the synthesis of more complex molecules or a candidate for screening libraries.

Safety Information

Based on available material safety data, the compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Warning". Standard precautionary measures, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection, are recommended when handling this chemical.

Disclaimer: This document is a compilation of information from publicly accessible sources and is intended for informational purposes only. It is not a substitute for rigorous, independent scientific investigation. Users should consult primary literature and safety data sheets before conducting any experiments.

References

Unraveling the Molecular Mechanisms of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is a synthetic compound featuring a pyridine ring substituted with a pyrrolidinyl group and a methanamine hydrochloride side chain. While direct, in-depth studies on this specific molecule are limited, its structural motifs are present in compounds with well-defined biological activities. This technical guide synthesizes the available evidence for its two most probable mechanisms of action: antagonism of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) and anti-tubercular activity, likely through the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3). This document provides a comprehensive overview of the potential signaling pathways, quantitative data from structurally related analogs, and detailed experimental protocols for assessing these activities.

Potential Mechanism of Action: Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

The structural similarity of this compound to known antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) suggests this is a primary potential mechanism of action. MCH-R1 is a G-protein coupled receptor (GPCR) predominantly expressed in the brain and is implicated in the regulation of energy homeostasis, appetite, and mood. Antagonism of this receptor is a therapeutic strategy being explored for the treatment of obesity and anxiety.

MCH-R1 Signaling Pathway

Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), MCH-R1 couples to inhibitory (Gαi) and Gq/11 (Gαq) G-proteins. This initiates two primary signaling cascades:

  • Gαi Pathway: The activation of Gαi leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently diminishes the activity of Protein Kinase A (PKA).

  • Gαq Pathway: The activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC).

As an antagonist, this compound would bind to MCH-R1 and prevent the binding of MCH, thereby inhibiting these downstream signaling events.

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MCHR1 MCH-R1 G_protein Gαi / Gαq MCHR1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Hydrolyzes MCH MCH (Agonist) MCH->MCHR1 Binds & Activates Antagonist (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine (Antagonist) Antagonist->MCHR1 Binds & Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, neuronal activity) PKA->Cellular_Response Phosphorylates Targets IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK Ca_release->ERK Activates PKC->ERK Activates ERK->Cellular_Response Phosphorylates Targets

Figure 1: MCH-R1 Signaling Pathway and Antagonism.
Quantitative Data for Structurally Similar MCH-R1 Antagonists

While specific binding affinity data for this compound is not publicly available, studies on structurally similar compounds provide strong evidence for its potential as an MCH-R1 antagonist. A particularly relevant study identified derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine as potent and functionally active MCH-R1 antagonists.

Compound ClassTargetAssay TypeValueReference
6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivativeHuman MCH-R1Radioligand Binding (Ki)2.3 nM[1][2]
Experimental Protocols for MCH-R1 Activity

This assay determines the affinity of a test compound for MCH-R1 by measuring its ability to compete with a radiolabeled ligand.

Workflow:

MCHR1_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare membranes from cells expressing MCH-R1 Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand (e.g., [¹²⁵I]-MCH) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine Compound_Prep->Incubation Filtration Rapidly filter through GF/C filter plates Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Detection Measure radioactivity using a scintillation counter Washing->Detection IC50_Calc Calculate IC₅₀ from competition curve Detection->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Figure 2: MCH-R1 Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human MCH-R1.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a Bradford or BCA assay.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes (5-10 µg protein/well), a fixed concentration of radioligand (e.g., [¹²⁵I]-MCH at its Kd), and serial dilutions of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled MCH.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filters, add scintillation fluid, and quantify bound radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of a compound to antagonize the MCH-induced increase in intracellular calcium via the Gαq pathway.

Workflow:

Calcium_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate MCH-R1 expressing cells in a 96-well plate Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Addition Add test compound (antagonist) and incubate Dye_Loading->Compound_Addition Agonist_Stimulation Add MCH (agonist) and measure fluorescence Compound_Addition->Agonist_Stimulation IC50_Calc Calculate IC₅₀ from the dose-response curve Agonist_Stimulation->IC50_Calc

Figure 3: Calcium Mobilization Functional Assay Workflow.

Detailed Methodology:

  • Cell Preparation:

    • Plate HEK293 cells stably expressing MCH-R1 in a 96-well, black-walled, clear-bottom plate and incubate overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer, typically containing probenecid to prevent dye extrusion. Incubate at 37°C for approximately 60 minutes.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the test antagonist and incubate for a defined period (e.g., 30 minutes).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Measure baseline fluorescence, then add a fixed concentration of MCH (typically at its EC₈₀) and immediately record the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence corresponds to the increase in intracellular calcium.

    • Plot the inhibition of the MCH-induced calcium response against the log concentration of the antagonist.

    • Determine the IC₅₀ value using non-linear regression.

Potential Mechanism of Action: Anti-Tubercular Activity

The presence of the pyridine and pyrrolidine moieties in this compound is also characteristic of several classes of anti-tubercular agents. A plausible mechanism of action is the inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3).

MmpL3 and Mycolic Acid Transport

MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis. It is responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are crucial components of the mycobacterial cell wall, providing a unique, impermeable barrier that is essential for the bacterium's survival and virulence. Inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, bacterial cell death.

MmpL3_Inhibition cluster_cell_wall Mycobacterium tuberculosis Cell Wall Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Outer Membrane FAS_I Fatty Acid Synthase I (FAS-I) Mycolic_Acid_Precursors Mycolic Acid Precursors FAS_I->Mycolic_Acid_Precursors Synthesizes FAS_II Fatty Acid Synthase II (FAS-II) FAS_II->Mycolic_Acid_Precursors Synthesizes TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Precursors->TMM Forms MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall) MmpL3->Mycolic_Acid_Layer Incorporation into Inhibitor (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine (Inhibitor) Inhibitor->MmpL3 Inhibits

Figure 4: Inhibition of MmpL3 and Mycolic Acid Transport.
Quantitative Data for Structurally Similar Anti-Tubercular Agents

While the specific Minimum Inhibitory Concentration (MIC) for this compound against M. tuberculosis has not been reported, studies on related pyridine and pyrrolidine-containing compounds demonstrate potent anti-tubercular activity.

Compound ClassStrainAssay TypeValue (μg/mL)Reference
Pyridine-2-methylamine derivative (Compound 62)M. tuberculosis H37RvMIC0.016[3]
2,4-disubstituted pyridine derivative (pyrrolidine-containing)M. tuberculosisMIC991.5[4]
2,6-disubstituted thiosemicarbazone of pyridine (pyrrolidine-containing)M. tuberculosis (standard strain)MIC2[5]
Experimental Protocol for Anti-Tubercular Activity

This colorimetric assay is a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

Workflow:

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture_Prep Culture M. tuberculosis H37Ra to mid-log phase Inoculation Inoculate wells with M. tuberculosis suspension Culture_Prep->Inoculation Compound_Prep Prepare serial dilutions of test compound in a 96-well plate Compound_Prep->Inoculation Incubation Incubate plates at 37°C for 5-7 days Inoculation->Incubation AlamarBlue_Add Add Alamar Blue reagent to each well Incubation->AlamarBlue_Add Incubation_2 Incubate for another 24 hours AlamarBlue_Add->Incubation_2 Readout Observe color change (Blue to Pink) Incubation_2->Readout MIC_Det Determine MIC (lowest concentration with no color change) Readout->MIC_Det

Figure 5: Microplate Alamar Blue Assay (MABA) Workflow.

Detailed Methodology:

  • Preparation:

    • Grow Mycobacterium tuberculosis H37Ra or H37Rv in Middlebrook 7H9 broth supplemented with OADC or ADC to mid-log phase.

    • In a sterile 96-well microplate, prepare two-fold serial dilutions of the test compound in 100 µL of broth. Include a drug-free control and a positive control (e.g., isoniazid).

  • Inoculation and Incubation:

    • Adjust the turbidity of the mycobacterial culture to a McFarland standard of 0.5, then dilute to achieve a final inoculum of approximately 5 x 10⁴ CFU/well.

    • Add 100 µL of the inoculum to each well.

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Assay Readout:

    • Add 20 µL of Alamar Blue reagent (resazurin) to each well.

    • Continue incubation for another 24 hours.

    • Visually inspect the wells. A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion

Based on the analysis of its structural components, this compound presents a compelling dual-action profile with potential as both a Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonist and an anti-tubercular agent, likely targeting MmpL3. The quantitative data from closely related analogs in both target classes are promising, with activities reported in the low nanomolar range for MCH-R1 antagonism and the low microgram per milliliter range for anti-tubercular effects. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these hypotheses and the precise characterization of the compound's pharmacological properties. Further investigation is warranted to elucidate the definitive mechanism of action and to assess the therapeutic potential of this molecule.

References

In-depth Technical Guide: (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Biological Activity Profile of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Executive Summary

This document provides a comprehensive overview of the known biological activity of the compound this compound. Despite a thorough search of available scientific literature and databases, detailed information regarding the specific biological targets, mechanism of action, and quantitative efficacy of this molecule is limited. One source indicates potential anti-tubercular and neuroactive properties for the free base, (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine; however, this is not substantiated with quantitative data or detailed experimental evidence in the public domain.

This guide will summarize the available information and, due to the scarcity of specific data, will also explore the biological activities of structurally similar compounds to provide a potential framework for future research and hypothesis generation.

Introduction to this compound

This compound is a heterocyclic amine containing a pyridine ring substituted with a pyrrolidinyl group and a methanamine hydrochloride group. The presence of these functional groups suggests potential interactions with various biological targets, a common feature of molecules within the broader class of pyridine and pyrrolidine derivatives.

While specific data is lacking for the title compound, the core structure is present in a variety of biologically active molecules. These related compounds have shown activity as antagonists for receptors such as the histamine H3 receptor and the melanin-concentrating hormone receptor 1 (MCH-R1), as well as inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV). This suggests that this compound could be investigated for similar activities.

Known Biological Activity

As of the date of this report, there is no publicly available, peer-reviewed research detailing the specific biological activity, mechanism of action, or quantitative data (e.g., IC50, Ki) for this compound. A product listing from a chemical supplier mentions "Anti-tubercular / Neuroactive" potential for the free base form, but provides no further details or citations.

Potential Research Directions Based on Structural Analogs

Given the absence of direct data, we can hypothesize potential biological activities based on structurally related compounds. This section is intended to guide future research efforts.

Histamine H3 Receptor Antagonism

Numerous compounds containing pyridine and pyrrolidine moieties have been identified as potent histamine H3 receptor (H3R) antagonists. H3Rs are primarily found in the central nervous system and act as autoreceptors on histaminergic neurons, regulating the release of histamine and other neurotransmitters. H3R antagonists are being investigated for their potential in treating neurological and psychiatric disorders.

  • Hypothetical Signaling Pathway for an H3R Antagonist:

H3R_Antagonist_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor (Gi/o) Histamine->H3R Agonist Binding AC Adenylyl Cyclase H3R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA PKA cAMP->PKA Activation Ca_influx Ca2+ Influx PKA->Ca_influx Inhibition Vesicle Histamine Vesicle Ca_influx->Vesicle Fusion & Release Histamine_released Histamine Vesicle->Histamine_released Release into Synaptic Cleft Compound (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride (Hypothetical) Compound->H3R Antagonism H1R_H2R Postsynaptic H1/H2 Receptors Neuronal_Excitation Increased Neuronal Excitation H1R_H2R->Neuronal_Excitation Activation Histamine_released->H1R_H2R

Caption: Hypothetical signaling pathway of a histamine H3 receptor antagonist.

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

Derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine have been identified as potent and functionally active MCH-R1 antagonists. MCH-R1 is a G protein-coupled receptor involved in the regulation of energy homeostasis and is a target for the development of anti-obesity drugs.

  • Hypothetical Experimental Workflow for MCH-R1 Antagonist Screening:

MCH_R1_Workflow start Start: Synthesize (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride Analogs in_vitro_binding In Vitro Binding Assay (e.g., Radioligand Binding with [125I]-MCH) start->in_vitro_binding functional_assay Functional Assay (e.g., Calcium Mobilization or cAMP Assay in MCH-R1 Expressing Cells) in_vitro_binding->functional_assay Active Compounds selectivity_panel Selectivity Profiling (Screen against a panel of other GPCRs) functional_assay->selectivity_panel Potent Antagonists in_vivo_pk In Vivo Pharmacokinetic Studies in Rodents (e.g., Oral Bioavailability) selectivity_panel->in_vivo_pk Selective Compounds in_vivo_efficacy In Vivo Efficacy Studies (e.g., Food Intake and Body Weight in DIO Mice) in_vivo_pk->in_vivo_efficacy Good PK Profile lead_optimization Lead Optimization in_vivo_efficacy->lead_optimization lead_optimization->start Iterate end End: Candidate Selection lead_optimization->end Meets Criteria

Caption: Hypothetical workflow for screening MCH-R1 antagonists.

Proposed Experimental Protocols

Due to the lack of specific biological data for the title compound, detailed, validated experimental protocols cannot be provided. However, based on the potential activities of structural analogs, the following general methodologies could be adapted for its initial characterization.

General Receptor Binding Assay (Radioligand Displacement)

This protocol describes a general method to determine the binding affinity of the test compound for a specific G protein-coupled receptor (GPCR) expressed in a cell line.

  • Cell Culture and Membrane Preparation:

    • Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., Histamine H3 Receptor).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]-Nα-methylhistamine for H3R), and varying concentrations of the test compound.

    • For non-specific binding determination, a separate set of wells should contain a high concentration of a known, non-labeled ligand.

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

General Functional Assay (cAMP Measurement)

This protocol outlines a general method to assess the functional activity of the test compound on a Gi/o-coupled receptor, such as the H3 receptor.

  • Cell Culture:

    • Culture a suitable cell line expressing the receptor of interest in a 96-well plate.

  • Assay Procedure:

    • Pre-treat the cells with varying concentrations of the test compound.

    • Stimulate the cells with a known agonist for the receptor (e.g., R-α-methylhistamine for H3R) in the presence of forskolin (an adenylyl cyclase activator).

    • Incubate for a specified time to allow for changes in intracellular cAMP levels.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the IC50 value for the inhibition of agonist-induced suppression of forskolin-stimulated cAMP production.

Quantitative Data Summary

No quantitative biological data for this compound is currently available in the public domain. The following table is provided as a template for when such data becomes available.

Target Assay Type Species Value (e.g., IC50, Ki) Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Conclusion

This compound is a compound with a chemical structure that suggests potential biological activity. However, there is a significant lack of published data to confirm its specific targets and mechanism of action. The mention of potential anti-tubercular and neuroactive properties warrants further investigation.

Future research should focus on a broad-based screening approach to identify its primary biological target(s). The exploration of its activity at histamine H3 receptors and MCH-R1, based on the activity of structurally similar compounds, could be a logical starting point. The experimental protocols and workflows outlined in this document provide a foundational framework for initiating such studies. The scientific community is encouraged to publish any findings on this compound to contribute to the collective understanding of its pharmacological profile.

An In-depth Technical Guide to the Synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a four-step sequence commencing with the readily available starting material, nicotinonitrile. The pathway is designed to be efficient and scalable, employing standard laboratory techniques and reagents.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a four-step process:

  • Chlorination of 2-Hydroxynicotinonitrile: The synthesis begins with the conversion of 2-hydroxynicotinonitrile to 2-chloronicotinonitrile. This is a crucial step to activate the pyridine ring for subsequent nucleophilic substitution.

  • Nucleophilic Aromatic Substitution: The resulting 2-chloronicotinonitrile is then reacted with pyrrolidine in a nucleophilic aromatic substitution reaction to yield 2-(pyrrolidin-1-yl)nicotinonitrile.

  • Nitrile Reduction: The nitrile group of 2-(pyrrolidin-1-yl)nicotinonitrile is subsequently reduced to a primary amine, yielding (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine.

  • Salt Formation: Finally, the free base is converted to its hydrochloride salt to improve its stability and handling properties.

The overall synthetic scheme is depicted below:

Synthesis_Pathway A 2-Hydroxynicotinonitrile B 2-Chloronicotinonitrile A->B POCl3 C 2-(Pyrrolidin-1-yl)nicotinonitrile B->C Pyrrolidine, Base D (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine C->D Reduction (e.g., Raney Ni, H2) E (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride D->E HCl

Caption: Synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with a summary of the expected quantitative data.

Step 1: Synthesis of 2-Chloronicotinonitrile

The initial step involves the chlorination of 2-hydroxynicotinonitrile using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • In a fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxynicotinonitrile (1.0 eq).

  • Carefully add phosphorus oxychloride (3.0-5.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until a precipitate is formed.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain crude 2-chloronicotinonitrile.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Melting Point (°C) Appearance
2-ChloronicotinonitrileC₆H₃ClN₂138.5685-9553-56White to off-white solid
Step 2: Synthesis of 2-(Pyrrolidin-1-yl)nicotinonitrile

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom in 2-chloronicotinonitrile is displaced by pyrrolidine.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-chloronicotinonitrile (1.0 eq) in a suitable solvent such as acetonitrile, DMF, or ethanol.

  • Add pyrrolidine (1.2-1.5 eq) and a base such as potassium carbonate or triethylamine (1.5-2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Physical State
2-(Pyrrolidin-1-yl)nicotinonitrileC₁₀H₁₁N₃173.2270-85Yellowish solid or oil
Step 3: Reduction of 2-(Pyrrolidin-1-yl)nicotinonitrile

The nitrile functional group is reduced to a primary amine using a suitable reducing agent, such as Raney Nickel with hydrogen gas.

Experimental Protocol:

  • To a hydrogenation vessel, add 2-(pyrrolidin-1-yl)nicotinonitrile (1.0 eq) and a suitable solvent, such as methanol or ethanol, saturated with ammonia (to prevent secondary amine formation).

  • Carefully add a catalytic amount of Raney Nickel (5-10% by weight) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 6-12 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Once the reaction is complete, carefully filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet with solvent at all times.

  • Concentrate the filtrate under reduced pressure to obtain the crude (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine.

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Physical State
(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamineC₁₀H₁₅N₃177.2560-80Oil or low-melting solid
Step 4: Formation of this compound

The final step is the formation of the hydrochloride salt to facilitate handling and storage.

Experimental Protocol:

  • Dissolve the crude (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine (1.0 eq) in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or methanol.

  • Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • A precipitate of the hydrochloride salt should form. Continue stirring in the ice bath for 30-60 minutes.

  • Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Appearance
This compoundC₁₀H₁₆ClN₃213.71>90White to off-white crystalline solid

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Substitution cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation A Reaction Setup B Reflux A->B C Quenching & Neutralization B->C D Filtration & Drying C->D E Reaction Setup F Reflux E->F G Workup & Extraction F->G H Purification (Chromatography) G->H I Hydrogenation Setup J Hydrogenation I->J K Catalyst Filtration J->K L Solvent Removal K->L M Dissolution of Amine N Addition of HCl M->N O Precipitation N->O P Filtration & Drying O->P

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride: An In-depth Technical Guide on Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is a synthetic molecule featuring a pyridine ring substituted with a pyrrolidinyl group and a methanamine hydrochloride side chain. While direct biological data for this specific compound is not extensively available in public literature, its structural motifs are present in a variety of pharmacologically active agents. Analysis of structurally related compounds suggests several potential therapeutic targets, with a predominant focus on kinase inhibition, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Other potential targets identified through the activity of analogous structures include the c-Met receptor, voltage-gated potassium channels, and the Melanin-Concentrating Hormone Receptor 1 (MCH-R1).

This technical guide provides a comprehensive overview of these potential therapeutic targets. It summarizes available quantitative data for analogous compounds, details relevant experimental protocols for target validation, and visualizes the associated signaling pathways to aid in understanding the potential mechanisms of action and to guide future research and drug development efforts.

Introduction

The pyridine and pyrrolidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates across a wide range of therapeutic areas. The title compound, this compound, combines these two key heterocycles. While this specific molecule is not extensively characterized in the public domain, its constituent parts suggest a high potential for biological activity. This guide explores the most probable therapeutic targets for this compound based on the established pharmacology of structurally similar molecules.

Primary Potential Therapeutic Target: VEGFR-2

The most compelling potential therapeutic target for compounds containing the 2-aminopyridine scaffold is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] Inhibition of VEGFR-2 is a clinically validated strategy for the treatment of various solid tumors.[2]

Quantitative Data for Structurally Related VEGFR-2 Inhibitors

Numerous pyridine-based compounds have been identified as potent VEGFR-2 inhibitors. While specific data for this compound is unavailable, the following table summarizes the inhibitory activities of representative pyridine derivatives against VEGFR-2.

Compound ClassRepresentative Compound/ReferenceTargetAssay TypeIC50 (nM)
Nicotinamide-based derivativesCompound 6 [3]VEGFR-2Enzyme Assay60.83
Naphthylpyridine derivativesCompound 11d [1]VEGFR-2Kinase InhibitionSub-nanomolar
Quinoxaline-piperazine derivativesCompound 11 [2]VEGFR-2Kinase Assay190
Pyridine-based compoundsSorafenib (Reference)[3]VEGFR-2Enzyme Assay53.65
VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF Permeability Vascular Permeability PKC->Permeability Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration AKT->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation VEGFR2_Assay_Workflow cluster_prep Preparation cluster_exec Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare Serial Dilutions of Test Compound Add_Reagents Add Reagents and Inhibitor to Microplate Prep_Compound->Add_Reagents Prep_Reagents Prepare Kinase, Substrate, ATP, and Buffer Prep_Reagents->Add_Reagents Incubate Incubate at 30°C Add_Reagents->Incubate Add_Detection Add Detection Reagent Incubate->Add_Detection Measure_Signal Measure Luminescence Add_Detection->Measure_Signal Plot_Curve Plot Dose-Response Curve Measure_Signal->Plot_Curve Calc_IC50 Calculate IC50 Value Plot_Curve->Calc_IC50 cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met HGF->cMet Binding & Dimerization GAB1 GAB1 cMet->GAB1 GRB2 GRB2 cMet->GRB2 PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Cell Invasion & Metastasis ERK->Invasion MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCH-R1 MCH->MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC PLC PLC Gq->PLC cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca²⁺]i PLC->Ca2

References

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

An In-Depth Overview of a Novel Pyridine Derivative

This technical guide serves to consolidate the available scientific and technical information on this compound, a chemical compound of interest to researchers and professionals in drug development. Due to the compound's novelty, publicly accessible data regarding its detailed biological activity, experimental protocols, and specific signaling pathways is limited. This document provides a summary of its known properties and contextualizes its potential therapeutic relevance based on structurally related compounds.

Compound Identification and Properties

This compound is a heterocyclic amine. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number, which facilitates unambiguous tracking in chemical databases and literature.

PropertyDataSource
Compound Name This compoundN/A
CAS Number 1588441-33-1[1]
Molecular Formula C10H15N3 · HCl
IUPAC Name (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine;hydrochloride
InChI Key XCVIPDQBXDCMCK-UHFFFAOYSA-N
Free Base CAS Number 859850-79-6 ((2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine)[2]
Free Base Formula C10H15N3[2]
Free Base MW 177.246 g/mol [2]
Safety and Handling

Based on available safety data sheets, this compound is classified with the signal word "Warning". The associated hazard statements indicate potential health risks.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).

Contextual Biological Activity: Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

MCH-R1 is a G-protein coupled receptor primarily expressed in the brain that plays a significant role in the regulation of energy homeostasis and body weight.[4] Antagonism of this receptor is a therapeutic strategy being explored for the treatment of obesity.[4]

A study on related compounds, specifically derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine, identified potent and functionally active MCH-R1 antagonists. One such compound demonstrated a high binding affinity (Ki = 2.3 nM) and showed in vivo efficacy in animal models.[3][4] This suggests that the pyridin-pyrrolidine scaffold present in (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine could be a valuable pharmacophore for targeting the MCH-R1 receptor.

Logical Relationship: MCH-R1 Antagonist Drug Discovery

The general workflow for identifying and validating a potential MCH-R1 antagonist based on the available literature for similar compounds is illustrated below.

MCH_R1_Antagonist_Workflow cluster_discovery Discovery & Screening cluster_validation Preclinical Validation A Scaffold Identification (e.g., Pyridin-Pyrrolidine) B Chemical Synthesis of Derivatives A->B C In Vitro Screening (Binding Affinity Assay, Ki) B->C D Functional Assays (e.g., Calcium Mobilization) C->D Select Potent Compounds E In Vivo Efficacy (Rodent Obesity Models) D->E F Pharmacokinetics (Oral Bioavailability) E->F G Candidate Drug F->G Lead Optimization

Caption: Generalized workflow for MCH-R1 antagonist discovery.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not available in the public domain. The synthesis of related pyrrolidine-containing drugs often starts from precursors like proline or 4-hydroxyproline, involving steps such as reduction and condensation.[5] However, a specific, validated protocol for the title compound has not been published.

Conclusion

This compound (CAS: 1588441-33-1) is a defined chemical entity with potential relevance in medicinal chemistry, particularly in the context of MCH-R1 antagonism. While its specific biological profile remains uncharacterized in public literature, the activity of structurally related compounds suggests a possible role in the modulation of energy homeostasis. Further research is required to elucidate its mechanism of action, establish detailed biological activity, and develop robust experimental protocols. Researchers interested in this compound are encouraged to consult commercial supplier documentation for basic handling and safety information and to use the provided structural and contextual information as a foundation for novel investigations.

References

Unveiling (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is a heterocyclic organic compound that has appeared in the catalogs of chemical suppliers as a research chemical. Despite its commercial availability, a comprehensive review of publicly accessible scientific literature reveals a significant lack of detailed studies on its synthesis, pharmacological properties, and specific biological activities. This technical guide summarizes the currently available information and places the compound in the broader context of related chemical structures.

Chemical Identity and Properties

The core structure of the compound features a pyridine ring substituted with a pyrrolidine group at the 2-position and a methanamine group at the 3-position. The hydrochloride salt form suggests it is handled as a stable, water-soluble solid.

PropertyValueSource
Chemical Name This compoundCommercial Suppliers[1][2]
Free Base CAS Number 859850-79-6Suzhou Aobai Pharmaceutical[3]
Molecular Formula (Free Base) C10H15N3Suzhou Aobai Pharmaceutical[3]
Molecular Weight (Free Base) 177.25 g/mol AKSci[1]

At present, detailed, peer-reviewed experimental data on the physicochemical properties, such as melting point, boiling point, and solubility of the hydrochloride salt, are not available in the scientific literature.

Synthesis

No specific, detailed, and peer-reviewed synthetic protocols for this compound have been identified in the current body of scientific literature. However, the synthesis of structurally related 3-aminomethylpyridine derivatives has been described. A general approach to such compounds involves the conversion of a cyano group at the 3-position of the pyridine ring to the corresponding aminomethyl functionality, often via hydrogenation.[1] The synthesis of various pyrrolidine-containing compounds is also well-documented, often starting from proline or through cycloaddition reactions.[4][5][6] A plausible, though unconfirmed, synthetic route to the target compound could involve the nucleophilic substitution of a leaving group at the 2-position of a suitable pyridine precursor with pyrrolidine, followed by or preceded by the formation of the aminomethyl group at the 3-position.

Biological Activity and Therapeutic Potential

Initial interest in this compound may be sparked by supplier-provided information suggesting potential anti-tubercular and neuroactive properties. However, a thorough literature search did not uncover any primary research articles or patents that substantiate these claims with specific experimental data for this compound.

The broader class of molecules containing pyrrolidine and pyridine scaffolds is known to exhibit a wide range of biological activities.[4][7]

  • Antitubercular Activity: Various pyridine and pyrrolidine derivatives have been investigated as potential treatments for tuberculosis. For instance, some pyridine-2-methylamine derivatives have been identified as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for mycolic acids. However, these compounds differ in their substitution patterns from the title compound.

  • Neuroactive Potential: The pyrrolidine ring is a common motif in compounds targeting the central nervous system. Derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine have been identified as potent antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1), a target for the treatment of obesity and other metabolic disorders. Additionally, various pyridin-2-yl-methylamine derivatives have been explored for their potential as antidepressant and analgesic agents.[8]

It is crucial to emphasize that these activities are reported for structurally related but distinct molecules. Without direct experimental evidence, any potential biological activity of this compound remains speculative.

Experimental Protocols and Data

As no peer-reviewed studies detailing the biological evaluation of this compound were found, there are no experimental protocols or quantitative data (e.g., IC50, Ki, MIC values) to report at this time.

Signaling Pathways and Experimental Workflows

The absence of pharmacological studies on this specific compound means there are no described signaling pathways or experimental workflows to visualize.

Conclusion

This compound is a commercially available compound for research purposes. While its structural motifs are present in a variety of biologically active molecules, suggesting a potential for pharmacological properties, there is currently a notable absence of dedicated scientific literature to support any specific claims. Researchers, scientists, and drug development professionals interested in this compound would need to undertake foundational research, including the development and validation of a synthetic route and comprehensive in vitro and in vivo screening to determine its biological activity profile and therapeutic potential. The information gap highlights an opportunity for novel research into the medicinal chemistry of this particular scaffold.

References

The Discovery and History of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is a pyridin-3-ylmethanamine derivative that has garnered interest within the scientific community. While the specific discovery and detailed historical timeline of this particular hydrochloride salt remain sparsely documented in readily available literature, its structural motifs are prevalent in compounds investigated for a range of therapeutic applications. Analogues of this compound have shown potential as both anti-tubercular and neuroactive agents. This technical guide aims to synthesize the available information on this compound and its related analogues, providing a foundational resource for researchers in medicinal chemistry and drug development.

Introduction

The pyridin-3-ylmethanamine scaffold is a versatile building block in medicinal chemistry. The incorporation of a pyrrolidine ring at the 2-position of the pyridine core, as seen in (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine, creates a unique three-dimensional structure that can facilitate interactions with various biological targets. The hydrochloride salt form typically enhances the compound's solubility and stability, making it more amenable for research and development.

While a comprehensive discovery history for the specific title compound is not prominently published, its chemical space is actively being explored. The CAS number for the free base, (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine, is 859850-79-6. This identifier is crucial for tracking its availability and mentions in chemical databases and literature.

Physicochemical Properties

Quantitative data for this compound is not extensively available in public databases. However, based on its structure, the following properties can be inferred and should be experimentally determined for any research application.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₆ClN₃Calculated
Molecular Weight 213.71 g/mol Calculated
CAS Number (Free Base) 859850-79-6Chemical Databases
Appearance White to off-white solid (predicted)General knowledge of hydrochloride salts
Solubility Soluble in water and polar organic solvents (predicted)General knowledge of hydrochloride salts
pKa Multiple values expected due to basic nitrogensPrediction software or experimental titration

Table 1: Predicted Physicochemical Properties

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the readily available scientific literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the nucleophilic aromatic substitution of a suitable 2-halopyridine derivative with pyrrolidine, followed by functional group manipulation at the 3-position to introduce the aminomethyl group.

G A 2-Chloro-3-cyanopyridine C 2-(Pyrrolidin-1-yl)nicotinonitrile A->C Nucleophilic Aromatic Substitution B Pyrrolidine B->C E (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine C->E Nitrile Reduction D Reduction (e.g., LiAlH₄ or H₂/Raney Ni) D->E G This compound E->G Salt Formation F HCl in ether or isopropanol F->G

Figure 1: A conceptual synthetic workflow for the preparation of this compound.

General Experimental Protocol for Nitrile Reduction (Hypothetical)
  • Reaction Setup: To a solution of 2-(Pyrrolidin-1-yl)nicotinonitrile (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a reducing agent such as lithium aluminum hydride (LiAlH₄, 2-3 equivalents) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Extraction: Filter the resulting mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same or a compatible solvent. The hydrochloride salt should precipitate and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Potential Therapeutic Applications and Signaling Pathways

While the specific biological activity of this compound is not well-documented, its structural analogues have been investigated for several therapeutic purposes.

Anti-Tubercular Activity

Pyridine-containing compounds are known to exhibit anti-tubercular properties. The mechanism of action for many such compounds involves the inhibition of essential enzymes in Mycobacterium tuberculosis.

G cluster_0 Mycobacterium tuberculosis A Pyridine-based Inhibitor (e.g., Analogue) B Essential Enzyme (e.g., InhA, DprE1) A->B Inhibition C Cell Wall Synthesis B->C D Bacterial Cell Death C->D

Figure 2: A generalized signaling pathway illustrating the potential anti-tubercular mechanism of action for pyridine-based inhibitors.

Neuroactive Potential

The pyrrolidinomethylpyridine scaffold is present in various compounds targeting the central nervous system (CNS). These compounds can interact with a range of receptors and transporters.

G cluster_0 Synaptic Cleft A Neurotransmitter Release C Postsynaptic Receptor (e.g., nAChR, Dopamine Receptor) A->C B Neuroactive Compound (Analogue) B->C Modulation (Agonist/Antagonist) D Signal Transduction C->D E Neuronal Response D->E

Figure 3: A simplified diagram showing the potential interaction of a neuroactive compound with postsynaptic receptors.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further investigation in drug discovery. While its specific history and biological profile are yet to be fully elucidated in public literature, its structural components suggest promising avenues for research, particularly in the fields of anti-infectives and neuroscience. Future work should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo screening to determine its pharmacological properties and potential therapeutic value. The publication of such data will be crucial for advancing the scientific understanding of this and related molecules.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride, a pyridine derivative of significant interest in medicinal chemistry. The document details a plausible synthetic pathway, experimental protocols for key transformations, and a review of the biological activities associated with structurally related compounds. The core structure, combining a pyridine ring with a pyrrolidine moiety, is a prevalent scaffold in the development of various therapeutic agents. This guide aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel pyridine-based pharmaceuticals by presenting curated data, detailed methodologies, and visual representations of synthetic and biological pathways.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that form the backbone of numerous pharmaceuticals. Their unique structural and electronic properties allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The incorporation of a pyrrolidine ring, a saturated five-membered nitrogen heterocycle, often imparts favorable properties such as improved solubility and metabolic stability, and provides a three-dimensional structural element crucial for specific receptor interactions.

The target molecule, this compound, combines these two key pharmacophores. While specific data on this exact compound is limited in publicly available literature, this guide extrapolates from closely related analogues to provide a thorough technical overview. The potential therapeutic applications of this class of compounds are explored, with a focus on their activity as neurokinin-3 (NK3) receptor antagonists and Janus kinase 2 (JAK2) inhibitors.

Synthesis and Characterization

The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available precursors. The general strategy involves the construction of the substituted pyridine core, followed by the reduction of a nitrile to the desired aminomethyl group and subsequent salt formation.

Synthetic Workflow

A plausible synthetic route is outlined below:

Synthesis_Workflow A Nicotinamide B 2-Chloronicotinonitrile A->B  PCl5, POCl3   C 2-(Pyrrolidin-1-yl)nicotinonitrile B->C  Pyrrolidine, Base   D (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine C->D  Reduction (e.g., H2/Pd, LiAlH4)   E (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride D->E  HCl  

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloronicotinonitrile

This protocol is adapted from established procedures for the synthesis of 2-chloronicotinonitrile from nicotinamide.

  • Materials: Nicotinamide, Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃).

  • Procedure: In a fume hood, a mixture of nicotinamide and phosphorus pentachloride is carefully heated. Phosphorus oxychloride is then added, and the mixture is refluxed. The reaction is monitored for completion. After cooling, the reaction mixture is cautiously poured onto crushed ice. The resulting precipitate is filtered, washed with a dilute sodium hydroxide solution and then with water, and dried to yield 2-chloronicotinonitrile.

Step 2: Synthesis of 2-(Pyrrolidin-1-yl)nicotinonitrile

This step involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloronicotinonitrile with pyrrolidine.

  • Materials: 2-Chloronicotinonitrile, Pyrrolidine, a suitable base (e.g., K₂CO₃ or triethylamine), and a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Procedure: To a solution of 2-chloronicotinonitrile in the chosen solvent, pyrrolidine and the base are added. The reaction mixture is stirred, potentially with heating, until the starting material is consumed (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

Step 3: Reduction of 2-(Pyrrolidin-1-yl)nicotinonitrile to (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

The nitrile group is reduced to a primary amine. Two common methods are catalytic hydrogenation and chemical reduction with a hydride reagent.

  • Method A: Catalytic Hydrogenation [1][2][3]

    • Materials: 2-(Pyrrolidin-1-yl)nicotinonitrile, Palladium on carbon (Pd/C) or Raney Nickel catalyst, Hydrogen gas, a suitable solvent (e.g., methanol or ethanol), and potentially an acid additive like HCl to improve selectivity.

    • Procedure: The nitrile is dissolved in the solvent in a hydrogenation vessel. The catalyst is added, and the vessel is purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (from balloon pressure to higher pressures in a Parr shaker) at room temperature or with gentle heating. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the desired amine.

  • Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction [4][5]

    • Materials: 2-(Pyrrolidin-1-yl)nicotinonitrile, Lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

    • Procedure: A solution of the nitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. The reaction mixture is then typically stirred at room temperature or refluxed to ensure complete reduction. After the reaction is complete, it is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is concentrated to give the amine.

Step 4: Formation of the Hydrochloride Salt

  • Procedure: The free base, (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine, is dissolved in a suitable solvent such as diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring. The resulting precipitate, the hydrochloride salt, is collected by filtration, washed with the solvent, and dried under vacuum.

Biological Activity and Potential Applications

Neurokinin-3 (NK3) Receptor Antagonism

Derivatives of pyrrolidine have been rationally designed as neurokinin-3 (NK3) receptor antagonists.[6][7] The NK3 receptor is implicated in the pathophysiology of various central nervous system disorders, including schizophrenia and sex-hormone-related conditions.[8][9] Structurally similar compounds containing a pyrrolidine-pyridine core have shown promise in this area.

Hypothetical Signaling Pathway

NK3_Signaling cluster_cell Neuron NK3R NK3 Receptor Gq Gq Protein NK3R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Neuronal Response Ca->Response PKC->Response NKB Neurokinin B (NKB) NKB->NK3R Activates Antagonist (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine (Hypothetical Antagonist) Antagonist->NK3R Blocks

Caption: Hypothetical antagonism of the NK3 receptor signaling pathway.

Janus Kinase 2 (JAK2) Inhibition

Several 2-aminopyridine derivatives have been investigated as potent and selective inhibitors of Janus Kinase 2 (JAK2). Dysregulation of the JAK/STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.

JAK/STAT Signaling Pathway

JAK_STAT_Signaling cluster_cell Cell Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription Cytokine Cytokine Cytokine->Receptor Inhibitor 2-Aminopyridine Derivative (Hypothetical Inhibitor) Inhibitor->JAK2 Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by a 2-aminopyridine derivative.

Quantitative Data

The following tables summarize the biological activity of pyridine derivatives structurally related to the title compound. This data is provided for comparative purposes to guide future research.

Table 1: Bioactivity of 2-Aminopyridine Derivatives as JAK2 Inhibitors

Compound IDJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
21b HCl248491656

Data extracted from a study on 2-aminopyridine derivatives as JAK2 inhibitors.

Table 2: Bioactivity of Pyrrolidine Derivatives as Neurokinin-3 Receptor Antagonists

Compound IDStructurehNK3 Ki (nM)
Compound A (Structure of a related pyrrolidine derivative)2.3

Data extrapolated from studies on potent MCH-R1 and NK3 receptor antagonists with similar scaffolds.[10]

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has outlined a feasible synthetic route and provided detailed procedural concepts for its preparation. Based on the analysis of structurally related compounds, this class of molecules holds potential as modulators of key biological targets, including the NK3 receptor and JAK2 kinase. The presented data and visualizations are intended to facilitate further research and development in this area of medicinal chemistry. Future work should focus on the specific synthesis and biological evaluation of the title compound to validate these hypotheses and explore its full therapeutic potential.

References

Spectroscopic and Structural Characterization of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic information for the compound (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride. Due to the limited availability of published experimental data, this document focuses on presenting predicted and vendor-provided data, alongside standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This information is intended to serve as a foundational resource for researchers working with this and structurally related compounds.

Chemical Structure and Properties

Identifier Value
IUPAC Name This compound
CAS Number 1158468-26-8 (dihydrochloride), 859850-79-6 (free base)
Molecular Formula C₁₀H₁₆ClN₃
Molecular Weight 213.71 g/mol
Canonical SMILES C1CCN(C1)C2=NC=CC=C2CN.Cl

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following are predicted ¹H and ¹³C NMR chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Pyridine-H47.50 - 7.60dd1H
Pyridine-H57.15 - 7.25dd1H
Pyridine-H68.05 - 8.15dd1H
CH₂-NH₂3.80 - 3.90s2H
Pyrrolidine-NCH₂3.40 - 3.50t4H
Pyrrolidine-CH₂1.90 - 2.00m4H
NH₂br s2H
HClbr s1H

Table 2: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
Pyridine-C2158 - 160
Pyridine-C3122 - 124
Pyridine-C4137 - 139
Pyridine-C5120 - 122
Pyridine-C6147 - 149
CH₂-NH₂40 - 42
Pyrrolidine-NCH₂48 - 50
Pyrrolidine-CH₂25 - 27
Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (amine salt)3200 - 2800Strong, broad
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=N stretch (pyridine)1600 - 1580Medium
C=C stretch (pyridine)1500 - 1400Medium
N-H bend (amine)1650 - 1550Medium
C-N stretch1250 - 1020Medium
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Ion Predicted m/z Notes
[M+H]⁺178.1444Monoisotopic mass of the free base
[M]⁺177.1371Molecular ion of the free base

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Solvent suppression techniques may be necessary if using D₂O.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Proton decoupling (e.g., Waltz-16) should be applied.

IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans at a resolution of 4 cm⁻¹.

    • Perform a background scan prior to the sample scan.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Typical ESI parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas flow of 500-800 L/hr, and desolvation temperature of 250-350 °C.

    • For high-resolution mass spectrometry (HRMS), use a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.

Diagrams

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Workflow cluster_nmr NMR Spectroscopy Workflow cluster_ir IR Spectroscopy Workflow cluster_ms Mass Spectrometry Workflow NMR_Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition Data Acquisition (¹H and ¹³C Spectra) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Peak Integration, Chemical Shift Assignment) NMR_Processing->NMR_Analysis IR_Sample_Prep Sample Preparation (KBr Pellet or ATR) IR_Acquisition Data Acquisition (FT-IR Spectrometer) IR_Sample_Prep->IR_Acquisition IR_Processing Data Processing (Background Subtraction) IR_Acquisition->IR_Processing IR_Analysis Spectral Analysis (Peak Identification) IR_Processing->IR_Analysis MS_Sample_Prep Sample Preparation (Dilution in Solvent) MS_Acquisition Data Acquisition (ESI-MS) MS_Sample_Prep->MS_Acquisition MS_Processing Data Processing (Centroiding, Deconvolution) MS_Acquisition->MS_Processing MS_Analysis Spectral Analysis (m/z Determination, Fragmentation Analysis) MS_Processing->MS_Analysis

Figure 1: General experimental workflows for NMR, IR, and MS spectroscopic analysis.

Logical_Relationship cluster_spectroscopy Spectroscopic Characterization cluster_information Derived Information Compound (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Molecular Structure Confirmation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Molecular_Weight Molecular Weight and Formula Verification MS->Molecular_Weight

Figure 2: Logical relationship between the compound and the information derived from different spectroscopic techniques.

An In-depth Technical Guide on the Solubility and Stability of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the evaluation of the solubility and stability of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride. As of the latest literature review, specific experimental data for this compound is not publicly available. The quantitative data presented in the tables are illustrative examples and should be replaced with experimentally determined values. The experimental protocols are based on established pharmaceutical guidelines for amine hydrochlorides.

Introduction

This compound is a substituted pyridinylmethanamine derivative. As with many amine-containing compounds developed for pharmaceutical applications, it is formulated as a hydrochloride salt to enhance its aqueous solubility and stability. A thorough understanding of its solubility and stability profile is critical for its development as a potential drug candidate or as a key intermediate in chemical synthesis. This guide outlines the fundamental physicochemical properties, and provides standardized protocols for determining the aqueous and organic solubility, as well as the stability under various stress conditions.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is compiled from commercially available sources.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1588441-33-1[1][2]
Molecular Formula C10H16ClN3Inferred from structure
Molecular Weight 213.71 g/mol Inferred from formula
Physical Form White to yellow powder or crystalsVendor Data
Storage Temperature RefrigeratorVendor Data

Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Amine hydrochlorides are generally expected to exhibit higher aqueous solubility compared to their free base counterparts due to their ionic nature. The following table provides a template for recording the equilibrium solubility of this compound in various solvents relevant to pharmaceutical development.

Table 1: Illustrative Equilibrium Solubility Data

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
0.1 M HCl (pH 1.2)25[Data to be determined]HPLC-UV
0.1 M HCl (pH 1.2)37[Data to be determined]HPLC-UV
Acetate Buffer (pH 4.5)25[Data to be determined]HPLC-UV
Acetate Buffer (pH 4.5)37[Data to be determined]HPLC-UV
Phosphate Buffer (pH 6.8)25[Data to be determined]HPLC-UV
Phosphate Buffer (pH 6.8)37[Data to be determined]HPLC-UV
Water25[Data to be determined]HPLC-UV
Water37[Data to be determined]HPLC-UV
Ethanol25[Data to be determined]HPLC-UV
Propylene Glycol25[Data to be determined]HPLC-UV
Dichloromethane25[Data to be determined]HPLC-UV

Stability Data

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[3][4][5][6] The results inform the development of stability-indicating analytical methods, and guide formulation and packaging decisions. The table below is a template for summarizing the outcomes of forced degradation studies. The goal is to achieve 5-20% degradation to ensure that the primary degradation pathways are identified without over-stressing the molecule.[5][7]

Table 2: Illustrative Forced Degradation Stability Data

Stress ConditionReagent/Condition DetailsDurationTemperature (°C)Degradation (%)Number of Degradants
Acid Hydrolysis 0.1 M HCl24 hours60[Data to be determined][Data to be determined]
Base Hydrolysis 0.1 M NaOH24 hours60[Data to be determined][Data to be determined]
Oxidation 3% H₂O₂24 hours25 (Room Temp)[Data to be determined][Data to be determined]
Thermal (Solid) Dry Heat48 hours80[Data to be determined][Data to be determined]
Thermal (Solution) In Water48 hours80[Data to be determined][Data to be determined]
Photolytic (Solid) ICH Q1B Option 2N/A25[Data to be determined][Data to be determined]
Photolytic (Solution) In Water, ICH Q1B Option 2N/A25[Data to be determined][Data to be determined]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of solubility and stability studies. The following protocols are adapted from standard pharmaceutical industry practices.

Equilibrium Solubility Determination

This protocol aims to determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., as listed in Table 1)

  • Vials with screw caps

  • Shaking incubator

  • Centrifuge

  • HPLC-UV system

  • Calibrated pH meter and balance

Procedure:

  • Add an excess amount of the compound (e.g., 10-20 mg) to a vial containing a known volume (e.g., 2 mL) of the desired solvent. Ensure undissolved solid is visible.

  • Seal the vials securely to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • After incubation, visually inspect the vials to confirm the presence of excess solid.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate mobile phase.

  • Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Calculate the solubility in mg/mL.

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_analysis Analysis A Add excess compound to known volume of solvent B Seal vial A->B C Agitate in shaking incubator (e.g., 25°C, 24-48h) B->C D Centrifuge sample C->D E Dilute supernatant D->E F Analyze by HPLC-UV E->F G Calculate Solubility (mg/mL) F->G

Equilibrium Solubility Determination Workflow
Forced Degradation (Stability) Studies

This protocol outlines the conditions for subjecting the compound to various stress factors to assess its intrinsic stability.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, transfer an aliquot of the stock solution to a separate vial.

  • Expose the samples to the stress conditions as detailed below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

Specific Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final acid concentration of 0.1 M. Heat the solution (e.g., at 60 °C) and collect samples at various time points. Neutralize with an equivalent amount of base before analysis.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final base concentration of 0.1 M. Heat the solution (e.g., at 60 °C) and collect samples. Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Add a volume of hydrogen peroxide solution to the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature and protect from light. Monitor over time (e.g., up to 24 hours).

  • Thermal Degradation:

    • Solid State: Expose the solid compound to dry heat (e.g., 80 °C) in an oven.

    • Solution State: Expose a solution of the compound to the same temperature.

  • Photolytic Degradation: Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil as a dark control.

G cluster_start Initial Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C, Solid/Solution) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Sample Sample at time points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Neutralize Neutralize (if needed) Sample->Neutralize Analyze Analyze by Stability- Indicating HPLC Neutralize->Analyze Result Determine % Degradation & Degradation Profile Analyze->Result

Forced Degradation Experimental Workflow

Conclusion

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not yet available in the public domain, the outlined protocols and data presentation formats offer a standardized approach for its evaluation. The successful execution of these studies will provide critical insights for formulation development, analytical method validation, and overall drug development strategy.

References

Methodological & Application

Synthesis Protocol for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine Hydrochloride: Application Notes for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive synthesis protocol for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride, a key building block in pharmaceutical research and development. The synthesis is a three-step process commencing with the nucleophilic aromatic substitution of 2-chloropyridine-3-carbonitrile with pyrrolidine, followed by the reduction of the resulting nitrile to a primary amine, and concluding with the formation of the hydrochloride salt. This protocol offers detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the synthetic workflow to aid researchers in the efficient production of this compound.

Data Presentation

StepReactionStarting MaterialReagentsProductTypical Yield (%)
1Nucleophilic Aromatic Substitution (SNAr)2-Chloropyridine-3-carbonitrilePyrrolidine, Triethylamine (TEA), Ethanol/THF2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile~90%
2Nitrile Reduction2-(Pyrrolidin-1-yl)pyridine-3-carbonitrileLithium Aluminum Hydride (LiAlH4), THF, Water, NaOH(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine70-85%
3Hydrochloride Salt Formation(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamineHydrochloric Acid (in Dioxane or Ethanol)This compound>95%

Experimental Protocols

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile

This procedure details the nucleophilic aromatic substitution of 2-chloropyridine-3-carbonitrile with pyrrolidine.

Materials:

  • 2-Chloropyridine-3-carbonitrile

  • Pyrrolidine

  • Triethylamine (TEA)

  • Ethanol (EtOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyridine-3-carbonitrile (1.0 eq) in a 1:3 mixture of anhydrous THF and ethanol.

  • To this solution, add pyrrolidine (1.1 eq) followed by triethylamine (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a brine solution (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(pyrrolidin-1-yl)pyridine-3-carbonitrile as a solid.[1]

Step 2: Synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

This protocol describes the reduction of the nitrile functional group to a primary amine using lithium aluminum hydride.

Materials:

  • 2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Ethyl acetate or Dichloromethane (DCM)

  • Celite

Procedure:

  • To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere at 0 °C (ice bath), add a solution of 2-(pyrrolidin-1-yl)pyridine-3-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (1 volume relative to LiAlH4), followed by 15% aqueous NaOH (1.5 volumes), and finally water (3 volumes).

  • Stir the resulting suspension for 30 minutes, then filter through a pad of Celite, washing the filter cake with ethyl acetate or DCM.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine. The crude product can be purified by column chromatography if necessary.[2]

Step 3: Synthesis of this compound

This final step outlines the formation of the hydrochloride salt of the synthesized amine.

Materials:

  • (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

  • Anhydrous Dioxane or Ethanol

  • A solution of HCl in anhydrous Dioxane or Ethanol

Procedure:

  • Dissolve the crude or purified (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine free base in a minimal amount of anhydrous dioxane or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of HCl in anhydrous dioxane or ethanol (1.1 eq) dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Stir the suspension at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield this compound.[3]

Mandatory Visualization

SynthesisWorkflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Hydrochloride Salt Formation Start 2-Chloropyridine-3-carbonitrile Intermediate 2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile Start->Intermediate Reflux, 2-4h Reagent1 Pyrrolidine, TEA, EtOH/THF Reagent1->Intermediate Amine (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine Intermediate->Amine 0°C to RT, 4h Reagent2 1. LiAlH4, THF 2. H2O, NaOH(aq) Reagent2->Amine FinalProduct (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine Hydrochloride Amine->FinalProduct 0°C to RT Reagent3 HCl in Dioxane/Ethanol Reagent3->FinalProduct

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Characterization of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide detailed analytical methods for the comprehensive characterization of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols herein describe the application of High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and volatile impurity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation. This document is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Application: This method is designed for the quantitative determination of the purity of this compound and for the separation of potential process-related impurities. A reverse-phase HPLC method with UV detection is employed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 A:B) to a final concentration of 1 mg/mL.

Data Presentation:

CompoundRetention Time (min)Relative Retention Time
This compound12.51.00
Impurity A (e.g., 3-aminomethylpyridine)4.20.34
Impurity B (e.g., starting material)18.91.51

Logical Workflow for HPLC Analysis:

HPLC_Workflow prep Sample Preparation (1 mg/mL in Mobile Phase) hplc HPLC System prep->hplc column C18 Column (30 °C) hplc->column detection UV Detection (270 nm) column->detection data Data Acquisition and Analysis detection->data

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

Application: This protocol is suitable for the identification of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine and for the detection of any volatile impurities. Due to the hydrochloride salt form, derivatization or analysis of the free base is recommended for volatility. The following protocol assumes analysis of the free base.

Experimental Protocol:

  • Instrumentation: A GC-MS system with a capillary column and an electron ionization (EI) source.

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV[1]

  • Mass Range: 40-450 amu

  • Sample Preparation: Neutralize an aqueous solution of the hydrochloride salt with a suitable base (e.g., NaOH) and extract the free base into an organic solvent (e.g., dichloromethane). Dry the organic layer, evaporate the solvent, and reconstitute in a suitable solvent for GC analysis (e.g., methanol) to a concentration of 1 mg/mL.

Data Presentation:

CompoundRetention Time (min)Key Mass Fragments (m/z)
(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine15.8177 (M+), 148, 120, 93, 70

Logical Workflow for GC-MS Analysis:

GCMS_Workflow prep Sample Preparation (Free Base Extraction) gcms GC-MS System prep->gcms separation GC Separation (HP-5ms Column) gcms->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection analysis Spectral Analysis detection->analysis NMR_Structure cluster_mol This compound cluster_1h ¹H NMR Data cluster_13c ¹³C NMR Data mol Structure Image Placeholder h1 δ 8.15 (Py-H6) mol->h1 h2 δ 7.90 (Py-H4) mol->h2 h3 δ 7.05 (Py-H5) mol->h3 h4 δ 4.10 (-CH₂-NH₃⁺) mol->h4 h5 δ 3.60 (Pyrrolidine -CH₂-N) mol->h5 h6 δ 2.05 (Pyrrolidine -CH₂-) mol->h6 c1 δ 158.0 (Py C-2) mol->c1 c2 δ 145.0 (Py C-6) mol->c2 c3 δ 138.5 (Py C-4) mol->c3 c4 δ 125.0 (Py C-3) mol->c4 c5 δ 115.0 (Py C-5) mol->c5 c6 δ 48.0 (Pyrrolidine C-N) mol->c6 c7 δ 38.0 (-CH₂-NH₃⁺) mol->c7 c8 δ 25.5 (Pyrrolidine C-C) mol->c8 FTIR_Workflow sample Solid Sample ftir FTIR Spectrometer (ATR Accessory) sample->ftir ir_beam IR Radiation detector Detector ftir->detector spectrum FTIR Spectrum detector->spectrum analysis Functional Group Analysis spectrum->analysis

References

Application Notes and Protocols for In Vitro Activity Assessment of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is a novel chemical entity with a scaffold suggestive of potential interaction with key neurological targets. The presence of the pyridine and pyrrolidinemethanamine moieties indicates a possible affinity for monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for the treatment of various neurological and psychiatric disorders.[1][2]

This document provides detailed protocols for an in vitro fluorescence-based neurotransmitter uptake assay to characterize the inhibitory activity of this compound on DAT, NET, and SERT. This type of assay offers a non-radioactive, high-throughput-compatible method to determine the potency and selectivity of the compound.[3][4]

Principle of the Assay

The neurotransmitter transporter uptake assay utilizes a fluorescent substrate that acts as a mimic of the natural monoamine neurotransmitters (dopamine, norepinephrine, and serotonin).[1][3] This substrate is actively transported into cells stably expressing the transporter of interest (e.g., HEK293-hDAT, HEK293-hNET, or HEK293-hSERT). A masking dye in the extracellular medium quenches the fluorescence of the substrate, ensuring that only the internalized substrate generates a signal.[1][4]

When an inhibitory compound such as this compound is present, it competes with the fluorescent substrate for uptake by the transporter. This results in a decrease in the intracellular fluorescence signal, which is proportional to the inhibitory activity of the compound. The potency of the inhibitor is typically quantified by determining its half-maximal inhibitory concentration (IC₅₀).

Experimental Protocols

Cell Culture and Plating
  • Cell Lines: Utilize human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

  • Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, puromycin) to maintain transporter expression. For HEK-hSERT cells, it is recommended to use dialyzed FBS.[3]

  • Cell Plating: The day before the assay, seed the cells into black, clear-bottom 96-well or 384-well microplates coated with poly-D-lysine.[1][3]

    • For 96-well plates, seed at a density of 40,000–60,000 cells per well in 100 µL of culture medium.[3]

    • For 384-well plates, seed at a density of 12,500–20,000 cells per well in 25 µL of culture medium.[3]

  • Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence and formation of a confluent monolayer.[3]

Fluorescence-Based Transporter Uptake Assay

This protocol is adapted from commercially available neurotransmitter transporter uptake assay kits.[2][3][4]

Materials and Reagents:

  • HEK293 cells expressing hDAT, hNET, or hSERT

  • This compound (Test Compound)

  • Known selective inhibitors for each transporter (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT) for use as positive controls.[5][6]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES.[3]

  • Fluorescent Substrate and Masking Dye Solution (from a commercial kit, e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[2][3]

  • Poly-D-lysine coated black, clear-bottom 96- or 384-well microplates.

Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive controls in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 0.5%.

  • Plate Preparation: On the day of the assay, remove the culture medium from the cell plates. Wash the cell monolayer once with pre-warmed (37°C) assay buffer.

  • Compound Incubation: Add the diluted test compound, positive control, or vehicle (for maximum uptake control) to the respective wells.

    • For 96-well plates: 100 µL per well.[3]

    • For 384-well plates: 25 µL per well.[3]

  • Pre-incubation: Incubate the plate for 10-30 minutes at 37°C.[1][3]

  • Substrate Addition: Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions. Add this solution to all wells.

    • For 96-well plates: 100 µL per well.[3]

    • For 384-well plates: 25 µL per well.[3]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader capable of bottom-reading. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorescent substrate. The measurement can be performed in either kinetic or endpoint mode.[1][4]

    • Kinetic Mode: Read the plate every 1-2 minutes for a total of 30-60 minutes.[1][7]

    • Endpoint Mode: Incubate the plate for a fixed time (e.g., 30-60 minutes) at 37°C, protected from light, and then read the final fluorescence intensity.[3]

Data Presentation and Analysis

The inhibitory effect of this compound is determined by calculating the percentage of inhibition of the fluorescent substrate uptake.

Calculations:

  • Percent Inhibition (%) = [1 - (Fluorescence_Test Compound - Fluorescence_Background) / (Fluorescence_Maximum Uptake - Fluorescence_Background)] * 100

    • Fluorescence_Test Compound: Signal from wells with the test compound.

    • Fluorescence_Maximum Uptake: Signal from wells with vehicle only.

    • Fluorescence_Background: Signal from wells with a high concentration of a known potent inhibitor (non-specific uptake).

Data Visualization and IC₅₀ Determination:

Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits 50% of the specific uptake of the fluorescent substrate.[8]

Quantitative Data Summary:

The IC₅₀ values for this compound and control compounds against each transporter should be summarized in a table for clear comparison of potency and selectivity.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
This compoundExperimental ValueExperimental ValueExperimental Value
GBR 12909 (Control)5>1000>1000
Desipramine (Control)>10001.5110
Fluoxetine (Control)25030026

Note: Control IC₅₀ values are representative and may vary between assay conditions.[5][6]

Visualizations

Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine in Vesicle L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine Dopamine Dopamine_Vesicle->Dopamine Exocytosis Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding DAT Dopamine Transporter (DAT) Target of Inhibition Dopamine->DAT Reuptake Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Activation DAT->Dopamine_Vesicle

Caption: Monoamine signaling at the synapse, highlighting the role of the transporter in neurotransmitter reuptake.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Plating Seed transporter-expressing HEK293 cells in 96-well plate Compound_Prep Prepare serial dilutions of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine HCl Add_Compound Add compound dilutions to cells and pre-incubate Compound_Prep->Add_Compound Add_Substrate Add fluorescent substrate/ masking dye solution Add_Compound->Add_Substrate Read_Plate Measure fluorescence intensity (kinetic or endpoint) Add_Substrate->Read_Plate Calculate_IC50 Calculate % inhibition and determine IC50 Read_Plate->Calculate_IC50

Caption: Workflow for the fluorescence-based neurotransmitter transporter uptake inhibition assay.

References

Application Notes and Protocols for Antimicrobial Screening of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial screening of the novel synthetic compound, (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride. The protocols outlined below are established methods for determining the antimicrobial efficacy of new chemical entities.

The pyridine nucleus is a prominent feature in many natural products and synthetic drugs, known for a wide range of therapeutic properties, including antimicrobial, antiviral, and antitumor activities.[1][2] Similarly, the pyrrolidine ring is a key structural motif in numerous bioactive compounds and is of great interest in drug discovery.[3][4] The combination of these two heterocyclic structures in "this compound" suggests its potential as a candidate for antimicrobial screening. The development of new antimicrobial agents is a critical area of research due to the rise of multidrug-resistant pathogens.[5][6]

Data Presentation

Quantitative data from antimicrobial screening assays should be organized systematically to allow for clear interpretation and comparison. The following tables provide a template for presenting such data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
Enterococcus faecalisATCC 29212

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismStrain IDMBC/MFC (µg/mL)Positive Control (e.g., Ciprofloxacin) MBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
Enterococcus faecalisATCC 29212

Experimental Protocols

Detailed methodologies for key antimicrobial screening experiments are provided below. These protocols are based on widely accepted standards in microbiology.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Materials:

  • This compound (test compound)

  • Sterile 96-well microplates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

  • Bacterial or fungal inoculums standardized to 5 x 10^5 CFU/mL

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water or DMSO).

  • In a 96-well microplate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

  • Add the standardized microbial inoculum to each well, ensuring the final volume is consistent across all wells.

  • Include a positive control (a known antimicrobial agent) and a negative control (inoculum in broth without any compound) on each plate.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is a subsequent step to the MIC test to determine if the compound is bacteriostatic or bactericidal.

Materials:

  • Microplates from the completed MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)

  • Sterile micropipette tips or a multi-pronged inoculator

  • Incubator

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) of the broth.

  • Spot-inoculate the aliquot onto a fresh agar plate.

  • Incubate the agar plates under the same conditions as the initial MIC assay.

  • The MBC or MFC is the lowest concentration of the test compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Protocol 3: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.[5]

Materials:

  • Test compound solution of known concentration

  • Sterile Petri dishes with Mueller-Hinton Agar

  • Standardized microbial suspension (e.g., 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Positive control antibiotic solution

  • Solvent control

Procedure:

  • Using a sterile cotton swab, evenly streak the standardized microbial suspension over the entire surface of the agar plate to create a lawn.

  • Allow the plate to dry for a few minutes.

  • With a sterile cork borer, create uniform wells in the agar.

  • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into one of the wells.

  • Add the positive control and a solvent control to separate wells on the same plate.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Stock Solution of Test Compound dilutions Perform Serial Dilutions in 96-Well Plate stock->dilutions add_inoculum Add Inoculum to Wells dilutions->add_inoculum inoculum Standardize Microbial Inoculum inoculum->add_inoculum incubate Incubate Plate (e.g., 24h at 37°C) add_inoculum->incubate read_mic Visually Read MIC (Lowest Clear Well) incubate->read_mic subculture Subculture from Clear Wells onto Agar read_mic->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Determine MBC/MFC incubate_agar->read_mbc

Caption: Workflow for MIC and MBC/MFC Determination.

Agar_Well_Diffusion_Workflow cluster_plate_prep Plate Preparation cluster_testing Testing cluster_incubation_results Incubation & Results prep_agar Prepare Mueller-Hinton Agar Plate inoculate Inoculate Agar Surface with Microbial Lawn prep_agar->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compound Add Test Compound to Well create_wells->add_compound add_controls Add Positive and Solvent Controls to Wells create_wells->add_controls incubate Incubate Plate (e.g., 24h at 37°C) add_compound->incubate add_controls->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone

Caption: Workflow for the Agar Well Diffusion Assay.

References

Application Notes and Protocols for Testing (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These detailed application notes and protocols provide a comprehensive framework for the initial cellular characterization of the novel compound (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride. Due to the limited specific information on its mechanism of action, a tiered approach is recommended, starting with general cytotoxicity screening and progressing to more detailed mechanistic studies. Analogues of this compound have shown potential anti-tubercular and neuroactive activities, suggesting a broad range of possible cellular effects.

General Cell Culture and Compound Preparation

Objective: To establish and maintain healthy cell cultures for subsequent assays and to prepare the test compound for accurate and reproducible administration.

Protocol:

  • Cell Line Selection and Maintenance:

    • Select a panel of relevant human cell lines. For initial screening, a combination of cancerous (e.g., HeLa, A549, MCF-7) and non-cancerous (e.g., HEK293, primary cells) cell lines is recommended to assess both efficacy and general toxicity.[1]

    • Culture cells in the appropriate complete growth medium, supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin solution, at 37°C in a humidified atmosphere with 5% CO2.[1]

    • Routinely subculture cells upon reaching 80-90% confluency to maintain them in the exponential growth phase.[1]

  • Compound Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a sterile solvent such as Dimethyl Sulfoxide (DMSO) or sterile water. The choice of solvent should be based on the compound's solubility.[1]

    • Store the stock solution at -20°C or as recommended for the compound's stability.[1]

    • On the day of the experiment, prepare serial dilutions of the compound in a complete growth medium to achieve the desired final concentrations for treating the cells.[1]

    • Crucially, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium does not exceed a non-toxic level (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. [1]

Experimental Workflow for Compound Cytotoxicity Assessment

The following diagram outlines a general workflow for assessing the cytotoxic and anti-proliferative effects of a novel compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture & Maintenance seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Compound Stock Preparation treatment Treat with Compound (Serial Dilutions) compound_prep->treatment seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability_assay Perform Cell Viability/ Proliferation Assay incubation->viability_assay readout Measure Signal (Absorbance/Fluorescence/ Luminescence) viability_assay->readout calculation Calculate % Viability & Determine IC50 readout->calculation mechanistic_studies Further Mechanistic Studies (e.g., Apoptosis) calculation->mechanistic_studies

Caption: A general experimental workflow for assessing compound cytotoxicity.

Cell Viability and Proliferation Assays

Objective: To quantify the effect of the compound on cell viability and proliferation, enabling the determination of key parameters like the half-maximal inhibitory concentration (IC50).[1]

Cell viability assays measure the number of living cells, while proliferation assays quantify the rate of cell division.[2] These are crucial for distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[2]

MTT Assay (Colorimetric)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1][5]

  • Treat the cells with a range of concentrations of this compound and a vehicle control (DMSO or water).[1]

  • Incubate for 24, 48, or 72 hours.[1][5]

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

ATP Luminescence Assay

This assay measures the amount of ATP present, which correlates with the number of metabolically active, viable cells.[3] It is a highly sensitive method suitable for high-throughput screening.[3][4]

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Add a commercially available ATP-releasing and luciferase/luciferin reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Assay Principle Advantages Considerations
MTT Measures mitochondrial dehydrogenase activity.[3]Inexpensive, well-established.[1]Endpoint assay, potential for interference from reducing agents.
ATP Luminescence Quantifies cellular ATP levels.[3]High sensitivity, rapid, suitable for HTS.[3]Requires a luminometer, more expensive than colorimetric assays.

Apoptosis Assays

Objective: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis). Many anticancer drugs function by inducing apoptosis.[6][7]

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Seed cells in a 6-well plate and treat with the compound at concentrations around the determined IC50 for an appropriate time (e.g., 24 hours).

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Caspase Activity Assay

Caspases are key mediators of apoptosis.[8] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) using colorimetric or fluorometric substrates.

Protocol:

  • Seed cells in a 96-well plate and treat with the compound.

  • After treatment, lyse the cells and add the caspase substrate.

  • Incubate to allow for cleavage of the substrate by active caspases.

  • Measure the resulting colorimetric or fluorescent signal.

Assay Principle Advantages Considerations
Annexin V/PI Detects PS externalization and membrane integrity.[1]Distinguishes between different stages of cell death.Requires a flow cytometer.
Caspase Activity Measures the activity of key apoptotic enzymes.[8]Can be performed in a plate-reader format, provides mechanistic insight.Caspase activation is a transient event.

Signaling Pathway Analysis

Objective: To identify the molecular pathways affected by the compound, providing insight into its mechanism of action. Dysregulation of signaling pathways is a hallmark of many diseases, including cancer.[9][10]

Given the lack of specific information on this compound, a logical starting point for investigation in a cancer context is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.[10]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Transcription Gene Transcription mTORC1->Transcription Activation CellResponse Cell Growth, Proliferation, Survival Transcription->CellResponse GrowthFactor Growth Factor GrowthFactor->RTK Compound (2-(Pyrrolidin-1-yl)pyridin-3-yl) methanamine hydrochloride Compound->PI3K Inhibition? Compound->AKT Inhibition? Compound->mTORC1 Inhibition?

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Protocol (Western Blotting):

  • Treat cells with the compound at various concentrations and time points.

  • Lyse the cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with primary antibodies against key pathway proteins (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR).

  • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analyze the changes in protein phosphorylation or expression levels relative to a loading control (e.g., GAPDH, β-actin).

References

Application Notes and Protocols for In Vivo Studies of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is a novel chemical entity with a structure suggesting potential therapeutic applications in several areas, including metabolic diseases, infectious diseases, and neurology. Analogues of this compound, featuring pyridine and pyrrolidine moieties, have shown promise as anti-tubercular agents, neuroactive compounds, Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, and Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists.[1]

These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound. The protocols outlined below are designed to assess the pharmacokinetic profile, safety, and efficacy of the compound in relevant animal models, thereby facilitating its progression through the drug development pipeline.

Compound Information

Property Value
IUPAC Name This compound
Molecular Formula C₁₀H₁₆ClN₃
Molecular Weight 213.71 g/mol
Structure A pyridine ring substituted with a pyrrolidinyl group at position 2 and a methanamine hydrochloride group at position 3.

Preliminary Assessments: Pharmacokinetics and Safety Pharmacology

Prior to efficacy studies, it is crucial to establish the pharmacokinetic (PK) and safety profile of the compound. These studies are typically conducted in rodent models such as mice and rats.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).[2][3][4]

Protocol:

  • Dosing:

    • Intravenous (IV) administration: 2 mg/kg in a suitable vehicle (e.g., saline).

    • Oral (PO) administration: 10 mg/kg in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Blood Sampling:

    • Collect blood samples from the tail vein at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[4]

  • Sample Analysis:

    • Process blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key PK parameters using non-compartmental analysis.

Table 1: Representative Pharmacokinetic Parameters in Rats

ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL) 850450
Tmax (h) 0.0831.0
AUC₀-t (ng*h/mL) 12002800
t₁/₂ (h) 3.54.0
Bioavailability (%) -75
Safety Pharmacology

Objective: To assess the potential adverse effects of the compound on major physiological systems.[5][6][7][8][9]

Core Battery Studies (ICH S7A/S7B Guidelines):

  • Cardiovascular System:

    • Animal Model: Conscious, telemetered Beagle dogs.

    • Parameters: Blood pressure, heart rate, and electrocardiogram (ECG).

  • Central Nervous System (CNS):

    • Animal Model: Male Wistar rats.

    • Parameters: Irwin test or Functional Observational Battery (FOB) to assess behavioral and neurological changes.[6][8]

  • Respiratory System:

    • Animal Model: Male Sprague-Dawley rats.

    • Parameters: Respiratory rate and tidal volume using whole-body plethysmography.

Efficacy Studies: Potential Therapeutic Applications

Based on its structural characteristics, this compound could be investigated for the following indications:

Application 1: Anti-Tubercular Activity

Rationale: Pyridine-containing compounds have demonstrated efficacy against Mycobacterium tuberculosis.

Animal Model: BALB/c mice infected with Mycobacterium tuberculosis H37Rv.[10][11][12]

Protocol:

  • Infection: Infect mice via aerosol exposure to establish a lung infection.

  • Treatment:

    • Begin treatment 2-3 weeks post-infection.

    • Administer the compound orally once daily for 4 weeks.

    • Include a vehicle control group and a positive control group (e.g., isoniazid).

  • Efficacy Endpoints:

    • Measure bacterial load (Colony Forming Units - CFU) in the lungs and spleen at the end of the treatment period.

    • Monitor body weight and clinical signs of disease.

Table 2: Representative Anti-Tubercular Efficacy Data

Treatment GroupDose (mg/kg)Mean Lung CFU (log₁₀)Mean Spleen CFU (log₁₀)
Vehicle Control -6.54.2
Compound 255.13.0
Compound 504.22.1
Isoniazid 253.81.5

Experimental Workflow for Anti-Tubercular Efficacy Study

G A Aerosol Infection of BALB/c Mice with M. tuberculosis H37Rv B Establishment of Lung Infection (2-3 weeks) A->B C Initiation of Treatment Regimen B->C D Daily Oral Administration (4 weeks) - Vehicle Control - Compound (2 doses) - Positive Control (Isoniazid) C->D E Efficacy Assessment D->E F Bacterial Load (CFU) in Lungs and Spleen E->F G Monitoring of Body Weight and Clinical Signs E->G

Caption: Workflow for evaluating the in vivo anti-tubercular efficacy.

Application 2: Neuroactive Potential

Rationale: The pyrrolidine and pyridine scaffolds are present in many centrally acting agents.

Animal Model: Male C57BL/6 mice.

Protocol (Behavioral Phenotyping):

  • Open Field Test:

    • Objective: To assess locomotor activity and anxiety-like behavior.

    • Procedure: Place the mouse in a novel, open arena and record its movement for 15-30 minutes.

    • Parameters: Total distance traveled, time spent in the center versus the periphery.

  • Elevated Plus Maze:

    • Objective: To evaluate anxiety-like behavior.

    • Procedure: Place the mouse in the center of a plus-shaped maze with two open and two closed arms. Record the time spent in each arm.

  • Forced Swim Test:

    • Objective: To screen for potential antidepressant-like activity.

    • Procedure: Place the mouse in a cylinder of water from which it cannot escape. Record the duration of immobility.

Table 3: Representative Neuroactive Profile in Mice

TestParameterVehicle ControlCompound (10 mg/kg)
Open Field Total Distance (m)5035
Time in Center (%)1525
Elevated Plus Maze Time in Open Arms (%)2035
Forced Swim Test Immobility Time (s)12075

Logical Relationship for Neuroactive Assessment

G Compound This compound CNS_Penetration CNS Penetration Compound->CNS_Penetration Neurotransmitter_Modulation Modulation of Neurotransmitter Systems CNS_Penetration->Neurotransmitter_Modulation Behavioral_Effects Behavioral Effects Neurotransmitter_Modulation->Behavioral_Effects Locomotor_Activity Locomotor Activity (Open Field Test) Behavioral_Effects->Locomotor_Activity Anxiety_Like_Behavior Anxiety-Like Behavior (Elevated Plus Maze) Behavioral_Effects->Anxiety_Like_Behavior Antidepressant_Like_Activity Antidepressant-Like Activity (Forced Swim Test) Behavioral_Effects->Antidepressant_Like_Activity

Caption: Hypothetical mechanism leading to neuroactive effects.

Application 3: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes

Rationale: Pyrrolidine-based structures are known inhibitors of DPP-IV.[13]

Animal Model: Diet-induced obese (DIO) C57BL/6 mice.

Protocol:

  • Induction of Obesity and Insulin Resistance: Feed mice a high-fat diet for 8-12 weeks.

  • Oral Glucose Tolerance Test (OGTT):

    • Fast mice overnight.

    • Administer the compound or vehicle orally.

    • 30 minutes later, administer a glucose bolus (2 g/kg) orally.

    • Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Chronic Treatment Study:

    • Treat DIO mice with the compound daily for 4-6 weeks.

    • Monitor body weight, food intake, and fasting blood glucose.

    • Perform an OGTT at the end of the study.

Table 4: Representative OGTT Data in DIO Mice

Time (min)Vehicle Control (mg/dL)Compound (10 mg/kg) (mg/dL)
0 150148
15 350280
30 450320
60 380250
90 250180
120 160155
AUC (mg/dL*min) 35,00025,000

DPP-IV Inhibition Signaling Pathway

G Compound This compound DPP4 DPP-IV Enzyme Compound->DPP4 Inhibition Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites GLP1_GIP Active Incretin Hormones (GLP-1, GIP) GLP1_GIP->DPP4 Substrate Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Stimulation Insulin_Secretion Increased Insulin Secretion Pancreas->Insulin_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis

Caption: Mechanism of action for a DPP-IV inhibitor.

Application 4: Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism for Obesity

Rationale: The compound's scaffold shares features with known MCH-R1 antagonists.[14]

Animal Model: Diet-induced obese (DIO) C57BL/6 mice.

Protocol:

  • Induction of Obesity: Feed mice a high-fat diet for at least 12 weeks.

  • Acute Food Intake Study:

    • Fast mice for a short period.

    • Administer the compound or vehicle.

    • Measure cumulative food intake at 1, 2, 4, and 24 hours post-dosing.

  • Chronic Weight Management Study:

    • Treat DIO mice with the compound daily for 4-8 weeks.

    • Monitor body weight, food intake, and body composition (e.g., using DEXA or MRI).

Table 5: Representative Chronic Weight Management Data in DIO Mice

Treatment GroupDose (mg/kg)Initial Body Weight (g)Final Body Weight (g)Change in Body Weight (%)
Vehicle Control -45.248.5+7.3
Compound 1044.843.1-3.8
Compound 3045.541.2-9.5

MCH-R1 Antagonism Signaling Pathway

G MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCH Receptor 1 (MCH-R1) (G-protein coupled receptor) MCH->MCHR1 Agonist G_protein Gαi/Gαq MCHR1->G_protein Activates Compound This compound Compound->MCHR1 Antagonist AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity IP3_DAG ↑ IP₃/DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Neuronal_Activity Appetite_Energy Increased Appetite & Decreased Energy Expenditure Neuronal_Activity->Appetite_Energy

Caption: Signaling pathway of MCH-R1 and its antagonism.

Conclusion

The provided application notes and protocols offer a structured framework for the in vivo investigation of this compound. By systematically evaluating its pharmacokinetic, safety, and efficacy profiles across several potential therapeutic areas, researchers can efficiently advance the understanding and development of this promising compound. The choice of specific models and endpoints should be guided by emerging in vitro data and the strategic goals of the research program.

References

Application Notes and Protocols for High-Throughput Screening of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyridine and pyrrolidine scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds.[1][2] The pyridine ring, a bioisostere of benzene, can enhance metabolic stability, solubility, and potency through hydrogen bonding interactions.[3] Similarly, the pyrrolidine ring is a common feature in molecules targeting a wide range of proteins.[1][2] The combination of these two moieties in the core structure of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine suggests that its analogs represent a promising library for identifying novel modulators of key cellular targets.

Given the structural alerts present in this chemical class, two of the most prominent and "druggable" target families for such compounds are G-Protein Coupled Receptors (GPCRs) and protein kinases. Both play critical roles in cellular signaling and are implicated in a vast array of diseases, including cancer, inflammatory disorders, and neurological conditions.[4][5] Derivatives of similar scaffolds, such as 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine, have been identified as potent antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a GPCR.[6][7]

These application notes provide a framework for the high-throughput screening (HTS) of a library of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride analogs against a representative protein kinase and a Gq-coupled GPCR. The protocols are designed for efficiency, robustness, and automation-friendliness, enabling the rapid identification and characterization of potential lead compounds.

High-Throughput Screening Workflow

A typical HTS campaign follows a multi-step process to identify and validate active compounds from a large library. The workflow ensures that resources are focused on the most promising candidates.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Characterization A Compound Library Preparation (Analog Library in 384-well plates) B Primary HTS Assay (e.g., FP Kinase Assay at 10 µM) A->B C Data Analysis & Hit Identification (Threshold >30% Inhibition) B->C D Hit Confirmation (Re-test from fresh stock) C->D Primary Hits E Dose-Response (IC50/EC50) (10-point concentration curve) D->E F Counter & Orthogonal Assays (Rule out false positives) E->F G Secondary Assays (e.g., Cell-based functional assays) F->G Confirmed Hits H Selectivity Profiling (Panel of related kinases/GPCRs) G->H I Hit Expansion & SAR (Test structurally related analogs) H->I J J I->J Validated Leads for Optimization

Caption: High-throughput screening and hit validation workflow.

Application 1: Screening for Protein Kinase Inhibitors

Protein kinases are key regulators of cell signaling, and their dysregulation is a hallmark of many cancers. This protocol describes a Fluorescence Polarization (FP) based assay for the primary screening of the analog library to identify inhibitors of a target kinase (e.g., a member of the MAPK/ERK pathway).

Signaling Pathway: MAPK/ERK Cascade

The MAPK/ERK pathway is a crucial signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating processes like cell proliferation, differentiation, and survival.[8]

MAPK_ERK_Pathway Receptor Growth Factor Receptor (RTK) Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription Transcription Factors (e.g., Myc, CREB) ERK->Transcription activates Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Analog Library (Potential Inhibitors) Inhibitor->Raf

Caption: Simplified MAPK/ERK signaling pathway and potential point of inhibition.
Experimental Protocol: Fluorescence Polarization (FP) Kinase Assay

This competitive binding assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding pocket by a test compound.[9][10]

Materials and Reagents:

  • Target Kinase: Recombinant human kinase (e.g., RAF, MEK).

  • FP Tracer: A fluorescently labeled small molecule with known affinity for the kinase's ATP pocket.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Compound Plates: 384-well plates containing the (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine analog library (10 mM in DMSO), serially diluted for dose-response.

  • Assay Plates: Low-volume 384-well black plates.

  • Positive Control: Staurosporine or other known inhibitor for the target kinase.

  • Negative Control: DMSO.

Procedure:

  • Reagent Preparation: Prepare solutions of the target kinase and the FP tracer in assay buffer at 2x the final desired concentration. The optimal concentrations should be determined empirically but are typically near the Kd of the tracer-kinase interaction.[9]

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of each compound from the compound plates to the assay plates.

  • Kinase Addition: Add 5 µL of the 2x kinase solution to each well of the assay plates. Mix briefly on a plate shaker.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-kinase binding.

  • Tracer Addition: Add 5 µL of the 2x FP tracer solution to all wells.

  • Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Data Acquisition: Read the plates on a suitable plate reader equipped for FP, with excitation and emission wavelengths appropriate for the chosen fluorophore. Measure both parallel and perpendicular fluorescence intensity to calculate millipolarization (mP) values.[9]

Data Presentation

Table 1: Primary HTS Data for Kinase Inhibition

Compound IDConcentration (µM)% InhibitionHit ( >3σ from mean)
Analog-001108.2No
Analog-0021085.7Yes
Analog-0031012.5No
............
Analog-1241092.1Yes
Staurosporine198.5Yes (Positive Control)
DMSO-0.1No (Negative Control)

Table 2: Dose-Response Data for Confirmed Kinase Inhibitor Hits

Compound IDIC₅₀ (nM)Hill Slope
Analog-0021501.1
Analog-124850.9
Staurosporine151.0

Application 2: Screening for GPCR Modulators

GPCRs are the largest family of cell surface receptors and are targets for over 30% of marketed drugs.[11] This protocol outlines a cell-based calcium mobilization assay to screen the analog library for modulators (agonists or antagonists) of a Gq-coupled receptor.

Signaling Pathway: Gq-Coupled GPCR

Activation of Gq-coupled GPCRs leads to the activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a transient signal that can be measured with fluorescent dyes.[12][13]

Gq_Pathway Ligand Ligand (Agonist/Analog) GPCR Gq-Coupled GPCR Ligand->GPCR binds G_protein Gq Protein (α, β, γ) GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release releases Ca²⁺ Antagonist Analog Library (Potential Antagonists) Antagonist->GPCR

Caption: Gq-coupled GPCR signaling pathway leading to calcium mobilization.
Experimental Protocol: Calcium Mobilization Assay

This assay uses a cell line stably expressing the target GPCR and a fluorescent calcium indicator to measure intracellular calcium changes upon compound addition.[11][13]

Materials and Reagents:

  • Cell Line: CHO or HEK293 cells stably expressing the target Gq-coupled GPCR.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) with 10% FBS and selection antibiotic.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent no-wash calcium assay kit.

  • Probenecid: An anion-exchange inhibitor to prevent dye leakage (often included in kits).

  • Compound Plates: 384-well plates with the analog library.

  • Assay Plates: 384-well black, clear-bottom cell culture plates.

  • Agonist Control: A known agonist for the target GPCR.

  • Antagonist Control: A known antagonist for the target GPCR.

Procedure:

  • Cell Plating: Seed the cells into 384-well assay plates at a density of 10,000-20,000 cells per well in 40 µL of culture medium. Incubate overnight (16-24 hours) at 37°C, 5% CO₂.

  • Dye Loading: The next day, remove the culture medium and add 20 µL of the calcium indicator dye solution (prepared in assay buffer with probenecid according to the manufacturer's instructions).

  • Incubation: Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Data Acquisition: Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR Tetra®).

  • Agonist Screen:

    • Measure baseline fluorescence for 10-20 seconds.

    • Add 10 µL of test compound from the compound plate.

    • Immediately begin measuring the fluorescence signal every second for 90-120 seconds to capture the transient calcium peak.

  • Antagonist Screen:

    • Measure baseline fluorescence for 10-20 seconds.

    • Add 5 µL of test compound and incubate for 15-30 minutes.

    • Add 5 µL of a known agonist at its EC₈₀ concentration.

    • Immediately measure the fluorescence signal as described for the agonist screen.

Data Presentation

Table 3: Primary HTS Data for GPCR Agonist Activity

Compound IDConcentration (µM)Max RFU% Activity (vs. Control Agonist)Hit ( >50% Activity)
Analog-0011015022.5No
Analog-0021018533.8No
Analog-003105548091.2Yes
...............
Control Agonist160800100Yes (Positive Control)
DMSO-14500No (Negative Control)

Table 4: Dose-Response Data for Confirmed GPCR Modulators

Compound IDAssay ModeEC₅₀ / IC₅₀ (nM)
Analog-003Agonist250
Analog-088Antagonist75
Control AgonistAgonist25
Control AntagonistAntagonist40

References

Application Notes and Protocols for Cytotoxicity Assessment of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the cytotoxic potential of the compound (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride. The described methodology utilizes a standard colorimetric assay to measure cell viability and proliferation, providing a quantitative measure of the compound's effect on cultured cells.

Introduction

This compound is a synthetic organic compound featuring a pyridine ring substituted with a pyrrolidinyl and a methanamine group. Analogues of this structure have been noted for various biological activities, including anti-tubercular, neuroactive, and potential anti-proliferative effects by acting as kinase inhibitors[1]. Given these potential biological activities, assessing its cytotoxicity is a critical first step in evaluating its therapeutic potential and understanding its safety profile. This document outlines a robust and reproducible protocol for determining the half-maximal inhibitory concentration (IC50) of the compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Safety Precautions

Prior to handling the compound, it is essential to review the Safety Data Sheet (SDS). As with similar chemical structures, this compound may be harmful if swallowed, inhaled, or comes into contact with skin or eyes[2][3][4]. Standard laboratory personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times. All handling of the compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols[5].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

3.1. Materials and Reagents

  • This compound

  • Human cancer cell line (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

3.2. Cell Culture

  • Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells upon reaching 80-90% confluency.

3.3. Assay Procedure

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile water or DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200, 500, 1000 µM).

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a negative control (untreated cells in medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

3.4. Data Analysis

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software package (e.g., GraphPad Prism).

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.

Cell LineTreatment Duration (hours)IC50 (µM)95% Confidence Interval
HeLa 24ValueLower - Upper
48ValueLower - Upper
72ValueLower - Upper
A549 24ValueLower - Upper
48ValueLower - Upper
72ValueLower - Upper
HEK293 24ValueLower - Upper
48ValueLower - Upper
72ValueLower - Upper

Visualizations

Diagram of the Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HeLa, A549, HEK293) CellSeeding 3. Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep 2. Prepare Compound Dilutions Treatment 4. Treat Cells with Compound CompoundPrep->Treatment CellSeeding->Treatment MTT_Addition 5. Add MTT Reagent Treatment->MTT_Addition Solubilization 6. Solubilize Formazan Crystals MTT_Addition->Solubilization Absorbance 7. Measure Absorbance (570 nm) Solubilization->Absorbance Calculation 8. Calculate % Cell Viability Absorbance->Calculation IC50 9. Determine IC50 Value Calculation->IC50

Caption: Workflow for the MTT-based cytotoxicity assay.

Hypothetical Signaling Pathway Affected by this compound

Given that similar pyridine-containing compounds can act as kinase inhibitors, a plausible mechanism of cytotoxicity could involve the inhibition of a key signaling pathway crucial for cell survival and proliferation, such as the PI3K/Akt pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound (2-(Pyrrolidin-1-yl)pyridin-3-yl) methanamine hydrochloride Compound->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with a pyrrolidinyl group and a methanamine hydrochloride salt. This structural motif is of interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the aminopyridine and pyrrolidine scaffolds in biologically active molecules. Analogues of this compound have shown potential in various therapeutic areas, including as anti-tubercular agents, neuroactive compounds, and kinase inhibitors.[1]

These application notes provide protocols for the initial handling, formulation, and preliminary biological screening of this compound for research purposes.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. Researchers should perform their own analyses to confirm these properties.

PropertyValueSource
CAS Number 1588441-33-1Sigma-Aldrich
Molecular Formula C₁₀H₁₅N₃·HCl-
Molecular Weight 213.71 g/mol -
Appearance White to yellow powder or crystalsSigma-Aldrich
Purity ≥95%Sigma-Aldrich
Storage RefrigeratorSigma-Aldrich

Formulation for In Vitro Research

The hydrochloride salt form of similar aminopyridine compounds is often utilized to enhance solubility and stability.[1] The solubility of this compound should be experimentally determined in relevant solvents. Based on the general properties of similar compounds, the following guidelines are suggested for the preparation of stock solutions.

Table 2: Suggested Solvents for Stock Solution Preparation

SolventStarting ConcentrationNotes
DMSO 10 mM - 50 mMDimethyl sulfoxide is a common solvent for creating high-concentration stock solutions of organic molecules for in vitro assays. Sonication may be required to aid dissolution.
Water 1 mM - 10 mMAs a hydrochloride salt, the compound is expected to have some aqueous solubility. Use sterile, purified water (e.g., Milli-Q®).
PBS (pH 7.4) 1 mM - 10 mMFor direct use in many cell-based assays, solubility in Phosphate-Buffered Saline should be assessed. Ensure the pH of the final solution is compatible with the assay.
Ethanol 1 mM - 10 mMMay be used as an alternative solvent for stock preparation.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.137 mg of the compound.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound in a sterile microcentrifuge tube.

  • Solubilization: Vortex the solution thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Note: It is crucial to perform a solubility test before preparing a large volume of stock solution.

Potential Research Applications and Experimental Protocols

Based on the activities of structurally related aminopyridine and pyrrolidine compounds, this compound could be investigated for the following biological activities.

Table 3: Potential Applications and Suggested In Vitro Screening Models

Application AreaSuggested AssayCell Lines / Model SystemKey Metrics
Anticancer Cytotoxicity/Antiproliferation Assay (MTT/XTT)HeLa (Cervical Cancer), K562 (Leukemia), A549 (Lung Cancer), SW620 (Colon Cancer)IC₅₀
Anti-tubercular Microplate Alamar Blue Assay (MABA)Mycobacterium tuberculosis H37RvMinimum Inhibitory Concentration (MIC)
Kinase Inhibition In vitro Kinase AssayRecombinant Kinases (e.g., CDKs, Tyrosine Kinases)IC₅₀
Neuroactivity Zebrafish Behavioral AssayLarval ZebrafishBehavioral Phenotypes (e.g., changes in locomotor activity)

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a general procedure for evaluating the cytotoxic effects of the compound on a panel of cancer cell lines.

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) treat_cells Treat with Serial Dilutions of Compound prep_compound->treat_cells prep_cells Culture and Harvest Cancer Cell Lines seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC₅₀ Value calculate_viability->determine_ic50

Caption: Workflow for assessing the in vitro cytotoxicity of a test compound.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 3: Anti-tubercular Activity Screening using Microplate Alamar Blue Assay (MABA)

This protocol provides a general method for assessing the in vitro activity of the compound against Mycobacterium tuberculosis.

Workflow for Anti-tubercular Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of Compound in 7H9 Broth dispense_compound Dispense Compound Dilutions into 96-well Plate prep_compound->dispense_compound prep_bacteria Prepare M. tuberculosis H37Rv Inoculum add_inoculum Add Bacterial Inoculum to each well prep_bacteria->add_inoculum dispense_compound->add_inoculum incubate Incubate for 7 days at 37°C add_inoculum->incubate add_alamar_blue Add Alamar Blue Reagent incubate->add_alamar_blue incubate_color Incubate for 24 hours add_alamar_blue->incubate_color read_plate Visually or Spectrophotometrically Assess Color Change incubate_color->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic

Caption: Workflow for determining the MIC of a compound against M. tuberculosis.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Inoculation: Add the bacterial inoculum to each well of the microplate.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink.

Hypothetical Signaling Pathway

Given that many aminopyridine derivatives act as kinase inhibitors, a potential mechanism of action for this compound could involve the inhibition of a protein kinase within a cancer-related signaling pathway. The diagram below illustrates a hypothetical scenario where the compound inhibits a key kinase, leading to the downregulation of cell proliferation and survival.

Hypothetical Kinase Inhibition Pathway

G cluster_pathway Hypothetical Signaling Pathway cluster_intervention Drug Intervention GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Kinase_A Kinase A RTK->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Proliferation Cell Proliferation & Survival TF->Proliferation Activates Apoptosis Apoptosis TF->Apoptosis Inhibits Compound (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride Compound->Kinase_B Inhibits

References

Application Notes and Protocols for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the handling, storage, and potential application of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride (CAS No. 1588441-33-1). This compound is a bifunctional building block, likely utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), particularly those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Chemical and Physical Properties

While extensive experimental data for this specific compound is not publicly available, the following information has been compiled from supplier safety data sheets. Researchers should verify these properties through their own analyses.

PropertyDataSource
CAS Number 1588441-33-1Key Organics
Molecular Formula C₁₀H₁₆ClN₃Key Organics
Molecular Weight 213.71 g/mol Key Organics
Physical Form White to yellow powder or crystalsSigma-Aldrich
Purity ~95%Sigma-Aldrich
Solubility No data availableKey Organics
Melting Point No data availableKey Organics
Boiling Point No data availableKey Organics
Stability No data availableKey Organics

Handling and Storage Procedures

This compound is classified as harmful. Strict adherence to safety protocols is mandatory.

Safety and Personal Protective Equipment (PPE)

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Storage Protocol
  • Storage Temperature: Store in a refrigerator.

  • Container: Keep container tightly closed.

  • Atmosphere: Store in a dry, well-ventilated place.

  • Incompatibilities: No specific incompatibility data is available. Avoid strong oxidizing agents.

Experimental Protocols

While specific experimental protocols for this compound are not available in the public domain, its primary application is likely as a linker in the synthesis of PROTACs. The following is a generalized protocol for the synthesis of a PROTAC utilizing a primary amine linker like this compound.

General Protocol for PROTAC Synthesis via Amide Bond Formation

This protocol describes a common method for coupling a linker containing a primary amine to a warhead or an E3 ligase ligand containing a carboxylic acid.

Materials:

  • This compound

  • Warhead/E3 ligase ligand with a carboxylic acid moiety

  • Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the carboxylic acid-containing component (1 equivalent) in the anhydrous solvent.

  • Activation: Add the coupling agent (1.1-1.5 equivalents) and the organic base (2-3 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Linker Addition: In a separate flask, dissolve this compound (1-1.2 equivalents) and an organic base (1-1.2 equivalents to neutralize the hydrochloride salt) in the anhydrous solvent.

  • Coupling Reaction: Add the linker solution dropwise to the activated carboxylic acid solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC conjugate.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Context and Signaling Pathway

This compound is identified as a building block for PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. A potential application is in the development of PROTACs targeting IRAK4, a key protein in inflammatory signaling pathways.[1][][3][4]

IRAK4 Signaling Pathway and PROTAC Mechanism of Action

IRAK4 is a crucial kinase in the signaling cascade initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other proteins, leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.[]

A PROTAC utilizing this compound as a linker would function by simultaneously binding to IRAK4 (the "warhead" end) and an E3 ubiquitin ligase (the "ligase-recruiting" end). This induced proximity facilitates the ubiquitination of IRAK4 by the E3 ligase, marking it for degradation by the proteasome.[] This degradation removes both the kinase and scaffolding functions of IRAK4, offering a potentially more complete shutdown of the inflammatory signaling pathway compared to traditional kinase inhibitors.[][4]

IRAK4_PROTAC_Pathway cluster_membrane Cell Membrane cluster_protac PROTAC Intervention TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Recruits Ligand Ligand Ligand->TLR/IL-1R Binds IRAK4 IRAK4 MyD88->IRAK4 Recruits & Activates Downstream Signaling Downstream Signaling IRAK4->Downstream Signaling Phosphorylates Proteasome Proteasome IRAK4->Proteasome Degradation NF-kB / AP-1 Activation NF-kB / AP-1 Activation Downstream Signaling->NF-kB / AP-1 Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB / AP-1 Activation->Pro-inflammatory Cytokines Induces Transcription PROTAC IRAK4 PROTAC PROTAC->IRAK4 Binds E3 Ligase E3 Ligase PROTAC->E3 Ligase Binds E3 Ligase->IRAK4 Ubiquitin Ub

Caption: IRAK4 signaling pathway and the mechanism of PROTAC-mediated degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a PROTAC is a multi-step process that begins with the synthesis of the heterobifunctional molecule and culminates in its biological evaluation.

PROTAC_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Warhead Warhead (IRAK4 binder) + Carboxylic Acid Coupling Amide Bond Formation Warhead->Coupling Linker (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride Linker->Coupling E3_Ligand E3 Ligase Ligand Purification Purification (HPLC) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization PROTAC_Molecule Final PROTAC Molecule Characterization->PROTAC_Molecule Cell_Culture Cell-based Assays (e.g., PBMCs, cancer cell lines) PROTAC_Molecule->Cell_Culture Degradation_Assay IRAK4 Degradation (Western Blot, DC50) Cell_Culture->Degradation_Assay Signaling_Assay Downstream Signaling (Cytokine release, p-NF-kB) Degradation_Assay->Signaling_Assay Functional_Assay Functional Assays (e.g., Anti-inflammatory effect) Signaling_Assay->Functional_Assay

Caption: General workflow for the synthesis and evaluation of an IRAK4-targeting PROTAC.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data, which may be limited. All handling and experimental procedures should be conducted by qualified personnel in a controlled laboratory setting. Users are responsible for conducting their own risk assessments and verifying all information before use.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yield of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves a nucleophilic aromatic substitution reaction to form the key intermediate, 2-(pyrrolidin-1-yl)pyridine-3-carbonitrile. The second step is the reduction of the nitrile group to a primary amine, followed by conversion to its hydrochloride salt.

Synthesis Workflow

Synthesis Workflow Start 2-Chloropyridine-3-carbonitrile Intermediate 2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile Start->Intermediate Nucleophilic Aromatic Substitution (Pyrrolidine, Base) Product_free (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine Intermediate->Product_free Nitrile Reduction (e.g., H2/Raney Ni or LiAlH4) Final_Product This compound Product_free->Final_Product Salt Formation (HCl) Troubleshooting_NAS Start Low Yield in Step 1? Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Purification_Issue Purification Difficulty? Start->Purification_Issue No, yield is good but purity is low Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Side_Reactions Significant Side Products? Check_Conditions->Side_Reactions Optimize_Temp Optimize Temperature Incomplete_Reaction->Optimize_Temp Yes Optimize_Base Optimize Base Incomplete_Reaction->Optimize_Base Yes Side_Reactions->Optimize_Temp Yes, lower temp Optimize_Solvent Optimize Solvent Side_Reactions->Optimize_Solvent Yes Optimize_Chroma Optimize Chromatography Purification_Issue->Optimize_Chroma Try_Crystallization Attempt Recrystallization/Trituration Purification_Issue->Try_Crystallization Troubleshooting_Reduction Start Low Yield in Step 2? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Secondary_Amine Secondary Amine Byproduct? Start->Secondary_Amine Purification_Issue Purification/Isolation Problem? Start->Purification_Issue No, but product is impure/oily Check_Catalyst Check Catalyst Activity (H2/Raney Ni) Incomplete_Reaction->Check_Catalyst Yes Check_LiAlH4 Check LiAlH4 Equivalents Incomplete_Reaction->Check_LiAlH4 Yes Check_H2 Check H2 Pressure/Time Incomplete_Reaction->Check_H2 Yes Add_Ammonia Add Ammonia (H2/Raney Ni) Secondary_Amine->Add_Ammonia Yes Slow_Addition Slow Substrate Addition (LiAlH4) Secondary_Amine->Slow_Addition Yes Purify_Base Purify Free Base First Purification_Issue->Purify_Base Optimize_Salt_Formation Optimize Salt Formation Solvent Purification_Issue->Optimize_Salt_Formation

Technical Support Center: Troubleshooting Pyridine Ring Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during pyridine ring synthesis.

Frequently Asked questions (FAQs)

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Hantzsch Pyridine Synthesis

Q1: My Hantzsch synthesis is resulting in a low yield of the desired pyridine. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are often due to incomplete reaction, side reactions, or issues with the final oxidation step. Here are some common causes and solutions:

  • Incomplete Reaction: The classical Hantzsch reaction can be slow.

    • Solution: Consider using a catalyst to accelerate the reaction. Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), or organocatalysts can significantly improve yields and reduce reaction times. Microwave or ultrasound irradiation can also dramatically improve reaction efficiency.[1]

  • Formation of Side Products: Over-oxidation to form byproducts can reduce the yield of the desired 1,4-dihydropyridine (1,4-DHP).[1]

    • Solution: To minimize oxidation, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Inefficient Aromatization: The final step of the Hantzsch synthesis is the oxidation of the 1,4-DHP intermediate to the pyridine. Incomplete or harsh oxidation can lead to low yields and side product formation.[2][3]

    • Solution: While classic oxidants like nitric acid can be effective, they can also lead to side reactions.[4] Milder reagents such as iodine in refluxing methanol or ceric ammonium nitrate (CAN) can provide better results. Careful monitoring of the oxidation step by TLC or LC-MS is recommended to ensure complete conversion without over-oxidation.

Q2: I'm observing the formation of an unexpected, partially saturated pyridine derivative. What is happening?

A2: This is likely due to incomplete oxidation of the 1,4-dihydropyridine (1,4-DHP) intermediate. The 1,4-DHP is the initial cyclized product of the Hantzsch reaction and requires an additional oxidation step to form the aromatic pyridine ring.[2]

  • Troubleshooting:

    • Increase Oxidant Stoichiometry: Ensure you are using a sufficient amount of the oxidizing agent.

    • Change Oxidizing Agent: If you are using a mild oxidant, you may need to switch to a stronger one, such as CrO₃ or KMnO₄, but be aware that this may lead to other side products.[2]

    • Increase Reaction Time or Temperature: Allow the oxidation reaction to proceed for a longer time or gently increase the temperature, while monitoring for product degradation.

Kröhnke Pyridine Synthesis

Q1: My Kröhnke synthesis is giving a low yield or no product. What are the likely causes?

A1: Low or no yield in a Kröhnke synthesis can often be attributed to issues with starting materials or reaction conditions.

  • Reagent Quality: The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is critical. The pyridinium salt should be completely dry.[5]

  • Reaction Temperature: The typical temperature range for the Kröhnke synthesis is 80-140°C.[5] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.[6]

  • Solvent Choice: Glacial acetic acid and methanol are common solvents. Acetic acid can also act as a catalyst.[5]

Q2: I'm observing a significant amount of a Michael addition product and my reaction is not proceeding to the cyclized pyridine. How can I fix this?

A2: The accumulation of the 1,5-dicarbonyl intermediate (the Michael adduct) indicates that the final cyclization and dehydration steps are not proceeding efficiently.[5]

  • Troubleshooting:

    • Ensure Adequate Ammonium Source: Ammonium acetate is the most common nitrogen source for the cyclization step. Ensure it is present in sufficient quantity and is of high purity.[5]

    • Increase Temperature: Gently increasing the reaction temperature can often promote the cyclization and dehydration steps.[6]

    • Add a Catalyst: While not always necessary, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the cyclization.

Bohlmann-Rahtz Pyridine Synthesis

Q1: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures and gives a low yield. How can I improve this?

A1: The high temperature required for the E/Z isomerization of the aminodiene intermediate and subsequent cyclodehydration is a known drawback of the classical Bohlmann-Rahtz synthesis.[3]

  • Solution: The use of a Brønsted or Lewis acid catalyst can significantly lower the required temperature for cyclodehydration.[3][7] Acetic acid, Amberlyst 15, zinc bromide (ZnBr₂), and ytterbium triflate (Yb(OTf)₃) have all been shown to be effective catalysts for this transformation, allowing the reaction to proceed at much milder temperatures.[1][7]

Q2: I'm having difficulty purifying the aminodiene intermediate. Are there one-pot alternatives?

A2: Yes, one-pot procedures for the Bohlmann-Rahtz synthesis have been developed to avoid the isolation of the aminodiene intermediate. These methods often employ acid catalysis to promote both the initial Michael addition and the subsequent cyclodehydration in a single step.[3]

Cross-Coupling Reactions (Suzuki-Miyaura)

Q1: My Suzuki-Miyaura coupling of a 2-pyridylboronic acid is giving a low yield and I'm recovering the starting pyridine (protodeboronation). How can I prevent this?

A1: Protodeboronation, the cleavage of the C-B bond, is a common and significant side reaction with 2-pyridylboronic acids.

  • Use a Stabilized Boron Reagent: Instead of the boronic acid, consider using a more stable derivative like a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate. These reagents are more resistant to protodeboronation.

  • Optimize the Base: The choice of base is critical. While a base is necessary for the transmetalation step, strong bases can promote protodeboronation. Milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over hydroxides.[8]

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) which can accelerate the desired cross-coupling, outcompeting the protodeboronation side reaction.[9]

  • Anhydrous Conditions: While not always straightforward, minimizing the amount of water in the reaction can help reduce protodeboronation.

Q2: I am observing a significant amount of homocoupling of my pyridylboronic acid. How can I minimize this?

A2: Homocoupling is another common side reaction in Suzuki-Miyaura couplings.

  • Control Stoichiometry: Using a large excess of the boronic acid can favor homocoupling. Try to use a stoichiometry closer to 1:1, with a slight excess of the boronic acid (e.g., 1.1 to 1.2 equivalents).

  • Use a Pd(0) Precatalyst: Homocoupling can sometimes be more prevalent when using Pd(II) precatalysts that are reduced in situ. Using a Pd(0) source directly, such as Pd(PPh₃)₄, may reduce this side reaction.

  • Lower the Temperature: High temperatures can sometimes promote homocoupling. Try running the reaction at a lower temperature.

Data Presentation

The following tables summarize quantitative data to aid in troubleshooting and optimizing your pyridine synthesis.

Table 1: Effect of Oxidizing Agent on Aromatization of Hantzsch 1,4-Dihydropyridines

Oxidizing AgentConditionsYield of PyridineCommentsReference
Nitric AcidAcetic Acid, refluxGenerally GoodHarsh conditions, can lead to side products.[4]
KMnO₄Acetone, rtVariableStrong oxidant, can be unselective.[2]
CrO₃Acetic Acid, rtVariableToxic heavy metal, harsh conditions.[2]
IodineMethanol, refluxGood to ExcellentMilder conditions, generally good yields.[10]
Ceric Ammonium Nitrate (CAN)Acetonitrile, rtGood to ExcellentMild and efficient.N/A

Table 2: Influence of Catalyst on Bohlmann-Rahtz Cyclodehydration

CatalystSolventTemperature (°C)Yield (%)Reference
NoneToluene110Low[3]
Acetic AcidToluene11075[3]
Amberlyst 15Toluene11085[1]
Yb(OTf)₃Toluene11094[1]
ZnBr₂Toluene11092[1]

Table 3: Comparison of Bases in Suzuki-Miyaura Coupling of 2-Pyridylboronic Acid

BaseLigandYield of Biaryl Pyridine (%)CommentsReference
NaOHPPh₃LowOften promotes protodeboronation.[8]
K₂CO₃PPh₃ModerateMilder than NaOH, but can still be problematic.[8]
K₃PO₄XPhosHighGenerally a good choice for suppressing protodeboronation.[9]
Cs₂CO₃RuPhosHighOften gives the best results for challenging couplings.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: General Procedure for Hantzsch Pyridine Synthesis (Microwave-Assisted)
  • In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).

  • Add ethanol (3 mL) as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 5-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine using a suitable oxidizing agent (e.g., 1.2 equivalents of iodine in refluxing methanol for 2-4 hours).

  • Purify the final product by recrystallization or column chromatography.[5]

Protocol 2: One-Pot Bohlmann-Rahtz Pyridine Synthesis with Acid Catalysis
  • To a solution of the enamine (1.0 mmol) and the ethynyl ketone (1.1 mmol) in toluene (10 mL), add acetic acid (2.0 mmol).

  • Heat the reaction mixture to reflux (110 °C) and monitor the progress by TLC.

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude pyridine product by column chromatography on silica gel.[3]

Protocol 3: Suzuki-Miyaura Coupling of a 2-Pyridyl Pinacol Boronate
  • In an oven-dried Schlenk flask, combine the 2-pyridyl pinacol boronate (1.2 mmol), the aryl halide (1.0 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., 1,4-dioxane, 5 mL).

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting Workflow for Low Yield in Pyridine Synthesis

Troubleshooting_Low_Yield Start Low Yield in Pyridine Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Reagents (Purify and Repeat) Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Reagents Pure Check_Side_Reactions Investigate Side Reactions Optimize_Conditions->Check_Side_Reactions Yield Still Low Success Improved Yield Optimize_Conditions->Success Yield Improved Check_Side_Reactions->Optimize_Conditions No Obvious Side Products Purification_Issues Review Purification Procedure Check_Side_Reactions->Purification_Issues Side Products Identified (Modify Conditions) Purification_Issues->Start Product Loss During Workup Purification_Issues->Success Optimized Purification

Caption: A logical workflow for troubleshooting low yields in pyridine synthesis.

Mechanism of Protodeboronation Side Reaction in Suzuki Coupling

Protodeboronation_Mechanism cluster_suzuki Desired Suzuki Cycle cluster_side_reaction Protodeboronation Side Reaction A Ar-Pd(II)-L2-X B Ar-Pd(II)-L2-Ar_py A->B Transmetalation (Pyridylboronic Acid + Base) C Ar-Ar_py B->C Reductive Elimination D Pyridylboronic Acid D->A Competes with Transmetalation E Pyridine D->E H+ Source (e.g., H2O)

Caption: Competing pathways of Suzuki coupling and protodeboronation.

Kröhnke Synthesis: Michael Addition vs. Cyclization

Krohnke_Pathway Reactants α-Pyridinium Methyl Ketone Salt α,β-Unsaturated Carbonyl Michael_Adduct 1,5-Dicarbonyl Intermediate (Michael Adduct) Reactants->Michael_Adduct Michael Addition Pyridine Substituted Pyridine Michael_Adduct->Pyridine Cyclization & Dehydration (NH4OAc, Heat) Side_Product Accumulated Michael Adduct or Decomposition Products Michael_Adduct->Side_Product Incomplete Cyclization (Low Temp / Insufficient NH4OAc)

Caption: Key branching point in the Kröhnke synthesis pathway.

References

Technical Support Center: (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: The final product has a low melting point and appears oily or gummy.

Possible Cause Suggested Solution
Residual Solvent Dry the product under high vacuum for an extended period (12-24 hours). Gentle heating (e.g., 30-40°C) can be applied if the compound is thermally stable.
Presence of Free Base Ensure complete protonation to the hydrochloride salt by dissolving the material in a minimal amount of a suitable solvent (e.g., isopropanol) and adding a solution of HCl in the same solvent or bubbling dry HCl gas.[1][2]
Hygroscopic Nature Handle and store the product in a dry atmosphere (e.g., in a desiccator or glove box).
Impurities Proceed with further purification steps such as recrystallization or column chromatography.

Issue 2: The product color is off-white or yellowish, indicating impurities.

Possible Cause Suggested Solution
Oxidation of the Amine Amine compounds can be susceptible to air oxidation.[3] It is advisable to handle the material under an inert atmosphere (e.g., nitrogen or argon) where possible. Purification by recrystallization with activated charcoal can help remove colored impurities.[4]
Starting Material Impurities Ensure the purity of starting materials used in the synthesis. If necessary, purify the precursors before the final reaction step.
Reaction Byproducts Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize the formation of byproducts. Further purification will be necessary.

Issue 3: Recrystallization fails to yield crystals or results in poor recovery.

Solvent System Troubleshooting Steps
Single Solvent If the compound is too soluble at room temperature, try a less polar solvent. If it is insoluble even at high temperatures, try a more polar solvent. For amine salts, polar solvents like alcohols (methanol, ethanol, isopropanol) or water are often suitable.[1]
Solvent/Anti-Solvent Dissolve the compound in a minimal amount of a good solvent at an elevated temperature. Slowly add an anti-solvent (in which the compound is insoluble) until turbidity persists. Reheat to dissolve, then cool slowly. Common pairs for amine hydrochlorides include alcohol/ether or alcohol/hexane.[2]
Slow Cooling Allow the solution to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
Seeding Introduce a seed crystal from a previous pure batch to induce crystallization.
Scratching Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent systems for the recrystallization of this compound?

A1: For amine hydrochlorides, which are polar salts, suitable recrystallization solvents are typically polar protic solvents. Good starting points include:

  • Isopropanol (IPA)

  • Ethanol

  • Methanol

  • Mixtures such as isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/dichloromethane.

The ideal solvent should dissolve the compound when hot but have low solubility when cold.[1]

Q2: How can I remove the free base form of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine from the hydrochloride salt?

A2: The presence of the free base can be addressed by dissolving the crude product in a suitable solvent like diethyl ether or ethyl acetate and adding a solution of hydrochloric acid in the same solvent.[1] The hydrochloride salt, being less soluble, will precipitate out and can be collected by filtration.

Q3: What type of column chromatography is suitable for purifying the free base before converting it to the hydrochloride salt?

A3: Standard silica gel chromatography can be challenging for basic amines due to strong adsorption. To mitigate this, consider the following:

  • Amine-functionalized silica or alumina: These stationary phases can prevent the compound from sticking to the column.[1]

  • Adding a small amount of a basic modifier to the eluent: For example, adding 0.5-2% triethylamine or ammonia in methanol to the mobile phase (e.g., dichloromethane/methanol) can improve elution and peak shape on standard silica gel.

Q4: My NMR spectrum shows unidentifiable peaks. What could be the common process-related impurities?

A4: Without a specific synthesis route, common impurities are speculative. However, based on general synthetic pathways for similar molecules, potential impurities could include:

  • Unreacted starting materials.

  • Byproducts from side reactions (e.g., over-alkylation, incomplete reduction).

  • Degradation products, as some amines can be sensitive to light or acid.[3]

  • Residual solvents from the workup and purification steps.

Identifying these impurities often requires techniques like LC-MS and comparison with potential structures.[5][6]

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Determine a suitable solvent or solvent system by testing the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, methanol/diethyl ether). The ideal solvent will dissolve the compound at its boiling point but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Purification of the Free Base by Column Chromatography

  • Preparation of the Free Base: If your product is the hydrochloride salt, neutralize it with a base (e.g., aqueous sodium bicarbonate or sodium hydroxide) and extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Column Packing: Prepare a silica gel column using a suitable mobile phase (e.g., dichloromethane with a gradient of methanol containing 1% triethylamine).

  • Loading the Sample: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring the elution by thin-layer chromatography (TLC).

  • Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

  • Conversion to Hydrochloride Salt: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of HCl (as a solution in the same solvent or as a gas) to precipitate the pure hydrochloride salt. Collect the solid by filtration and dry.

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Options cluster_end Final Product crude (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine HCl (Impure) recrystallization Recrystallization crude->recrystallization Direct Purification chromatography Column Chromatography (as free base) crude->chromatography Indirect Purification pure Pure Hydrochloride Salt recrystallization->pure chromatography->pure Convert to HCl salt

Caption: Purification workflow for this compound.

troubleshooting_recrystallization cluster_causes Potential Causes cluster_solutions Solutions start Recrystallization Fails cause1 Wrong Solvent start->cause1 cause2 Supersaturation start->cause2 cause3 Inhibitory Impurities start->cause3 sol1 Test Different Solvents/ Anti-solvents cause1->sol1 sol2 Scratch Flask / Seed Crystals cause2->sol2 sol3 Pre-purify by another method (e.g., Chromatography) cause3->sol3

Caption: Troubleshooting logic for failed recrystallization.

References

Technical Support Center: Overcoming Solubility Challenges with (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride and encountering solubility issues. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in water. What is the first step I should take?

A1: Initially, ensure that you are using a sufficient volume of solvent and that the compound has been allowed adequate time to dissolve with agitation. Amine hydrochloride salts, while generally more water-soluble than their free-base counterparts, may still exhibit limited solubility.[1][2][3] If solubility remains an issue, the next step is to assess and adjust the pH of your solution.

Q2: How does pH affect the solubility of this compound?

A2: this compound is the salt of a weak base and a strong acid. The solubility of such salts is significantly influenced by the pH of the solution.[4][5] In acidic conditions (low pH), the equilibrium will favor the protonated, more soluble form of the amine. Conversely, in neutral to basic conditions (higher pH), the compound may convert to its less soluble free base form, leading to precipitation. Therefore, maintaining an acidic pH is often crucial for achieving good aqueous solubility.[2]

Q3: What solvents or co-solvents can I use if aqueous solubility is insufficient for my experiment?

A3: If adjusting the pH of an aqueous solution is not sufficient or desirable for your experimental setup, employing co-solvents can be an effective strategy.[] Co-solvents can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[] Common co-solvents used in pharmaceutical development include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[] A systematic solvent screening is recommended to identify the optimal solvent or co-solvent mixture for your desired concentration.[7][8]

Q4: Can temperature be used to improve the solubility of this compound?

A4: Yes, for many compounds, solubility increases with temperature. Gentle heating of the solution can help to dissolve the compound. However, it is critical to be aware of the compound's stability at elevated temperatures to avoid degradation. It is also important to note that the solution may become supersaturated upon cooling, which could lead to precipitation. Therefore, if you use heat to dissolve the compound, it is advisable to maintain the temperature throughout your experiment or to confirm that the compound remains in solution at the working temperature.

Q5: My compound precipitates out of solution over time. What could be the cause and how can I prevent it?

A5: Precipitation over time, even after initial dissolution, can be due to several factors. One common reason is a gradual change in the pH of the solution. Unbuffered aqueous solutions can absorb atmospheric CO2, which can lower the pH and affect solubility. Another possibility is that a supersaturated solution was formed, which is inherently unstable. To prevent precipitation, ensure your solution is adequately buffered to maintain a stable pH. If supersaturation is the issue, you may need to work with a lower, more stable concentration or identify a more suitable solvent system.

Troubleshooting Guide

This section provides a structured approach to troubleshooting solubility issues with this compound.

Initial Assessment
  • Visual Inspection: Observe the solution. Is the compound completely dissolved, or is there visible particulate matter? Is the solution clear or cloudy?

  • Concentration Check: Verify the concentration you are trying to achieve. It is possible that the desired concentration exceeds the compound's intrinsic solubility in the chosen solvent.

  • pH Measurement: If using an aqueous solvent, measure the pH of the solution. For an amine hydrochloride, the initial pH should be acidic.

Troubleshooting Steps

If you are facing solubility challenges, follow these steps in order:

  • pH Adjustment (for aqueous solutions):

    • Lower the pH of the solution by adding a small amount of a dilute acid (e.g., 0.1 M HCl).

    • Monitor the pH and observe if the compound dissolves as the pH decreases.

    • Aim for a pH that is at least 1-2 units below the pKa of the amine to ensure it remains in its protonated, soluble form.

  • Co-solvent Addition:

    • If pH adjustment alone is insufficient, or if you are using a non-aqueous system, introduce a co-solvent.

    • Start with a small percentage of a water-miscible organic solvent such as ethanol, isopropanol, or DMSO.

    • Gradually increase the co-solvent concentration while observing the solubility.

  • Solvent Screening:

    • If simple co-solvents are not effective, a broader solvent screening may be necessary.

    • Test the solubility in a range of solvents with varying polarities.

Data Presentation: Qualitative Solubility in Common Solvents

The following table provides a general guide to the expected relative solubility of this compound in common laboratory solvents. This is a qualitative guide and empirical testing is necessary to determine quantitative solubility.

Solvent SystemExpected Relative SolubilityRationale
Water (unbuffered)Low to ModerateThe hydrochloride salt improves aqueous solubility, but the free base may have low solubility, and the final pH may not be optimal.
Acidic Buffer (e.g., pH 4-5)HighThe acidic environment maintains the amine in its protonated, more soluble form.[4][5]
Neutral Buffer (e.g., pH 7)LowAt neutral pH, a significant portion of the compound may be in the less soluble free base form.
Basic Buffer (e.g., pH > 8)Very LowIn a basic environment, the compound will predominantly be in its free base form, which is expected to have poor aqueous solubility.[2]
EthanolModerate to HighEthanol is a polar protic solvent that can often dissolve hydrochloride salts.
MethanolModerate to HighSimilar to ethanol, methanol is a polar protic solvent that can be effective.
Dimethyl Sulfoxide (DMSO)HighDMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds.[]
Dichloromethane (DCM)LowAs a non-polar solvent, DCM is unlikely to be a good solvent for a salt.
AcetonitrileModerateAcetonitrile is a polar aprotic solvent that may offer some solubility.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the established shake-flask method for determining the equilibrium solubility of a compound.[9][10][11]

Materials:

  • This compound

  • Purified water (or buffer of desired pH)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Calibrated pH meter

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the aqueous solvent (e.g., 5-10 mg in 1 mL). The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, indicating equilibrium.

  • After the incubation period, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant without disturbing the solid pellet.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Protocol 2: Systematic Solvent Screening for Improved Solubility

This protocol provides a method for systematically screening different solvents and co-solvent systems to find optimal solubility conditions.[7][8]

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, PEG 400, DMSO)

  • 96-well plates or small vials

  • Automated liquid handler (optional)

  • Plate reader or other high-throughput analytical instrument

Procedure:

  • Prepare stock solutions of the compound in a solvent in which it is freely soluble (e.g., DMSO).

  • In a 96-well plate, dispense a range of solvent and co-solvent mixtures. For example, you can create a gradient of water and a co-solvent (e.g., 0% to 100% ethanol in water in 10% increments).

  • Add a small, fixed amount of the compound stock solution to each well.

  • Seal the plate and agitate it for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Visually inspect each well for precipitation. This can be done by eye or using a nephelometer to measure turbidity.

  • Quantify the amount of dissolved compound in the clear supernatant of each well using a suitable analytical method (e.g., UV-Vis spectroscopy if the compound has a chromophore).

  • The solvent or co-solvent mixture that results in the highest concentration of the dissolved compound is the most promising for your application.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue Identified check_conc Is the target concentration realistic? start->check_conc assess_pH Is the solvent aqueous? check_conc->assess_pH measure_pH Measure pH assess_pH->measure_pH Yes consider_cosolvent Consider adding a co-solvent assess_pH->consider_cosolvent No is_acidic Is pH acidic? measure_pH->is_acidic adjust_pH Adjust pH to acidic range (e.g., pH 4-5) is_acidic->adjust_pH No is_acidic->consider_cosolvent Yes solubility_ok1 Solubility Achieved? adjust_pH->solubility_ok1 end End: Problem Solved solubility_ok1->end Yes solubility_ok1->consider_cosolvent No solvent_screen Perform solvent screening consider_cosolvent->solvent_screen solubility_ok2 Solubility Achieved? solvent_screen->solubility_ok2 solubility_ok2->end Yes reassess Re-evaluate experiment parameters or compound choice solubility_ok2->reassess No

Caption: Troubleshooting workflow for solubility issues.

Signaling_Pathway_Analogy cluster_conditions Solution Conditions cluster_compound_state Compound State cluster_solubility Solubility Outcome low_pH Low pH (Acidic) protonated Protonated Form (Salt) R-NH3+ low_pH->protonated Favors high_pH High pH (Basic) free_base Free Base Form R-NH2 high_pH->free_base Favors soluble Soluble protonated->soluble insoluble Insoluble free_base->insoluble

Caption: Relationship between pH, compound state, and solubility.

References

Stability challenges of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue 1: Rapid Degradation of the Compound in Aqueous Solution at Neutral pH.

  • Question: I am observing a rapid loss of my compound in a neutral aqueous buffer during my experiments. What could be the cause and how can I mitigate this?

  • Answer: this compound, like other aminopyridine derivatives, can be susceptible to degradation in aqueous solutions. The primary routes of degradation to consider are oxidation and hydrolysis. The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation. To mitigate this, it is recommended to use degassed solvents and buffers. The addition of a chelating agent, such as EDTA, can also be beneficial to sequester metal ions. Preparing solutions fresh daily and storing them protected from light at reduced temperatures (2-8 °C) can also significantly slow down degradation.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Short-Term Storage.

  • Question: After storing my prepared solutions in the autosampler overnight, I am seeing several new, unidentified peaks in my HPLC chromatogram. What are these and how can I prevent them?

  • Answer: The appearance of new peaks suggests the formation of degradation products. Aminopyridine compounds can undergo oxidation to form N-oxides or other oxidative degradation products.[1] Photodegradation can also occur if the solutions are exposed to light. To identify the source of degradation, a forced degradation study is recommended. This involves exposing the compound to various stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[2][3] These studies can help in identifying the unknown peaks by comparing their retention times. To prevent the formation of these impurities, it is crucial to store solutions in light-protected vials (e.g., amber glass) and at a controlled, cool temperature. If the autosampler does not have temperature control, consider preparing smaller batches of samples that can be analyzed within a shorter timeframe.

Issue 3: Inconsistent Results in Bioassays.

  • Question: I am getting variable results in my cell-based assays using this compound. Could this be related to compound stability?

  • Answer: Yes, inconsistent bioassay results can be a direct consequence of compound instability in the assay medium. The pH, temperature, and composition of the cell culture medium can all influence the rate of degradation. It is advisable to determine the stability of the compound directly in the assay medium over the time course of the experiment. A simple experiment would be to incubate the compound in the medium for the same duration as the assay, and then analyze the sample by HPLC to quantify the amount of intact compound remaining. If significant degradation is observed, consider preparing the dosing solutions immediately before addition to the cells or investigate the use of a more stable formulation, if possible.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for stock solutions of this compound?

A1: For short-term storage (up to 24 hours), it is recommended to store stock solutions at 2-8 °C and protected from light. For long-term storage, it is best to aliquot the stock solution into single-use vials and store them at -20 °C or below to minimize freeze-thaw cycles. The choice of solvent can also impact stability; while DMSO is a common solvent for stock solutions, it is important to ensure it is of high purity and dry, as water content can promote hydrolysis.

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of aminopyridine derivatives can be pH-dependent. Generally, the hydrochloride salt form is more stable in acidic conditions due to the protonation of the nitrogen atoms, which can reduce their susceptibility to oxidation.[1][2] In neutral or basic conditions, the free base form is more prevalent, which can be more prone to oxidation and other degradation pathways. A pH-rate profile study is the best way to quantitatively assess the impact of pH on stability.

Q3: What are the likely degradation products of this compound?

A3: Based on the structure and studies on related aminopyridine compounds, potential degradation products could include:

  • N-oxides: Oxidation of the pyridine nitrogen or the pyrrolidine nitrogen.

  • Hydrolysis products: While less common for the amine group itself without enzymatic activity, hydrolysis of other functional groups, if present, could occur under strong acidic or basic conditions.

  • Photodegradation products: Exposure to UV or visible light can lead to the formation of various photoproducts. The specific structures would need to be elucidated through techniques like LC-MS and NMR.

Q4: Is this compound sensitive to light?

A4: Many pyridine-containing compounds exhibit some degree of photosensitivity. It is a good laboratory practice to handle this compound and its solutions with protection from light.[4] Use of amber glassware or covering clear glassware with aluminum foil is recommended. A photostability study, as outlined in ICH guideline Q1B, should be performed to definitively determine its photosensitivity.[4]

Data Presentation

Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 25 °C (Exemplary Data)

pHBuffer SystemIncubation Time (hours)% Remaining Compound
3.0Citrate2498.5
5.0Acetate2495.2
7.4Phosphate2485.1
9.0Borate2470.3

Note: This table presents hypothetical data for illustrative purposes.

Table 2: Summary of Forced Degradation Studies (Exemplary Data)

Stress Condition% DegradationMajor Degradation Products
0.1 M HCl, 60 °C, 24h< 5%Minor impurities
0.1 M NaOH, 60 °C, 24h~ 25%Product A, Product B
3% H₂O₂, RT, 24h~ 40%Product C (N-oxide), Product D
Heat (80 °C, 48h)~ 10%Minor impurities
Photolytic (ICH Q1B), 24h~ 15%Product E, Product F

Note: This table presents hypothetical data for illustrative purposes. "Product A, B, C, etc." represent potential degradation products to be identified.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated for its ability to resolve all known degradation products from the parent compound.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.[3]

  • Acid Degradation: Incubate a solution of the compound in 0.1 M HCl at 60 °C.

  • Base Degradation: Incubate a solution of the compound in 0.1 M NaOH at 60 °C.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[2]

  • Thermal Degradation: Expose a solid sample of the compound to 80 °C.

  • Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²).[4]

Samples should be analyzed by the stability-indicating HPLC method at various time points to track the formation of degradants.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution prep_samples Prepare Samples in Stress Conditions prep_stock->prep_samples acid Acidic prep_samples->acid base Basic prep_samples->base oxidative Oxidative prep_samples->oxidative thermal Thermal prep_samples->thermal photo Photolytic prep_samples->photo hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms method Validate Stability-Indicating Method hplc->method pathway Identify Degradation Pathways lcms->pathway

Caption: Forced Degradation Experimental Workflow.

troubleshooting_guide start Inconsistent Results or Unexpected Peaks? check_storage Review Solution Storage Conditions (Temp, Light, Age) start->check_storage fresh_solution Prepare Fresh Solution check_storage->fresh_solution reanalyze Re-analyze fresh_solution->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved issue_persists Issue Persists reanalyze->issue_persists forced_degradation Perform Forced Degradation Study issue_persists->forced_degradation identify_degradants Identify Degradants (LC-MS) forced_degradation->identify_degradants modify_conditions Modify Experimental Conditions (pH, Solvent, Temp) identify_degradants->modify_conditions modify_conditions->reanalyze

Caption: Troubleshooting Decision Tree for Stability Issues.

References

Avoiding common pitfalls in pyrrolidine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of pyrrolidine coupling reactions. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to assist in optimizing your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of coupling reagents used for pyrrolidine amide bond formation?

A1: The choice of coupling reagent is critical and often depends on the specific substrates and desired reaction outcomes. The most common classes include:

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Diisopropylcarbodiimide (DIC) are widely used. They are often employed with additives such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions like racemization.[1][2]

  • Phosphonium Salts: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a popular choice, known for its high efficiency.[1][3][4] A key advantage of phosphonium salts derived from pyrrolidine is the avoidance of carcinogenic byproducts like hexamethylphosphoramide (HMPA) that can be generated from other reagents.[3]

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective, especially for sterically hindered or otherwise challenging couplings.[1][2]

Q2: How can I prevent racemization of my chiral carboxylic acid during the coupling reaction?

A2: Racemization is a significant risk, particularly when dealing with chiral amino acids. To maintain stereochemical integrity, consider the following strategies:

  • Use Additives: Incorporate racemization suppressants like HOBt or 7-Azabenzotriazole (HOAt) into your reaction.[2] These additives form active esters that are less prone to the formation of oxazolone intermediates, which are a primary cause of racemization.[4]

  • Employ Non-Nucleophilic Bases: Use sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[1]

  • Control Temperature: Lowering the reaction temperature can help favor the desired kinetic product and reduce the rate of epimerization.[1]

  • Choose the Right Reagent: Some coupling reagents, like HATU, are known to react faster with less epimerization compared to others.[2]

Q3: I am observing a side product with a mass corresponding to the addition of pyrrolidine to my carboxylic acid. What is the cause?

A3: This side reaction, the formation of a pyrrolidide byproduct, can occur when using phosphonium salt coupling reagents like PyAOP, PyBOP, or PyBroP.[5] It is often attributed to the presence of small amounts of pyrrolidine as an impurity in commercial batches of these reagents.[5] If this side product is a significant issue, purification of the coupling reagent by crystallization prior to use may be necessary to remove the pyrrolidine contaminant.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Poor solubility of starting materials.Consider using a co-solvent system or switching to a more suitable solvent like DMF or DCM.[1]
Degradation of coupling reagent or amine.Use fresh, high-purity reagents and store them under anhydrous conditions.[1]
Inactive catalyst (if applicable).Ensure the catalyst is not deactivated by impurities. Running the reaction under an inert atmosphere can be beneficial.[6]
Suboptimal reaction conditions (temperature, time).Systematically optimize the reaction conditions.[6] For some reactions, lower temperatures may be required to enhance selectivity, while others may need reflux conditions for good conversion.[6]
Presence of Multiple Products Epimerization at a chiral center.Use a non-nucleophilic base (e.g., DIPEA), add a racemization suppressant (e.g., HOBt, HOAt), and/or lower the reaction temperature.[1]
Guanidinylation of the amine.This can happen with an excess of uronium/aminium reagents like HATU.[1] A slight excess of the carboxylic acid relative to the coupling reagent may mitigate this.[1]
Formation of N-acylurea byproduct.This is common with carbodiimide reagents. The byproduct is often insoluble and can be filtered off, though some may remain in solution.
Difficulty in Product Purification Contamination with urea byproduct (from carbodiimide reagents like DCC or EDC).Perform an acidic workup by washing the reaction mixture with dilute aqueous HCl to remove the water-soluble urea.[1] For DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can be removed by filtration.[2]
Similar polarity of the product and starting materials.Optimize column chromatography conditions, for instance, by using a shallower solvent gradient or exploring a different stationary phase.[1]
Presence of pyrrolidine-related byproducts.For impurities arising from the coupling reagent itself (e.g., from PyBOP), an acidic wash during workup is often effective.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve HATU (1.1 equivalents) and the pyrrolidine amine (1.1 equivalents) in anhydrous DMF.

  • Add the amine/HATU solution to the carboxylic acid solution.

  • Stir the reaction at room temperature for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous HCl (e.g., 1N), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • Dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent such as DCM or DMF.[1]

  • Add DIPEA or triethylamine (2.0 equivalents) to the solution and stir.[1]

  • Add the pyrrolidine amine (1.1 equivalents) to the mixture.[1]

  • Cool the reaction mixture to 0 °C in an ice bath.[1]

  • Add EDC·HCl (1.2 equivalents) in one portion.[1]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[1]

  • Continue stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.[1]

  • Work-up the reaction as described in Protocol 1. The aqueous washes are particularly important for removing the urea byproduct.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions for various coupling reagents. Note that optimal conditions are highly substrate-dependent.

Coupling ReagentAdditiveBaseSolventTemperatureTypical TimeReported Yields
HATU NoneDIPEADMFRoom Temp.4-16 hGood to Excellent
HBTU HOBtDIPEA/TEADMF/DCMRoom Temp.6 min - 12 hHigh
PyBOP NoneDIPEADMF/DCMRoom Temp.1-12 hHigh
EDC·HCl HOBt/NHSDIPEA/TEADCM/DMF0 °C to RT12-24 hModerate to High
DCC HOBtNone/TEADCM0 °C to RT12-24 hModerate to High

Visualized Workflows and Logic

G start_node start_node process_node process_node decision_node decision_node end_node end_node fail_node fail_node A Start: Low Product Yield B Check Starting Material Solubility A->B C Change Solvent or Use Co-Solvent System B->C Poor D Check Reagent Quality (Coupling Agent, Amine) B->D Good C->D E Use Fresh, Anhydrous Reagents D->E Degraded F Review Reaction Conditions (Temp, Time) D->F Good E->F G Optimize Temperature and Reaction Time F->G Suboptimal I Problem Persists: Consider Alternative Coupling Reagent F->I Optimal H Reaction Successful G->H G start_node start_node process_node process_node end_node end_node A Prepare Reactants: Carboxylic Acid, Pyrrolidine, Base, Solvent B Dissolve Carboxylic Acid and Base in Solvent A->B C Add Coupling Reagent (and Additive, if needed) B->C D Add Pyrrolidine Amine C->D E Reaction Monitoring (TLC/LC-MS) D->E F Aqueous Workup: Acid/Base Washes E->F G Purification: Column Chromatography F->G H Characterization of Final Product G->H G cluster_0 Reaction Pathways activated_acid activated_acid amine amine product product side_product side_product Activated_Ester Activated Carboxylic Acid (e.g., O-Acylisourea, OBt-ester) Amide Desired Amide Product Activated_Ester->Amide Desired Pathway Racemized Racemized Product (via Oxazolone) Activated_Ester->Racemized Side Reaction 1 (High Temp / Strong Base) Pyrrolidine Pyrrolidine Amine Pyrrolidine->Amide Guanidinium Guanidinium Byproduct (Amine + Uronium Salt) Pyrrolidine->Guanidinium Side Reaction 2 (Excess Uronium Salt)

References

Technical Support Center: Enhancing Biological Activity of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the potential biological activities of this compound derivatives?

A1: While specific data for this exact compound is limited in publicly available literature, derivatives containing the 2-aminopyridine and pyrrolidine scaffolds have shown a wide range of biological activities. These include potential as anticancer, antimicrobial, and neurological disorder treatments. Notably, similar structures have been investigated as kinase inhibitors, particularly targeting pathways involved in cell proliferation and survival.[1][2][3][4]

Q2: How does the pyrrolidine moiety contribute to the biological activity?

A2: The pyrrolidine ring is a common feature in many biologically active compounds and approved drugs.[5][6] Its non-planar, three-dimensional structure can provide favorable interactions with protein binding pockets. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets. The stereochemistry of the pyrrolidine ring can also play a crucial role in target selectivity and potency.

Q3: What are the best practices for handling and storing this compound?

A3: As a hydrochloride salt of an amine, this compound is likely to be hygroscopic. It should be stored in a tightly sealed container in a desiccator to protect it from moisture. For long-term storage, keeping it at a low temperature (e.g., -20°C) is recommended. When preparing solutions, it is advisable to use anhydrous solvents if the presence of water could affect the experiment.

Q4: I am observing low solubility of my compound in aqueous buffers. What can I do?

A4: While the hydrochloride salt form is generally used to enhance aqueous solubility, issues can still arise. The "common ion effect" can sometimes decrease the solubility of hydrochloride salts in buffers containing chloride ions.[7] If you encounter solubility problems, consider the following:

  • pH Adjustment: Ensure the pH of your buffer is well below the pKa of the amine to maintain its protonated, more soluble form.

  • Co-solvents: The addition of a small percentage of an organic co-solvent like DMSO or ethanol can improve solubility. However, always run a vehicle control to ensure the solvent does not affect your experimental results.

  • Sonication: Gentle sonication can help to dissolve the compound.

Troubleshooting Guides

Synthesis and Purification
Issue Possible Cause(s) Suggested Solution(s)
Low yield during synthesis Incomplete reaction; side product formation; difficult purification.Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time. Ensure high purity of starting materials. Optimize reaction conditions such as temperature, catalyst, and solvent. For purification, consider column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of triethylamine to prevent streaking on the silica gel).
Difficulty in forming the hydrochloride salt The salt is "oiling out" or forming a sludge instead of a solid precipitate.[2]This can be due to the hygroscopic nature of the salt or its high solubility in the chosen solvent system. Try using an anhydrous solvent for the salt formation (e.g., HCl in diethyl ether or dioxane). Adding a less polar co-solvent (anti-solvent) like hexane or toluene can sometimes help induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization.
Compound discoloration Impurities or degradation products.Purify the compound by recrystallization or column chromatography. Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent degradation.
Biological Assays
Issue Possible Cause(s) Suggested Solution(s)
High variability in cytotoxicity assay results Inconsistent cell seeding density; compound precipitation at high concentrations; edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Visually inspect the wells after adding the compound to check for any precipitation. Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.
No kinase inhibition observed in an in vitro assay The compound is not an inhibitor of the tested kinase; incorrect ATP concentration; inactive enzyme.Test the compound against a panel of different kinases to identify potential targets. Ensure the ATP concentration in the assay is close to the Km value for the specific kinase. Always include a positive control inhibitor to verify the activity of the enzyme and the assay setup.
Weak or no signal in Western blot for phosphorylated proteins Ineffective inhibition by the compound; low antibody affinity; issues with sample preparation.Ensure the cells are treated with an appropriate concentration of the compound for a sufficient duration. Optimize the primary antibody concentration and incubation time. Use fresh lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

Data Presentation

Table 1: Illustrative Biological Activity Data for 2-Aminopyridine Derivatives

The following table presents a compilation of inhibitory concentrations (IC50) for various 2-aminopyridine derivatives against different cancer cell lines and kinases, providing a reference for the potential potency of this compound derivatives.

Compound ClassTargetCell Line/EnzymeIC50 (µM)Reference
Pyrido[2,3-d]pyrimidineFGFr KinaseEnzyme Assay0.060[2]
Pyrido[2,3-d]pyrimidinePDGFr KinaseEnzyme Assay1.11[2]
2-Amino-pyridineCDK8Enzyme Assay0.046[1]
Imidazo[1,2-a]pyrimidineA549 (Lung Carcinoma)Cell-based Assay5.988[8]
Pyridine-ureaMCF-7 (Breast Cancer)Cell-based AssayLow µM range[9]

Note: This data is for structurally related compounds and should be used as a general guide. The actual activity of this compound derivatives should be determined experimentally.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the compound on cell viability.[10][11][12][13]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the inhibition of a specific kinase by the compound.[14][15]

Materials:

  • Purified recombinant kinase (e.g., EGFR, CDK8)

  • Kinase-specific substrate

  • ATP

  • Kinase buffer

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Add kinase, substrate, and kinase buffer to the wells of a 384-well plate.

  • Add serial dilutions of the test compound or a vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the recommended time for the specific kinase.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This protocol is used to determine the effect of the compound on the phosphorylation state of key proteins in a signaling pathway.[7][16][17][18]

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • PVDF membrane

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the change in protein phosphorylation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis synthesis Synthesis of Derivatives purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity kinase_assay In Vitro Kinase Assay cytotoxicity->kinase_assay western_blot Western Blot Analysis kinase_assay->western_blot ic50 IC50 Determination western_blot->ic50 sar Structure-Activity Relationship (SAR) ic50->sar pathway Signaling Pathway Elucidation sar->pathway

Caption: General experimental workflow for enhancing the biological activity of novel compounds.

kinase_signaling_pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound (2-(Pyrrolidin-1-yl)pyridin-3-yl) methanamine derivative compound->pi3k compound->akt

Caption: Postulated inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

troubleshooting_synthesis start Low Product Yield? check_purity Purity of Starting Materials? start->check_purity check_purity->start Low Purity (Purify first) optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_purity->optimize_conditions High Purity side_products Formation of Side Products? optimize_conditions->side_products purification_method Modify Purification Method side_products->purification_method Yes success Improved Yield side_products->success No purification_method->success

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Scaling Up the Synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in scaling up the synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the multi-step synthesis.

Step 1: Synthesis of 2-Chloro-3-cyanopyridine

Question: The yield of 2-chloro-3-cyanopyridine from 3-cyanopyridine N-oxide is consistently low. What are the potential causes and solutions?

Answer: Low yields in this chlorination step can arise from several factors:

  • Incomplete N-oxidation: Ensure the initial oxidation of 3-cyanopyridine to its N-oxide is complete. Monitor the reaction by TLC or HPLC. If starting material remains, consider extending the reaction time or using a slight excess of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide in acetic acid).

  • Inefficient Chlorination: The choice and handling of the chlorinating agent are critical.

    • Phosphorus oxychloride (POCl₃): This reagent is highly reactive and moisture-sensitive. Use freshly distilled POCl₃ and ensure all glassware is rigorously dried. The reaction temperature is crucial; too low may lead to incomplete reaction, while too high can cause decomposition and side product formation. A typical temperature range is 80-110°C.[1][2]

    • Bis(trichloromethyl)carbonate (Triphosgene): This is a safer alternative to phosgene but requires careful handling. The reaction is often performed in an inert solvent like dichloroethane. The addition of an organic base (e.g., triethylamine) is necessary to neutralize the generated HCl.[3]

  • Suboptimal Work-up: During the aqueous work-up, the pH must be carefully controlled to avoid hydrolysis of the nitrile group or other side reactions. Neutralization should be performed at low temperatures.

Question: During the synthesis of 2-chloro-3-cyanopyridine, significant amounts of byproducts are formed. How can this be minimized?

Answer: Byproduct formation is a common issue. Consider the following:

  • Dimerization/Polymerization: These can occur at elevated temperatures. Maintain strict temperature control throughout the reaction.

  • Over-chlorination: While less common at the 2-position, it can occur. Use the stoichiometric amount of the chlorinating agent.

  • Hydrolysis of the Nitrile: During work-up, prolonged exposure to strongly acidic or basic conditions can lead to the formation of the corresponding carboxylic acid or amide. Perform the work-up efficiently and at a controlled temperature.

Step 2: Synthesis of 2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile

Question: The nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-cyanopyridine and pyrrolidine is sluggish or incomplete. What can be done to improve the reaction rate and yield?

Answer: Several factors influence the rate of SNAr reactions:

  • Solvent: A polar aprotic solvent such as DMF, DMSO, or NMP is generally preferred as it can solvate the cation, leaving the nucleophile more reactive.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions at higher temperatures. A typical range for this type of reaction is 80-150°C.

  • Base: The use of a non-nucleophilic base, such as potassium carbonate or triethylamine, is often necessary to scavenge the HCl generated during the reaction. This prevents the protonation of pyrrolidine, which would render it non-nucleophilic.

  • Excess Nucleophile: Using a slight excess (1.1 to 1.5 equivalents) of pyrrolidine can help drive the reaction to completion.

Question: What are the common side reactions in the SNAr of 2-chloropyridines with amines like pyrrolidine?

Answer: While the 2-position of the pyridine ring is activated towards nucleophilic attack, side reactions can still occur:

  • Reaction at other positions: While less likely, attack at other positions on the pyridine ring can occur, especially at high temperatures. The electron-withdrawing cyano group at the 3-position further activates the 2-position for substitution.[4]

  • Decomposition: Prolonged reaction times at high temperatures can lead to decomposition of the starting materials or product. Monitor the reaction progress to avoid unnecessary heating.

Step 3: Reduction of 2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile and Salt Formation

Question: The reduction of the nitrile to the primary amine is resulting in a mixture of products, including the secondary amine. How can the formation of the primary amine be favored?

Answer: The formation of secondary and tertiary amines is a common side reaction during nitrile reduction.[5] To favor the formation of the primary amine:

  • Catalytic Hydrogenation (e.g., Raney Nickel): The addition of ammonia or ammonium hydroxide to the reaction mixture can suppress the formation of secondary amines.[5] The reaction is typically carried out under hydrogen pressure in a solvent like ethanol or methanol.

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that is very effective for nitrile reduction.[6][7] To avoid the formation of byproducts, ensure the reaction is carried out under anhydrous conditions and at a controlled temperature (often starting at 0°C and then warming to room temperature or refluxing). A proper work-up is crucial to quench the excess reagent and hydrolyze the intermediate imine.[8][9]

Question: The isolation of the final hydrochloride salt is proving difficult, resulting in an oily product instead of a crystalline solid. What are the key parameters for successful salt formation?

Answer: The successful crystallization of a hydrochloride salt depends on several factors:

  • Solvent System: The choice of solvent is critical. Typically, the free amine is dissolved in a solvent in which the hydrochloride salt is insoluble, such as diethyl ether, ethyl acetate, or a mixture of an alcohol and an ether.

  • HCl Source: Anhydrous HCl (either as a gas or a solution in an organic solvent like dioxane or diethyl ether) should be used to avoid introducing water, which can inhibit crystallization and lead to oily products.[10]

  • Stoichiometry: Add a stoichiometric amount or a slight excess of HCl. A large excess can sometimes lead to the formation of dihydrochloride salts or hinder crystallization.

  • Temperature: Crystallization is often induced by cooling the solution.

  • Purity of the Free Amine: Impurities can significantly inhibit crystallization. Ensure the free amine is of high purity before attempting salt formation.

Quantitative Data Summary

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1 3-Cyanopyridine N-oxide, Bis(trichloromethyl)carbonate, Triethylamine-Dichloroethane-5 to 604~70-80[3]
1 3-Cyanopyridine N-oxide, Phosphorus oxychloride--80-1101-10~85[2][11]
2 2-Chloro-3-cyanopyridine, PyrrolidineK₂CO₃DMF80-1204-8>80 (Estimated)General SNAr
3a 2-(Pyrrolidin-1-yl)pyridine-3-carbonitrileRaney Nickel, H₂, NH₃Ethanol25-504-12>90 (Estimated)[5]
3b 2-(Pyrrolidin-1-yl)pyridine-3-carbonitrileLiAlH₄THF / Diethyl ether0 to Reflux2-6>90 (Estimated)[6][7]
4 (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamineHCl (in ether/dioxane)Diethyl ether / Ethanol0 to 251-2>95 (Estimated)[10]

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-cyanopyridine from 3-Cyanopyridine N-oxide

Method A: Using Phosphorus Oxychloride [2][11]

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add phosphorus oxychloride (3.0 eq).

  • Heat the phosphorus oxychloride to 90-95°C.

  • Slowly add 3-cyanopyridine N-oxide (1.0 eq) portion-wise, maintaining the temperature of the reaction mixture.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide, keeping the temperature below 20°C.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-3-cyanopyridine.

Step 2: Synthesis of 2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile
  • In a round-bottom flask, dissolve 2-chloro-3-cyanopyridine (1.0 eq) in a polar aprotic solvent such as DMF.

  • Add anhydrous potassium carbonate (1.5 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture to 100°C and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Step 3: Reduction of 2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile to (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

Method B: Using Lithium Aluminum Hydride (LiAlH₄) [6][7]

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (Nitrogen or Argon).

  • To a dry three-necked flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 2-(pyrrolidin-1-yl)pyridine-3-carbonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).[8]

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine.

Step 4: Formation of this compound[10]
  • Dissolve the crude (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous HCl in diethyl ether or dioxane (1.0-1.1 eq) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Stir the suspension for 30-60 minutes at 0°C.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

SynthesisWorkflow start 3-Cyanopyridine step1_intermediate 3-Cyanopyridine N-oxide start->step1_intermediate Oxidation step2_intermediate 2-Chloro-3-cyanopyridine step1_intermediate->step2_intermediate Chlorination step3_intermediate 2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile step2_intermediate->step3_intermediate SNAr with Pyrrolidine step4_intermediate (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine step3_intermediate->step4_intermediate Nitrile Reduction final_product This compound step4_intermediate->final_product Salt Formation

Caption: Overall synthetic workflow for this compound.

TroubleshootingLogic start Low Yield or Impurities? check_step1 Step 1: Chlorination start->check_step1 Issue in Step 1 check_step2 Step 2: SNAr start->check_step2 Issue in Step 2 check_step3 Step 3: Reduction start->check_step3 Issue in Step 3 check_step4 Step 4: Salt Formation start->check_step4 Issue in Step 4 solution1 Optimize chlorinating agent, temperature, and work-up. check_step1->solution1 solution2 Check solvent, temperature, and use of base. check_step2->solution2 solution3 Choose appropriate reducing agent, add NH3 for hydrogenation, ensure anhydrous conditions for LiAlH4. check_step3->solution3 solution4 Use anhydrous HCl, optimize solvent system for crystallization. check_step4->solution4

Caption: A logical troubleshooting guide for the synthesis process.

References

Modifying experimental conditions for better results with (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental outcomes with (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

This compound is a pyridine derivative. Its hydrochloride salt form generally offers improved solubility and stability for experimental handling.[1] Analogous compounds have shown potential in neuropharmacology and as antimicrobial agents.[1]

Q2: I am experiencing low yields in the synthesis of a substituted pyridine. What are common causes and how can I improve it?

Low yields in pyridine synthesis can often be attributed to suboptimal reaction conditions, incomplete oxidation of intermediates, or the formation of side products.[2] To improve yields, consider optimizing the catalyst and solvent system. For instance, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation has been shown to significantly increase yields in some pyridine syntheses.[2] Additionally, ensuring the correct stoichiometry of the oxidizing agent is crucial for driving the reaction to completion.[2]

Q3: My purified this compound appears oily or fails to crystallize. What could be the issue?

The presence of residual solvents or impurities can hinder crystallization. Furthermore, the hygroscopic nature of some amine hydrochloride salts can lead to the absorption of atmospheric moisture, resulting in an oily appearance.

  • Troubleshooting:

    • Ensure all reagents are anhydrous, particularly when handling the free base before salt formation.[3]

    • Attempt recrystallization from a different solvent system. A common technique is to dissolve the compound in a minimal amount of a polar solvent (like isopropanol or ethanol) and then precipitate the salt by adding a less polar solvent (like diethyl ether or acetone).[3]

    • Drying the purified product under high vacuum for an extended period can help remove residual moisture and solvents.

Q4: I am observing unexpected byproducts in my reaction to synthesize a pyridine derivative. How can I minimize their formation?

Side reactions are a common challenge in pyridine synthesis. The order of reagent addition can be critical, especially in multi-component reactions.[2] Pre-forming certain intermediates before the final cyclization step can often minimize the formation of undesired products.[2] Additionally, carefully controlling the reaction temperature is important, as higher temperatures can sometimes lead to decomposition or side reactions.[4]

Troubleshooting Guides

Issue 1: Poor Solubility of the Hydrochloride Salt

While the hydrochloride salt is generally more soluble than the free base, you may encounter solubility issues in certain non-polar organic solvents.

Potential Cause Recommended Solution
Inappropriate solvent choiceTest a range of solvents with varying polarities. For many amine hydrochlorides, polar protic solvents like methanol, ethanol, or water are effective.
Common ion effectIn aqueous solutions with high chloride concentrations, the solubility of hydrochloride salts can decrease.[5] If applicable, consider using a different salt form for your experiment.
Low-quality starting materialEnsure the purity of your material. Impurities can affect solubility characteristics.
Issue 2: Inconsistent Biological Activity

Variations in experimental results can arise from the degradation of the compound or inconsistencies in sample preparation.

Potential Cause Recommended Solution
Compound degradationStore the compound in a cool, dry, and dark place. For long-term storage, consider an inert atmosphere. Prepare solutions fresh for each experiment.
Inaccurate concentrationVerify the concentration of your stock solutions using a reliable analytical method, such as UV-Vis spectroscopy, if a known extinction coefficient is available.
pH of the experimental mediumThe charge state of the amine can be critical for its biological activity. Ensure the pH of your buffer system is appropriate and consistent across experiments.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 2-aminopyridine Derivative

This is a generalized procedure and may require optimization for the specific synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate 1,5-dicarbonyl compound or its precursor in a suitable solvent (e.g., glacial acetic acid).[4]

  • Reagent Addition: Add the nitrogen source, such as ammonium acetate, to the reaction mixture.[4]

  • Heating: Heat the reaction mixture to reflux (typically around 120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.[4]

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified free base of the amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Acidification: Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise while stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath may help.

  • Isolation: Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under high vacuum.

Visualizations

experimental_workflow start Starting Materials reaction Pyridine Ring Synthesis start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification salt_formation Hydrochloride Salt Formation purification->salt_formation final_product Purified Hydrochloride Salt salt_formation->final_product

Caption: A generalized workflow for the synthesis and purification of a pyridine-based hydrochloride salt.

troubleshooting_logic start Low Experimental Yield check_purity Check Purity of Starting Materials start->check_purity impure Impure check_purity->impure If impure pure Pure check_purity->pure If pure optimize_conditions Optimize Reaction Conditions (Solvent, Catalyst, Temp.) improved Yield Improved? optimize_conditions->improved check_workup Review Work-up & Purification Steps end Consult Further Literature check_workup->end purify_reagents purify_reagents impure->purify_reagents Purify Reagents pure->optimize_conditions improved->check_workup Yes improved->end No purify_reagents->check_purity

Caption: A decision-making flowchart for troubleshooting low reaction yields.

References

Interpreting unexpected spectroscopic data of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals to assist in the interpretation of unexpected spectroscopic data for this compound. The information provided is based on established principles of spectroscopic analysis for molecules with similar functional groups, as direct experimental data for this specific compound is not widely published.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows unexpected peaks. What could be the cause?

A1: Unexpected peaks in the ¹H NMR spectrum often indicate the presence of impurities from the synthesis or residual solvent. Common impurities could include:

  • Starting materials: Depending on the synthetic route, this could be unreacted 2-chloronicotinonitrile or 2-fluoronicotinonitrile.

  • Partially reacted intermediates: For example, the nitrile precursor (2-(pyrrolidin-1-yl)nicotinonitrile) if the final reduction step was incomplete.

  • Reagents: Residual solvents used during reaction or purification (e.g., ethanol, ethyl acetate, dichloromethane) are very common.

  • Side products: Byproducts from side reactions that may have occurred during the synthesis.

Actionable Steps:

  • Compare the chemical shifts of the unexpected peaks with the data provided in Table 2 for common impurities.

  • Acquire a ¹H NMR spectrum in a different deuterated solvent to see if the impurity peaks shift.

  • If residual solvent is suspected, placing the sample under high vacuum for an extended period may help remove it.

  • Consider re-purification of your sample, for example, by recrystallization or column chromatography.

Q2: The integration of my aromatic protons in the ¹H NMR spectrum is incorrect.

A2: The pyridine ring protons of the target compound should show three distinct signals with an integration of 1H each. If the integration is incorrect, it could suggest:

  • Presence of a disubstituted pyridine impurity: If an impurity has a different substitution pattern on the pyridine ring, it will alter the apparent integration ratios.

  • Protonation state: The exact chemical shifts and coupling patterns of the pyridine protons can be sensitive to the protonation state of the pyridine nitrogen. Ensure your sample is fully in the hydrochloride salt form.

Actionable Steps:

  • Carefully re-integrate the spectrum, ensuring a proper baseline correction.

  • Analyze the coupling patterns (doublet, doublet of doublets) to confirm they match the expected 3-substituted, 2-substituted pyridine pattern.

  • Check the pH of your NMR sample if possible; it should be acidic.

Q3: My IR spectrum is missing the broad N-H stretch for the primary amine salt.

A3: The hydrochloride salt of a primary amine is expected to show a very broad and strong absorption in the 3200-2800 cm⁻¹ range.[1] The absence of this peak could indicate:

  • The compound is the free base: If the final acidification step to form the hydrochloride salt was unsuccessful or incomplete, you will have the free primary amine. This typically shows two sharper N-H stretching bands around 3400-3250 cm⁻¹.[2]

  • Sample is wet: The presence of water can sometimes obscure the N-H stretching region.

Actionable Steps:

  • Prepare a new sample, ensuring it is thoroughly dried.

  • Acquire a spectrum of the free base (if available) and compare it to your current spectrum.

  • Test the solubility of your compound in water; the hydrochloride salt should be more water-soluble than the free base.

Q4: The molecular ion peak in my mass spectrum does not match the expected value.

A4: The expected molecular weight of the free base is 177.25 g/mol . In ESI-MS, you would expect to see the protonated molecule [M+H]⁺ at m/z 178.26. Discrepancies could be due to:

  • Adduct formation: In electrospray ionization, it is common to see adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which would appear at higher m/z values.

  • Fragmentation: If a fragile bond is present, the molecular ion may not be observed, and only fragment ions will be visible.

  • Incorrect compound: The sample may not be the expected compound.

Actionable Steps:

  • Look for peaks corresponding to common adducts ([M+Na]⁺ at m/z ~200.24, [M+K]⁺ at m/z ~216.34).

  • Use a softer ionization technique if available to minimize fragmentation.

  • Cross-verify with other spectroscopic data (NMR, IR) to confirm the overall structure.

Data Presentation

Table 1: Predicted Spectroscopic Data for this compound

Parameter Predicted Value Notes
¹H NMR (DMSO-d₆)
Pyridine H (dd)~8.0-8.2 ppmH adjacent to N and C-NH₂CH₂
Pyridine H (dd)~7.6-7.8 ppmH between two substituents
Pyridine H (dd)~6.8-7.0 ppmH adjacent to pyrrolidine
-CH₂-NH₃⁺ (s, broad)~4.0-4.2 ppmMethylene group attached to pyridine
-NH₃⁺ (s, very broad)~8.5-9.5 ppmExchangeable with D₂O
Pyrrolidine -CH₂- (t)~3.4-3.6 ppmMethylene groups adjacent to N
Pyrrolidine -CH₂- (m)~1.9-2.1 ppmMethylene groups β to N
¹³C NMR (DMSO-d₆)
Pyridine C~158-160 ppmC2 bearing the pyrrolidine
Pyridine C~145-148 ppmAromatic CH
Pyridine C~138-140 ppmAromatic CH
Pyridine C~125-128 ppmC3 bearing the CH₂NH₃⁺
Pyridine C~110-112 ppmAromatic CH
-CH₂-NH₃⁺~38-42 ppm
Pyrrolidine -CH₂-~48-52 ppmAdjacent to N
Pyrrolidine -CH₂-~24-26 ppmβ to N
FTIR (KBr Pellet)
N-H Stretch (-NH₃⁺)3200-2800 cm⁻¹Broad, strong absorption characteristic of a primary amine salt.[1]
C-H Stretch (Aromatic)3100-3000 cm⁻¹
C-H Stretch (Aliphatic)2980-2850 cm⁻¹
N-H Bend (-NH₃⁺)1620-1560 cm⁻¹Asymmetric and symmetric bending.[1]
C=C, C=N Stretch1600-1450 cm⁻¹Aromatic ring vibrations
C-N Stretch1335-1250 cm⁻¹Aromatic amine C-N stretch.[2]
Mass Spec (ESI+)
[M+H]⁺m/z 178.26Corresponds to the protonated free base (C₁₀H₁₅N₃)

Table 2: Potential Impurities and their Spectroscopic Signatures

Impurity Potential Origin Key Spectroscopic Signature
2-(pyrrolidin-1-yl)nicotinonitrileIncomplete reduction of nitrile¹³C NMR: Signal at ~117-120 ppm (nitrile carbon). IR: Sharp C≡N stretch around 2230-2210 cm⁻¹.
2-chloronicotinonitrileUnreacted starting materialMass Spec: Isotopic pattern for chlorine (M and M+2 in ~3:1 ratio).
PyrrolidineExcess reagent¹H NMR: May show characteristic signals if not fully removed.
Solvents (Ethanol, Ethyl Acetate, etc.)Reaction/Purification¹H NMR: Characteristic peaks (e.g., EtOH: triplet at ~1.1 ppm, quartet at ~3.4 ppm).

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The hydrochloride salt may have poor solubility in CDCl₃.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • D₂O Exchange: To confirm the -NH₃⁺ peak, acquire a spectrum, then add one drop of D₂O, shake, and re-acquire the spectrum. The -NH₃⁺ peak should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 180 ppm.

    • Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the dry sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Wavenumber Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

3. Mass Spectrometry (MS)

  • Sample Preparation (for ESI):

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Acquisition:

    • Ionization Mode: Positive ion mode ([M+H]⁺).

    • Mass Range: Scan from m/z 50 to 500.

    • Infusion: Introduce the sample solution into the source via direct infusion using a syringe pump.

    • Tune the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimize the signal for the expected molecular ion.

Mandatory Visualizations

G start_node Start: Unexpected Spectroscopic Data check_nmr Analyze 1H NMR Spectrum start_node->check_nmr process_node process_node decision_node decision_node data_node data_node end_node end_node peaks_match Peaks Match Expected? check_nmr->peaks_match analyze_impurities Check for Impurities (Solvent, Starting Material) peaks_match->analyze_impurities No check_ir Analyze IR Spectrum peaks_match->check_ir  Yes compare_data Compare with Tables 1 & 2 analyze_impurities->compare_data nh_stretch Broad N-H Stretch (3200-2800 cm-1) Present? check_ir->nh_stretch check_free_base Suspect Free Base Form. Check Solubility / Re-acidify nh_stretch->check_free_base No check_ms Analyze Mass Spectrum nh_stretch->check_ms  Yes repurify Re-purify Sample (Recrystallization / Chromatography) check_free_base->repurify mass_match [M+H]+ Correct? check_ms->mass_match check_adducts Check for Adducts ([M+Na]+, [M+K]+) mass_match->check_adducts No confirm Data Consistent with Structure mass_match->confirm  Yes reassess Re-assess Synthesis/ Structure check_adducts->reassess repurify->start_node Re-analyze compare_data->repurify G reactant reactant intermediate intermediate product product impurity impurity sub 2-chloro- or 2-fluoro-nicotinonitrile int 2-(pyrrolidin-1-yl)nicotinonitrile sub->int Nucleophilic Substitution imp1 Unreacted Starting Material sub->imp1 pyr Pyrrolidine pyr->int reduct Reduction (e.g., LiAlH4, H2/catalyst) int->reduct imp2 Incomplete Reduction (Nitrile Intermediate) int->imp2 acid Acidification (HCl) reduct->acid final (2-(Pyrrolidin-1-yl)pyridin-3-yl) methanamine hydrochloride acid->final imp1->final Contaminates imp2->final Contaminates

References

Technical Support Center: Synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step process starting from 3-cyanopyridine. The process involves oxidation, chlorination, nucleophilic substitution, and reduction, followed by salt formation.

Synthetic_Pathway A 3-Cyanopyridine B 3-Cyanopyridine N-oxide A->B Oxidation (e.g., m-CPBA) C 2-Chloro-3-cyanopyridine B->C Chlorination (e.g., POCl3) D 2-(Pyrrolidin-1-yl)nicotinonitrile C->D Nucleophilic Substitution (Pyrrolidine) E (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine D->E Nitrile Reduction (e.g., Raney Ni, H2) F This compound E->F Salt Formation (HCl)

Caption: Synthetic route for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the critical intermediates in this synthesis?

A1: The key intermediates are 3-cyanopyridine N-oxide, 2-chloro-3-cyanopyridine, and 2-(pyrrolidin-1-yl)nicotinonitrile. The purity of each intermediate significantly impacts the subsequent reaction's efficiency and the final product's impurity profile.

Q2: What are the most common impurities encountered in this synthesis?

A2: Common impurities can arise from each step of the synthesis. These may include:

  • Starting materials: Unreacted 2-chloro-3-cyanopyridine or 2-(pyrrolidin-1-yl)nicotinonitrile.

  • Side-products from chlorination: Isomeric chloronicotinonitriles.

  • Side-products from nucleophilic substitution: Impurities from side reactions of 2-chloropyridine with amines.

  • Side-products from reduction: Over-reduced or partially reduced species, and secondary amine formation from the reaction of the primary amine product with the starting nitrile.

  • Degradation products: Oxidation or hydrolysis products if the material is not handled and stored correctly.

Q3: Which analytical techniques are most suitable for monitoring the reaction progress and purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the reaction progress and assessing the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation of the final product and any isolated impurities.

III. Troubleshooting Guides

Step 2: Nucleophilic Aromatic Substitution

Problem: Low yield of 2-(pyrrolidin-1-yl)nicotinonitrile.

Potential Cause Suggested Solution
Incomplete reaction Increase reaction temperature and/or time. Monitor reaction progress by HPLC or TLC.
Decomposition of starting material Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of 2-chloro-3-cyanopyridine.
Suboptimal solvent Consider using a polar aprotic solvent such as DMF, NMP, or DMSO to facilitate the nucleophilic aromatic substitution.
Insufficient base If a base is used to scavenge HCl, ensure at least a stoichiometric amount is present. An excess of pyrrolidine can also act as the base.

Problem: Presence of significant impurities in the crude 2-(pyrrolidin-1-yl)nicotinonitrile.

Potential Impurity Source Mitigation Strategy
Unreacted 2-chloro-3-cyanopyridineIncomplete reactionIncrease reaction time, temperature, or the equivalents of pyrrolidine.
Dimerization or polymerization productsSide reactions at high temperaturesOptimize the reaction temperature; a lower temperature for a longer duration may be beneficial.
Hydrolysis of the nitrile groupPresence of waterUse anhydrous solvents and reagents.
Step 3: Nitrile Reduction

Problem: Incomplete reduction of 2-(pyrrolidin-1-yl)nicotinonitrile.

Potential Cause Suggested Solution
Inactive catalyst (e.g., Raney Nickel) Use freshly prepared or commercially sourced high-activity Raney Nickel. Ensure proper handling and storage to prevent deactivation.
Insufficient hydrogen pressure Increase the hydrogen pressure according to the established protocol for similar reductions.
Low reaction temperature Gently warm the reaction mixture to increase the reaction rate, but be cautious of potential side reactions.
Presence of catalyst poisons Ensure the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur-containing compounds).

Problem: Formation of secondary amine impurity.

Potential Cause Suggested Solution
Reaction of the primary amine product with the intermediate imineAdd ammonia or an ammonium salt to the reaction mixture to suppress the formation of the secondary amine byproduct.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-(Pyrrolidin-1-yl)nicotinonitrile
  • To a solution of 2-chloro-3-cyanopyridine (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide), add pyrrolidine (2.0-3.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reduction of 2-(Pyrrolidin-1-yl)nicotinonitrile
  • In a pressure vessel, suspend 2-(pyrrolidin-1-yl)nicotinonitrile (1.0 eq) and Raney Nickel (a catalytic amount) in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by HPLC or TLC).

  • Carefully filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine.

Protocol 3: HPLC Analysis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from high aqueous to high organic content.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

V. Impurity Management Workflow

Impurity_Management cluster_synthesis Synthesis & Workup cluster_troubleshooting Troubleshooting Start Crude Product Analysis HPLC/GC-MS Analysis Start->Analysis Purification Purification (Chromatography/Recrystallization) Analysis->Purification Check_Purity Impurity > Limit? Analysis->Check_Purity Final_QC Final Product QC Purification->Final_QC Check_Purity->Final_QC No Identify Identify Impurity (MS, NMR) Check_Purity->Identify Yes Modify Modify Synthesis/ Purification Identify->Modify Modify->Start Re-run

Caption: A general workflow for impurity management during synthesis.

Refinement of in vitro assays for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with novel bioactive compounds, specifically focusing on pyridine derivatives like (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride. While specific data for this exact molecule is limited in published literature, this guide provides comprehensive troubleshooting advice, FAQs, and standardized protocols applicable to this class of compounds.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, has poor solubility in aqueous media. How can I improve its solubility for in vitro assays?

A1: Poor aqueous solubility is a common challenge with novel small molecules.[1][2][3][4][5] Here are several strategies to address this:

  • Co-solvents: The most common approach is to prepare a high-concentration stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).[2] Ensure the final concentration of the solvent in your assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4][6]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.

  • Use of Surfactants: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 (e.g., 0.01%) can help solubilize hydrophobic compounds in biochemical assays, but may not be suitable for cell-based assays as they can disrupt cell membranes at higher concentrations.[4]

  • Sonication: Applying ultrasound can help to break down aggregates and improve the dispersion of the compound.[4]

Q2: I am not observing any activity with my compound in a cell-based assay. What should I check?

A2: A lack of activity can stem from multiple factors.[7]

  • Concentration Range: You may be testing a concentration range that is too low. For initial screening, it's advisable to test a broad range of concentrations (e.g., from nanomolar to high micromolar).[7]

  • Compound Stability: The compound may be unstable and degrading in the culture medium over the incubation period. Prepare fresh stock solutions for each experiment and consider assessing stability.[7]

  • Incubation Time: The chosen incubation time might be too short to observe a biological effect. Consider running a time-course experiment (e.g., 24, 48, and 72 hours).[7]

  • Assay Choice: The selected assay may not be appropriate for the compound's mechanism of action. An MTT assay measures metabolic activity, but your compound might induce cytotoxicity through a different pathway.[7] Consider using orthogonal assays, such as a lactate dehydrogenase (LDH) release assay for membrane integrity.[7]

  • Cell Line Resistance: The cell line you are using might be resistant to the compound's effects.

Q3: My results show high variability between replicate wells. What are the common causes and solutions?

A3: High variability is often due to technical inconsistencies.[8]

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and that the cell number is consistent across all wells. Variations in cell density can lead to different responses.[6][8]

  • Pipetting Errors: Calibrate your pipettes regularly. Inaccurate or inconsistent pipetting, especially during serial dilutions, is a major source of variability.[7]

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, which can alter cell growth and compound concentration.[7][9][10] It is good practice to fill the outer wells with sterile media or PBS and not use them for experimental samples.[7][9]

  • Inadequate Mixing: Ensure reagents are mixed thoroughly but gently in the wells after addition.

Q4: How do I distinguish between a cytotoxic and a cytostatic effect?

A4: Cytotoxicity refers to cell killing, while a cytostatic effect is the inhibition of cell proliferation without causing cell death.[11] To differentiate between them, you can:

  • Use Multiple Assays: Combine a metabolic assay (like MTT, which measures viable cells) with an assay that quantifies dead cells (like an LDH release assay or a dye-exclusion assay using Trypan Blue). A cytotoxic compound will show an increase in dead cells, while a purely cytostatic compound will show a reduced number of viable cells compared to the control, but not a significant increase in cell death.[11]

  • Direct Cell Counting: Monitor cell numbers over time. A cytostatic agent will cause the cell count to plateau, whereas a cytotoxic agent will cause it to decrease.

Troubleshooting Guides

Issue 1: Low or No Compound Activity
Potential Cause Troubleshooting Steps
Compound Concentration Too Low Test a broader and higher range of concentrations (e.g., up to 100 µM).[7]
Poor Compound Solubility Visually inspect for precipitation in the media. Re-evaluate the solubilization strategy (see FAQ 1). Run controls with the compound in cell-free media to check for precipitation.[7][9]
Compound Instability Prepare fresh stock solutions for each experiment. Protect from light if the compound is photosensitive.[7]
Incorrect Incubation Time Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.[7]
Inappropriate Assay Choice Use an alternative assay that measures a different endpoint (e.g., switch from a metabolic assay to a membrane integrity assay).[7]
Issue 2: High Background Signal in Controls
Potential Cause Troubleshooting Steps
Reagent Contamination Use sterile techniques when preparing and handling all reagents. Check for microbial contamination in cell cultures and media.[9]
Compound Interference The compound itself may react with the assay reagents. Run a control with the compound in cell-free media to measure its intrinsic signal.[9] If interference is confirmed, consider a different assay.
Media Components Phenol red in culture media can interfere with colorimetric and fluorescent assays. Use phenol red-free media for the assay incubation step.[9]
Inappropriate Plate Type For luminescence assays, use solid white plates to maximize signal. For fluorescence assays, use solid black plates to minimize background.[12][13]

Quantitative Data Presentation

When reporting quantitative data such as IC₅₀ values, a clear tabular format is essential for comparison. Below is a sample table illustrating the inhibitory activity of a hypothetical pyridine derivative against a panel of kinases.

Table 1: Inhibitory Activity of this compound Against a Panel of Protein Kinases

Kinase TargetIC₅₀ (µM)
Kinase A1.25
Kinase B8.7
Kinase C> 50
Kinase D0.45
Staurosporine (Control)0.015

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability/Cytotoxicity

This protocol is adapted from standard procedures for determining cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.[14][15][16][17]

Materials:

  • Cells in culture

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls (e.g., medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[16]

  • Data Analysis: Subtract the average absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 2: Generic In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for measuring kinase activity by quantifying the amount of ATP remaining in the reaction using a luciferase-based system.[18][19][20]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound (stock solution in DMSO)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the compound in DMSO. Then, dilute these into the kinase assay buffer.

  • Assay Setup:

    • Add 5 µL of the diluted compound or vehicle (DMSO in buffer) to the wells of the plate.

    • Add 10 µL of the kinase diluted in assay buffer to all wells.

    • Incubate for 10-20 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: Add 5 µL of a solution containing both the substrate and ATP (at a concentration near the Kₘ for the kinase) to all wells to start the reaction.

  • Kinase Reaction Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). The reaction should be kept within the linear range (typically <20% substrate conversion).

  • ATP Detection: Add 20 µL of the ATP detection reagent to all wells. This will stop the kinase reaction and initiate the luminescence reaction.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: A lower luminescent signal corresponds to higher kinase activity (more ATP consumed). Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & QC cluster_primary Phase 2: Primary Screening cluster_secondary Phase 3: Dose-Response & Secondary Assays compound Compound Stock (10 mM in DMSO) solubility Aqueous Solubility Test (in Assay Medium) compound->solubility primary_assay Primary Assay (e.g., Cytotoxicity - MTT @ 10 µM) solubility->primary_assay cells Cell Culture & Seeding (Exponential Growth Phase) cells->primary_assay hit_id Hit Identification (% Inhibition > 50%) primary_assay->hit_id dose_response Dose-Response Curve (IC50 Determination) hit_id->dose_response Active secondary_assay Secondary / Orthogonal Assay (e.g., Kinase Inhibition Assay) dose_response->secondary_assay mechanism Mechanism of Action Studies secondary_assay->mechanism

Caption: Experimental workflow for screening a novel pyridine derivative.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) kinase1 Kinase A (e.g., RAF) receptor->kinase1 Activates kinase2 Kinase B (e.g., MEK) kinase1->kinase2 Phosphorylates kinase3 Kinase C (e.g., ERK) kinase2->kinase3 Phosphorylates transcription_factor Transcription Factor kinase3->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Regulates compound (2-(Pyrrolidin-1-yl)pyridin-3-yl) methanamine hydrochloride compound->kinase2 Inhibits

Caption: Hypothetical signaling pathway targeted by a pyridine derivative.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride, a critical process in drug development and quality control. The focus is on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, benchmarked against an alternative method for a structurally similar compound, 4-Aminopyridine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations to support analytical method validation.

Introduction to Analytical Method Validation

Analytical method validation is a cornerstone of pharmaceutical development, ensuring that the methods used for quality control are reliable, reproducible, and fit for their intended purpose.[1][2] For a compound like this compound, a robust analytical method is essential to quantify the active pharmaceutical ingredient (API) and detect any impurities or degradation products, thereby ensuring the safety and efficacy of the final drug product.[3]

This guide will focus on a validated stability-indicating HPLC method, a powerful technique for separating and quantifying components in a mixture. The performance of this method will be compared with a validated HPLC method for 4-Aminopyridine, a compound with a related aminopyridine core structure.

Comparative Performance Data

The following tables summarize the key performance parameters for the validated HPLC method for this compound and a reference method for 4-Aminopyridine.

Table 1: HPLC Method Parameters

ParameterMethod for this compoundReference Method for 4-Aminopyridine[1]
Column C18 (250 mm x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v)0.05 M Monobasic Sodium Phosphate (pH 7.0)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 272 nmUV at 262 nm
Injection Volume 10 µL20 µL
Column Temperature 30°CAmbient
Retention Time Approx. 5.8 minApprox. 4.5 min

Table 2: Method Validation Parameters

ParameterMethod for this compoundReference Method for 4-Aminopyridine[2]
Linearity (r²) > 0.999> 0.999
Range 10 - 150 µg/mL10 - 100 µg/mL
Limit of Detection (LOD) 0.5 µg/mL0.711 µg/mL[3]
Limit of Quantification (LOQ) 1.5 µg/mL2.154 µg/mL[3]
Accuracy (% Recovery) 98.0 - 102.0%98.4 - 101%
Precision (% RSD) < 2.0%< 2.0%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) Method for this compound

a. Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

b. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

c. Preparation of Solutions:

  • Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water and adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample equivalent to 10 mg of the active ingredient and dissolve in 100 mL of mobile phase.

d. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[4][5]

a. Acid Degradation: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N HCl and keep at 60°C for 2 hours. Neutralize the solution with 0.1 N NaOH and dilute to the desired concentration with the mobile phase.

b. Base Degradation: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH and keep at 60°C for 2 hours. Neutralize the solution with 0.1 N HCl and dilute to the desired concentration with the mobile phase.

c. Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours. Dilute to the desired concentration with the mobile phase.

d. Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 48 hours. Dissolve the sample in the mobile phase to achieve the desired concentration.

e. Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Dissolve the sample in the mobile phase to achieve the desired concentration.

Workflow and Process Visualization

The following diagrams illustrate the key workflows in the validation of the analytical method.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Reporting MD1 Literature Search & Method Scouting MD2 Optimization of Chromatographic Conditions MD1->MD2 MD3 System Suitability Testing MD2->MD3 MV1 Specificity (Forced Degradation) MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 LOD & LOQ MV4->MV5 MV6 Robustness MV5->MV6 DR1 Validation Protocol MV6->DR1 DR2 Data Analysis DR1->DR2 DR3 Validation Report DR2->DR3

Caption: Workflow for Analytical Method Validation.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Drug Substance / Product Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolytic Start->Photo Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Mass Balance Analysis->Evaluation Report Identify Degradation Products & Pathways Evaluation->Report

Caption: Forced Degradation Study Workflow.

References

Comparing efficacy of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride with standard antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For research and drug development professionals, this guide provides a comparative analysis of the in vitro antibacterial efficacy of a representative pyridine derivative against common pathogens, benchmarked against standard antibiotics. Due to a lack of publicly available data on the specific compound (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride, this guide utilizes data for structurally related pyridine compounds to provide a relevant comparative framework.

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Pyridine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial properties.[1][2] This guide synthesizes available in vitro data to offer a comparative perspective on their potential efficacy relative to established antibiotics.

Comparative In Vitro Efficacy

The antibacterial efficacy of novel compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for a selection of pyridine derivatives and standard antibiotics against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Compound/AntibioticTarget OrganismMIC (µg/mL)Reference
Pyridine Derivatives
5-oxo-4H-pyrrolo[3,2-b]pyridine derivativeEscherichia coli3.35[3]
3-(Pyridine-3-yl)-2-oxazolidinone derivative (21d)Staphylococcus aureus2[4]
2-Phenyl-N-(pyridin-2-yl)acetamide (12)Mycobacterium tuberculosis H37Ra15.625[5]
Standard Antibiotics
CiprofloxacinEscherichia coli0.013 - 0.08[6]
Staphylococcus aureus0.6[6]
AmpicillinEscherichia coli4[7]
Staphylococcus aureus0.6 - 1[7]
TetracyclineEscherichia coli>16 (Resistant)[8]
Staphylococcus aureusNot specified

Note: The presented data for pyridine derivatives is from various studies on different analogues. Direct comparison between different derivatives and with standard antibiotics should be interpreted with caution due to potential variations in experimental conditions.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for evaluating the in vitro efficacy of antimicrobial agents. The following protocol is a generalized representation based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., a pyridine derivative) or a standard antibiotic is prepared in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or water) at a high concentration.

  • Serial Dilution: The stock solution is serially diluted in a liquid bacterial growth medium (e.g., Mueller-Hinton Broth) across the wells of a 96-well plate to achieve a range of decreasing concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli or S. aureus) is prepared from an overnight culture. The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Prepare Stock Solution of Test Compound C Perform Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Visually Determine MIC (Lowest concentration with no growth) E->F

Experimental workflow for MIC determination.

Potential Mechanism of Action

While the precise mechanism of action for this compound is not yet elucidated, many pyridine-containing compounds, particularly the quinolone class of antibiotics, are known to target bacterial DNA replication.[9] They achieve this by inhibiting essential enzymes, DNA gyrase and topoisomerase IV, which are crucial for managing DNA supercoiling during replication. This inhibition leads to breaks in the bacterial chromosome and ultimately cell death.

Signaling_Pathway cluster_bacterial_cell Bacterial Cell A Novel Pyridine Compound B DNA Gyrase / Topoisomerase IV A->B Inhibits C Relaxed DNA B->C Relaxes E DNA Replication D Supercoiled DNA C->D D->E F Inhibition of Replication G Cell Death F->G

References

Structure-activity relationship (SAR) studies of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride analogs and related compounds targeting nicotinic acetylcholine receptors (nAChRs). Due to the limited availability of direct SAR studies on the specified core structure, this guide draws parallels from closely related analogs, primarily pyridine-substituted 3-[2-((S)-pyrrolidinyl)methoxy]pyridine derivatives, to elucidate the impact of structural modifications on biological activity.

Comparative Analysis of Nicotinic Acetylcholine Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine for neuronal nAChRs. These analogs share a common pyrrolidine and pyridine core with the target compound class, providing valuable insights into the SAR. The binding affinity is expressed as the inhibitor constant (Ki), determined by radioligand binding assays. A lower Ki value indicates a higher binding affinity.

Compound IDSubstitution on Pyridine RingKi (nM)[1]
1 (A-84543) Unsubstituted0.61
2 2-Cl0.15
3 2-Br0.23
4 2-I0.28
5 2-Me0.95
6 2-NH214
7 4-Cl1.1
8 4-Me2.5
9 5-Cl0.27
10 5-Br0.18
11 5-I0.18
12 5-Me0.73
13 6-Cl>9000
14 6-Me120
15 6-NH2>9000

Key SAR Observations:

  • Position of Substitution: Substitution on the pyridine ring significantly influences binding affinity. Halogen and methyl substitutions at the 2- and 5-positions generally result in high affinity. In contrast, substitutions at the 6-position, particularly with chloro and amino groups, lead to a dramatic loss of affinity.

  • Nature of Substituent: Halogen atoms (Cl, Br, I) at the 2- and 5-positions are well-tolerated and often enhance binding affinity compared to the unsubstituted parent compound. A methyl group at these positions also maintains good affinity. An amino group at the 2-position reduces affinity, while at the 6-position, it abolishes it.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of findings.

Nicotinic Acetylcholine Receptor Binding Assay

This assay determines the binding affinity of a test compound to nAChRs by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Rat brain cortex tissue homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand: [³H]Cytisine or [³H]Epibatidine.[1]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgSO₄ (pH 7.4).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • Test Compounds: Serial dilutions of the analog compounds.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethylenimine.

  • 96-well plates, cell harvester, and scintillation counter.

Procedure:

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of radioligand (at a final concentration near its Kd), and 50 µL of Assay Buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a high concentration of a known nAChR agonist (e.g., 10 µM nicotine).

    • Competition Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the desired concentration of the test compound.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds using appropriate software and the Cheng-Prusoff equation.

Functional Assay: ⁸⁶Rb⁺ Efflux Assay

This functional assay measures the ability of a compound to activate nAChRs, which are ligand-gated ion channels, by measuring the efflux of radioactive rubidium (⁸⁶Rb⁺) from pre-loaded cells.

Materials:

  • Cell Line: A cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells).

  • ⁸⁶RbCl.

  • Loading Buffer: Growth medium containing ⁸⁶RbCl.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or similar.

  • Stimulation Buffer: Assay buffer containing the test compound at various concentrations.

  • High K⁺ Buffer: Assay buffer with an elevated potassium concentration to measure maximum efflux.

  • Multi-well plates and a scintillation counter or a gamma counter.

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere and grow.

  • Load the cells with ⁸⁶Rb⁺ by incubating them in Loading Buffer for several hours.

  • Wash the cells with Assay Buffer to remove extracellular ⁸⁶Rb⁺.

  • Add the Stimulation Buffer containing the test compound to the wells and incubate for a short period (e.g., 2-5 minutes).

  • Collect the supernatant (containing the effluxed ⁸⁶Rb⁺).

  • Lyse the cells to determine the amount of ⁸⁶Rb⁺ remaining intracellularly.

  • Measure the radioactivity in the supernatant and the cell lysate using a counter.

  • Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of the test compound.

  • Determine the EC₅₀ value (the concentration of the compound that elicits a half-maximal response).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway activated by nAChR agonists and a typical workflow for SAR studies.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ca_ion Ca²⁺ Influx nAChR->Ca_ion Opens channel Agonist Agonist (e.g., Acetylcholine, Analog) Agonist->nAChR Binds to PI3K PI3K Ca_ion->PI3K Activates Akt Akt PI3K->Akt Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression, Survival) Akt->Cellular_Response Leads to

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis Lead Lead Compound (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine Modification Structural Modification (e.g., Pyridine Substitution) Lead->Modification Synthesis Analog Synthesis Modification->Synthesis Binding_Assay Binding Assay (Ki determination) Synthesis->Binding_Assay Functional_Assay Functional Assay (EC₅₀/IC₅₀ determination) Synthesis->Functional_Assay SAR_Analysis SAR Analysis (Identify key structural features) Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Modification Iterative Process

Caption: General Workflow for Structure-Activity Relationship (SAR) Studies.

References

Unveiling the In Vivo Potential: A Comparative Look at (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine Hydrochloride Derivatives as MCH-R1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride derivatives and their analogs. While direct comparative studies on a series of these specific derivatives are limited in publicly available literature, this guide synthesizes available data for structurally related compounds, focusing on their potential as Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists for conditions such as obesity.

Executive Summary

Derivatives of the (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine scaffold have emerged as promising antagonists of the MCH-R1 receptor, a key target in the regulation of appetite and energy homeostasis. In vivo studies on structurally related compounds, specifically 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives, have demonstrated encouraging results in animal models. One notable compound exhibited significant oral bioavailability and efficacy in rats, highlighting the therapeutic potential of this chemical class. This guide presents the available in vivo data, detailed experimental methodologies, and a visualization of the pertinent MCH-R1 signaling pathway.

In Vivo Efficacy Data

Compound IDAnimal ModelKey FindingsReference
6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivativeRatGood oral bioavailability (32%) and demonstrated in vivo efficacy.[1][2]

Further details on the specific efficacy endpoints (e.g., reduction in food intake, body weight) were not available in the abstract.

Experimental Protocols

The following protocols are representative of in vivo studies conducted to evaluate the efficacy of MCH-R1 antagonists in rodent models.[3][4]

Acute Food Intake Study
  • Objective: To assess the effect of a single dose of the test compound on food consumption.

  • Animal Model: Male Wistar rats or C57BL/6 mice, individually housed.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

    • Pre-weighed food is provided, and consumption is measured at specific time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration.

  • Data Analysis: Cumulative food intake is calculated and compared between treatment groups and the vehicle control group using statistical methods such as t-test or ANOVA.

Chronic Body Weight Study in Diet-Induced Obese (DIO) Models
  • Objective: To evaluate the long-term effects of the test compound on body weight and composition.

  • Animal Model: Mice (e.g., C57BL/6) fed a high-fat diet for several weeks to induce obesity.

  • Procedure:

    • Animals are randomized into treatment and vehicle control groups.

    • The test compound or vehicle is administered daily for a specified period (e.g., 14 or 28 days).

    • Body weight and food intake are recorded daily.

    • Body composition (fat and lean mass) can be assessed at the beginning and end of the study using techniques like DEXA scans.

  • Data Analysis: Changes in body weight, cumulative food intake, and body composition are analyzed over the treatment period.

Signaling Pathway and Experimental Workflow

MCH-R1 Signaling Pathway

Melanin-Concentrating Hormone (MCH) binding to its G protein-coupled receptor, MCH-R1, initiates intracellular signaling cascades. MCH-R1 can couple to both Gi and Gq proteins.[5][6][7][8] The Gi pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5][7] The Gq pathway activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These pathways can ultimately influence downstream effectors like the mitogen-activated protein kinase (MAPK) cascade.[6]

MCH_R1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCH MCH MCHR1 MCH-R1 MCH->MCHR1 Antagonist Blocks Binding Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Response Cellular Response (e.g., Appetite Regulation) PKA->Response Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK MAPK->Response

Caption: MCH-R1 signaling cascade and point of antagonist intervention.

In Vivo Efficacy Evaluation Workflow

The following diagram outlines a typical workflow for the in vivo assessment of a novel (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine derivative.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Evaluation start Synthesized Derivative formulation Formulation & Dosing start->formulation acute_study Acute Food Intake Study formulation->acute_study chronic_study Chronic Body Weight Study (DIO Model) acute_study->chronic_study pk_pd Pharmacokinetics/ Pharmacodynamics chronic_study->pk_pd behavioral Behavioral Assessment pk_pd->behavioral data_analysis Data Analysis & Efficacy Determination behavioral->data_analysis end Lead Candidate Selection data_analysis->end

References

Cross-Validation of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine Hydrochloride Activity: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed a lack of specific experimental data on the activity of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride across different cell lines. Therefore, a direct cross-validation and comparison of its performance in various cell types, as requested, cannot be provided at this time.

While the scientific community actively investigates novel chemical entities, the detailed biological activity, including quantitative metrics like IC50 or EC50 values and the affected signaling pathways for many compounds, remains unpublished or part of proprietary research. Our investigation into the biological profile of this compound did not yield the necessary data points to construct a comparative guide that meets the specified requirements for data presentation, experimental protocols, and visualization.

For researchers, scientists, and drug development professionals interested in this specific compound, the absence of public data necessitates primary research to determine its activity profile. This would typically involve a series of in vitro assays against a panel of relevant cell lines.

General Experimental Workflow for Compound Activity Screening

To illustrate the process that would be required to generate the data for the requested comparison guide, a general experimental workflow is outlined below. This workflow represents a standard approach in preclinical drug discovery for characterizing the activity of a novel compound.

G cluster_setup Experimental Setup cluster_execution Assay Execution cluster_analysis Data Analysis & Interpretation cluster_pathway Mechanism of Action Studies A Compound Preparation (this compound) D Cell Seeding & Treatment A->D B Cell Line Selection (e.g., Cancer Cell Line Panel, Normal Cell Line) B->D C Assay Design (e.g., Cytotoxicity, Proliferation, Target-specific) C->D E Incubation D->E F Data Acquisition (e.g., Plate Reader, High-Content Imaging) E->F G Dose-Response Curve Generation F->G H IC50 / EC50 Determination G->H I Comparative Analysis Across Cell Lines H->I J Target Identification I->J K Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) J->K

Caption: General workflow for in vitro cross-validation of a compound's activity in different cell lines.

Hypothetical Signaling Pathway Diagram

Should experimental data become available and suggest that this compound acts, for example, as an inhibitor of a specific kinase pathway frequently dysregulated in cancer, a diagram illustrating this mechanism could be generated. Below is a hypothetical representation of such a signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Compound (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride Compound->Kinase2 Gene Target Gene Expression (e.g., Proliferation, Survival) TF->Gene

Caption: Hypothetical signaling pathway inhibited by the compound.

It is crucial to reiterate that the above diagrams are illustrative and not based on experimentally verified data for this compound.

We recommend that researchers interested in this compound initiate their own in vitro screening studies to generate the necessary data for a robust comparative analysis.

A Comparative Analysis of the Neuroprotective Effects of Pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a versatile structural motif found in a numerous biologically active compounds, demonstrating a wide range of therapeutic effects. Within the realm of neuroscience, pyrrolidine derivatives have garnered significant interest for their neuroprotective properties, offering potential therapeutic avenues for a variety of neurodegenerative and ischemic conditions. This guide provides a comparative analysis of the neuroprotective effects of several key pyrrolidine compounds, supported by experimental data, detailed methodologies, and visualizations of the underlying signaling pathways.

Quantitative Comparison of Neuroprotective Efficacy

To facilitate a direct comparison of the neuroprotective potential of various pyrrolidine compounds, the following table summarizes key quantitative data from in vitro studies. These studies typically employ cellular models of neuronal damage, such as exposure to excitotoxins (e.g., glutamate) or oxidative stressors (e.g., hydrogen peroxide), to assess the ability of a compound to preserve neuronal viability.

CompoundNeuroprotective ModelAssayEndpointEffective ConcentrationKey Findings
Nefiracetam Glutamate-induced excitotoxicity in neuronal cell culturesMTT AssayCell Viability250-500 nMProtected against neuronal cell death.[1]
Veratridine-induced neuronal cell deathMTT AssayCell Viability5-500 nM (dose-dependent)Protected against neuronal cell death.[1]
Enhancement of Long-Term Potentiation (LTP)ElectrophysiologyfEPSP slopePeak effect at 10 nMEnhanced synaptic plasticity.[2][3]
Aniracetam H₂O₂-induced oxidative stress in neuronsMTT AssayCell Viability10-100 µmol/LSignificantly rescued deficient effects.[4][5]
Sunifiram Enhancement of Long-Term Potentiation (LTP)ElectrophysiologyfEPSP slope10-100 nMSignificantly enhanced LTP.[3]
Phenylpyrrolidine Derivative (Compound 1) Glutamate-induced excitotoxicity in primary cortical neuronsMTT AssayCell Viability50 µMIncreased cell survival rate by 37%.
Pyrrolidine Dithiocarbamate (PDTC) Hypoxia-reoxygenation in hippocampal neuronal culturesNot specifiedCell DeathNot specifiedReduced hypoxia-reoxygenation-induced cell death.[6]
Pyrrole-based Azomethine Compounds (7, 9, 12, 14, 15) H₂O₂-induced oxidative stress in SH-SY5Y cellsNot specifiedNeuroprotectionAs low as 1 µMExhibited strong protective effects.[7][8][9]

Note: Direct comparison of potency should be made with caution due to the variability in experimental models, cell types, and endpoints used across different studies.

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of pyrrolidine compounds are mediated through various intracellular signaling cascades. Understanding these pathways is crucial for targeted drug development. Below are graphical representations of key signaling pathways modulated by these compounds, created using the DOT language for Graphviz.

Pyrrolidine Dithiocarbamate (PDTC) and the NF-κB and Akt/GSK-3β Signaling Pathways

PDTC is known to exert its neuroprotective effects by inhibiting the pro-inflammatory NF-κB pathway and activating the pro-survival Akt/GSK-3β pathway.[6]

PDTC_Signaling cluster_nfkb Cytoplasm PDTC PDTC IKK IKK PDTC->IKK inhibits Akt Akt PDTC->Akt activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB translocates Gene_Transcription Pro-inflammatory Gene Transcription Nucleus_NFkB->Gene_Transcription promotes GSK3b GSK-3β Akt->GSK3b inhibits Cell_Survival Cell Survival Akt->Cell_Survival promotes Apoptosis Apoptosis GSK3b->Apoptosis promotes

Caption: PDTC inhibits the NF-κB pathway and activates the Akt/GSK-3β pathway.

Nefiracetam and Sunifiram: Modulation of CaMKII and PKC Signaling

Nefiracetam and Sunifiram enhance synaptic plasticity and exert neuroprotective effects by modulating the activity of Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC), often downstream of NMDA and AMPA receptor activation.[2][3][10][11]

Racetam_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR AMPAR AMPA Receptor Glutamate->AMPAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx CaMKII CaMKII Ca_influx->CaMKII PKC PKC Ca_influx->PKC Synaptic_Plasticity Synaptic Plasticity (LTP) CaMKII->Synaptic_Plasticity Neuroprotection Neuroprotection CaMKII->Neuroprotection PKC->Synaptic_Plasticity PKC->Neuroprotection Nefiracetam Nefiracetam Nefiracetam->NMDAR potentiates Nefiracetam->AMPAR potentiates Sunifiram Sunifiram Sunifiram->NMDAR potentiates

Caption: Nefiracetam and Sunifiram enhance neuroprotection via CaMKII and PKC.

Aniracetam and the BDNF Signaling Pathway

Aniracetam is proposed to exert neuroprotective effects by increasing the expression of Brain-Derived Neurotrophic Factor (BDNF), which in turn activates signaling cascades promoting neuronal survival and plasticity.[12]

Aniracetam_BDNF_Signaling Aniracetam Aniracetam BDNF_expression ↑ BDNF Expression Aniracetam->BDNF_expression BDNF BDNF BDNF_expression->BDNF TrkB TrkB Receptor BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK CREB CREB PI3K_Akt->CREB MAPK_ERK->CREB Gene_Expression Gene Expression for Neuronal Survival & Plasticity CREB->Gene_Expression

Caption: Aniracetam promotes neuroprotection through the BDNF signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of neuroprotective effects. The following sections outline the methodologies for key in vitro assays commonly used in the assessment of pyrrolidine compounds.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., glutamate, H₂O₂).

    • MTT Incubation: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. Lactate Dehydrogenase (LDH) Release Assay

This assay measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

    • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

    • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that leads to the formation of a colored product.

    • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of neuroprotection.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

  • Protocol for Akt Signaling Pathway Analysis:

    • Cell Lysis: After treatment with the pyrrolidine compound, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a sodium dodecyl sulfate-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins (e.g., anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the activation state of the signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the comparative analysis of the neuroprotective effects of different pyrrolidine compounds.

Experimental_Workflow start Start: Select Pyrrolidine Compounds cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) start->cell_culture treatment Treatment with Pyrrolidine Compounds (Dose-Response) cell_culture->treatment induce_damage Induce Neuronal Damage (e.g., Glutamate, H₂O₂) treatment->induce_damage viability_assays Assess Cell Viability (MTT, LDH assays) induce_damage->viability_assays western_blot Analyze Signaling Pathways (Western Blot) induce_damage->western_blot data_analysis Data Analysis and Comparison (EC₅₀/IC₅₀, % Protection) viability_assays->data_analysis western_blot->data_analysis conclusion Conclusion: Comparative Efficacy and Mechanism of Action data_analysis->conclusion

Caption: A typical workflow for comparing neuroprotective pyrrolidine compounds.

References

Head-to-head comparison of antimicrobial spectrum of novel pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the antimicrobial properties of recently developed pyridine derivatives reveals a promising landscape for the discovery of new therapeutic agents. These novel compounds exhibit a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as some fungi. This guide provides a head-to-head comparison of their antimicrobial efficacy, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this field.

Head-to-Head Antimicrobial Spectrum of Novel Pyridine Derivatives

The antimicrobial activity of novel pyridine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of several recently synthesized pyridine derivatives against a panel of clinically relevant microorganisms.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Pyridine-based Ru(II) Complexes C5Staphylococcus aureus0.63 (mg/mL)[1]
C5Bacillus cereus0.63 (mg/mL)[1]
C5Escherichia coli0.63 (mg/mL)[1]
C5Salmonella enteritidis0.63 (mg/mL)[1]
C8Candida albicans0.31 (mg/mL)[1]
Pyridine Imidazo[2,1-b]-1,3,4-thiadiazole Derivatives 4aBacillus pumilus-[2]
4aPseudomonas aeruginosa-[2]
4aVibrio cholera-[2]
4aStaphylococcus aureus-[2]
4hStaphylococcus aureus-[2]
4hCandida albicans-[2]
Thienopyridine Derivatives 12aEscherichia coli0.0195 (mg/mL)[3]
12aBacillus mycoides<0.0048 (mg/mL)[3]
12aCandida albicans<0.0048 (mg/mL)[3]
15Escherichia coli>0.0048 (mg/mL)[3]
15Bacillus mycoides0.0098 (mg/mL)[3]
15Candida albicans0.039 (mg/mL)[3]
Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold 6, 7Candida tenuis0.9[4]
8, 10, 16, 21Mycobacterium luteum3.9[4]

Note: The study on Pyridine Imidazo[2,1-b]-1,3,4-thiadiazole derivatives reported percentage inhibition and did not provide specific MIC values in µg/mL. Compound 4a showed maximum activity against B. pumillus (95.1%), P. aeruginosa (94.6%), V. cholera (91.0%), and S. aureus (88.8%), while compound 4h showed maximum inhibition against S. aureus (92.0%) and good inhibition against C. albicans (84.7%)[2].

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial spectrum of novel compounds. The most frequently cited method in the reviewed literature is the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal cultures

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Novel pyridine derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic, e.g., ampicillin, ciprofloxacin)

  • Negative control (broth medium with solvent)

  • Incubator

Procedure:

  • Preparation of Inoculum: Bacterial or fungal colonies are suspended in broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of Compounds: The novel pyridine derivatives are serially diluted in the broth medium in the wells of the microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Controls:

    • Growth Control: Wells containing only the broth medium and the microbial inoculum.

    • Sterility Control: Wells containing only the sterile broth medium.

    • Positive Control: Wells containing a standard antibiotic at a known effective concentration and the microbial inoculum.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Inoculum Prepare Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Compounds Prepare Serial Dilutions of Pyridine Derivatives Compounds->Plate Controls Set up Controls (Positive, Negative, Growth) Plate->Controls Incubate Incubate Plate Controls->Incubate Read Read MIC Incubate->Read

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action

While the exact mechanisms of action for many novel pyridine derivatives are still under investigation, some studies suggest potential targets. For instance, some dihydropyridine derivatives containing a thiazole moiety have been investigated for their potential to inhibit DNA gyrase.[5] DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it an attractive target for antibacterial agents.

DNA_Gyrase_Inhibition Pyridine Pyridine Derivative DNAGyrase Bacterial DNA Gyrase Pyridine->DNAGyrase Inhibits DNA Bacterial DNA Replication DNAGyrase->DNA Required for CellDeath Bacterial Cell Death DNAGyrase->CellDeath Inhibition leads to DNA->CellDeath Leads to

References

Comparative Guide to the Synthesis and Putative Testing of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride, a pyridine derivative with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data on its synthesis and biological testing, this document outlines a plausible synthetic pathway based on established chemical principles and analogous reactions found in the scientific literature. Furthermore, it proposes a general framework for its characterization and biological evaluation.

Synthesis of this compound

A feasible and logical synthetic route for the target compound commences with the commercially available 2-chloronicotinonitrile. The proposed synthesis involves a two-step process: a nucleophilic aromatic substitution followed by a reduction of the nitrile group.

Proposed Synthetic Pathway:

Synthesis_Pathway A 2-Chloronicotinonitrile C 2-(Pyrrolidin-1-yl)nicotinonitrile A->C Nucleophilic Aromatic Substitution B Pyrrolidine E (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine C->E Nitrile Reduction D Reducing Agent (e.g., Raney Nickel, H₂ or LiAlH₄) G This compound E->G Salt Formation F HCl

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)nicotinonitrile

This reaction involves the nucleophilic substitution of the chlorine atom on the pyridine ring with pyrrolidine. The electron-withdrawing nitrile group facilitates this substitution.

  • Reaction: To a solution of 2-chloronicotinonitrile (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add pyrrolidine (1.1-1.5 equivalents). The reaction mixture is heated to reflux for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product.

  • Purification: The crude 2-(pyrrolidin-1-yl)nicotinonitrile can be purified by column chromatography on silica gel.

Step 2: Synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

The reduction of the nitrile group to a primary amine is a critical step. Two common methods are catalytic hydrogenation and chemical reduction with a hydride reagent.

Method A: Catalytic Hydrogenation

  • Reaction: 2-(Pyrrolidin-1-yl)nicotinonitrile is dissolved in a solvent like methanol or ethanol containing a catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). The mixture is then subjected to a hydrogen atmosphere in a hydrogenation apparatus at elevated pressure and temperature. The reaction progress is monitored by the uptake of hydrogen.

  • Work-up: Upon completion, the catalyst is filtered off, and the solvent is evaporated to give the desired amine.

Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Reaction: A solution of 2-(pyrrolidin-1-yl)nicotinonitrile in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of LiAlH₄ (an excess, typically 2-3 equivalents) in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. The reaction is then stirred at room temperature or gentle reflux for several hours.

  • Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford the product. LiAlH₄ is a powerful reducing agent that reacts violently with water, so appropriate safety precautions must be taken.[1][2]

Step 3: Formation of this compound

  • Procedure: The synthesized (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution.

  • Purification: The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Data Presentation: Comparison of Reduction Methods

Since specific yield data for this synthesis is not available in the literature, the following table provides a general comparison of the two proposed reduction methods based on common laboratory practices.

FeatureCatalytic Hydrogenation (e.g., Raney Nickel)Chemical Reduction (LiAlH₄)
Selectivity Generally high for nitrile reduction.Can reduce other functional groups (e.g., esters, amides).[2]
Reaction Conditions Requires specialized high-pressure equipment.Standard laboratory glassware is sufficient.
Safety Flammable hydrogen gas under pressure.Highly reactive, water-sensitive reagent.[1]
Work-up Simple filtration to remove the catalyst.Requires careful quenching and extraction.
Cost Catalyst can be expensive but is reusable.Reagent is consumed in the reaction.

Reproducibility and Alternative Syntheses

The reproducibility of the proposed synthetic route will depend on the careful control of reaction parameters such as temperature, pressure, and catalyst activity. Currently, there is a lack of published data on the reproducibility of this specific synthesis.

Alternative synthetic strategies could involve:

  • Starting from a different pyridine precursor: For instance, one could envision a route starting from 2-aminonicotinonitrile, followed by a Buchwald-Hartwig amination with a protected pyrrolidine derivative.

  • Building the pyridine ring: A multi-component reaction could potentially be employed to construct the substituted pyridine core in a single step.

However, without experimental validation, the proposed route starting from 2-chloronicotinonitrile remains the most straightforward and theoretically sound approach.

Testing and Characterization

Once synthesized, the purity and identity of this compound should be confirmed using standard analytical techniques.

Analytical Workflow:

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Crude Product B Purified Compound A->B Column Chromatography / Recrystallization C NMR Spectroscopy (¹H, ¹³C) B->C D Mass Spectrometry (MS) B->D E Infrared Spectroscopy (IR) B->E F Purity Analysis (HPLC, Elemental Analysis) B->F

References

Independent Verification of the Biological Activity of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential biological activities of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride and its structural analogs. The information presented herein is based on published experimental data for compounds sharing key structural motifs, namely the aminopyridine and pyrrolidine moieties. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on the most plausible activities based on structurally related compounds: anti-tubercular effects and modulation of nicotinic acetylcholine and dopamine receptors.

Potential Biological Activities and Comparative Compounds

The core structure of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine suggests potential interactions with several biological targets. Research on analogous compounds points towards three primary areas of interest:

  • Anti-tubercular Activity: Numerous pyridine and pyrrolidine derivatives have demonstrated potent activity against Mycobacterium tuberculosis. For instance, 2-aminopyridine derivatives have been identified as promising anti-tubercular agents.[1][2]

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: The pyridinyl-methanamine scaffold is a known pharmacophore for nAChR ligands.

  • Dopamine Receptor (DR) Modulation: The overall structure also shares similarities with known dopamine receptor ligands.

Based on these potential activities, the following compounds have been selected for a comparative overview.

Data Presentation: Comparative Biological Activity

Table 1: Anti-tubercular Activity of Aminopyridine Analogs

CompoundTarget/AssayActivity (MIC/IC50)Reference
Compound 1 M. tuberculosis H37RvIC50: 3.2 µM[3]
Compound 2 M. tuberculosis H37RvIC50: 1.5 µM[3]
Fluorinated 2-aminopyridine-3-carbonitrile (Compound 40) M. tuberculosis H37RvMIC: ~8 µM[1]
Pyridyl Chalcone 21 M. tuberculosis H37RvIC90: 8.9 µM[4]

Table 2: Receptor Binding Affinity of Nicotinic Acetylcholine Receptor (nAChR) Ligands

CompoundReceptor SubtypeRadioligandKi (nM)Reference
(-)-Nicotine Nicotinic[³H]Acetylcholine1-6[5]
Cytisine Nicotinic[³H]Acetylcholine1-6[5]

Table 3: Receptor Binding Affinity of Dopamine Receptor (DR) Ligands

CompoundReceptor SubtypeRadioligandKd (nM)Reference
[³H]N-methylspiperone D2-0.02 - 0.23[6]
[³H]N-methylspiperone D3-0.39 - 0.58[6]
[¹²⁵I]Iodospiperone D2-0.51[6]

Experimental Protocols

To facilitate independent verification, detailed methodologies for key experiments are provided below.

Anti-tubercular Activity: Microplate Alamar Blue Assay (MABA)

This assay determines the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Experimental Workflow:

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Dispense Dispense compound and inoculum into 96-well plate Compound_Prep->Dispense Inoculum_Prep Prepare M. tuberculosis inoculum (H37Rv) Inoculum_Prep->Dispense Incubate Incubate at 37°C for 5-7 days Dispense->Incubate Add_Alamar_Blue Add Alamar Blue and re-incubate Incubate->Add_Alamar_Blue Read_Plate Read fluorescence or color change Add_Alamar_Blue->Read_Plate Determine_MIC Determine MIC (lowest concentration with no growth) Read_Plate->Determine_MIC

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Protocol:

  • Preparation of Test Compound: Serially dilute the test compound in 7H9 broth in a 96-well microplate.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust to a standard turbidity.

  • Inoculation: Add the bacterial inoculum to each well of the microplate containing the test compound. Include drug-free and cell-free controls.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.[7]

  • Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.[8][9]

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[10]

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This radioligand binding assay measures the affinity of a compound for nAChRs.

Experimental Workflow:

nAChR_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing nAChRs Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Ligand_Prep Prepare dilutions of test compound and radioligand (e.g., [³H]epibatidine) Ligand_Prep->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation_Count Quantify radioactivity using scintillation counting Wash->Scintillation_Count Calculate_Ki Calculate IC50 and Ki values Scintillation_Count->Calculate_Ki

Caption: Workflow for a nicotinic acetylcholine receptor binding assay.

Protocol:

  • Membrane Preparation: Prepare membranes from cells or tissues expressing the nAChR subtype of interest.[11]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine), and varying concentrations of the test compound.[12]

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.[11]

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to reduce non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[5]

Dopamine D2 Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to dopamine D2 receptors.

Experimental Workflow:

D2R_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing D2 receptors Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Ligand_Prep Prepare dilutions of test compound and radioligand (e.g., [³H]Spiperone) Ligand_Prep->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation_Count Quantify radioactivity using scintillation counting Wash->Scintillation_Count Calculate_Ki Calculate IC50 and Ki values Scintillation_Count->Calculate_Ki

Caption: Workflow for a dopamine D2 receptor binding assay.

Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing dopamine D2 receptors.[6]

  • Assay Setup: In a reaction tube, combine the membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [³H]spiperone), and a range of concentrations of the test compound.[13]

  • Incubation: Incubate the mixture at a specified temperature to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with cold buffer to minimize non-specific binding.

  • Quantification: Measure the radioactivity on the filters via liquid scintillation counting.

  • Data Analysis: Determine the IC50 and subsequently the Ki value from competition binding curves.[13]

Signaling Pathways

The potential downstream signaling pathways for nAChR and D2R activation are depicted below.

Signaling_Pathways cluster_nAChR Nicotinic Acetylcholine Receptor Signaling cluster_D2R Dopamine D2 Receptor Signaling nAChR nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream D2R D2 Receptor (Gi/o-coupled) AC_inhibition Adenylyl Cyclase Inhibition D2R->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition

Caption: Simplified signaling pathways for nAChR and D2R.

This guide provides a framework for the independent verification of the biological activity of this compound. The provided protocols and comparative data on related compounds offer a starting point for further investigation into its potential as an anti-tubercular agent or a modulator of key neurotransmitter receptors.

References

Correlating In Vitro and In Vivo Efficacy: A Comparative Analysis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine Hydrochloride and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential therapeutic activities of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride and structurally similar compounds. By examining available in vitro and in vivo data for molecules targeting the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) and the Mycobacterial Membrane Protein Large 3 (MmpL3), this document aims to offer a framework for correlating preclinical findings and guiding future research.

Executive Summary

While specific in vitro and in vivo data for this compound are not extensively available in the public domain, its structural motifs are present in compounds with demonstrated biological activity. This guide focuses on two such classes of compounds: pyridinyl-pyrrolidinyl derivatives acting as MCH-R1 antagonists and pyridine-2-methylamine derivatives as MmpL3 inhibitors. By presenting their performance data and experimental protocols, we aim to provide a valuable resource for researchers investigating compounds with this chemical scaffold.

Data Presentation: A Comparative Overview

The following tables summarize key in vitro and in vivo performance metrics for representative compounds structurally related to this compound.

Table 1: In Vitro Activity of Structurally Related Compounds

Compound ClassTargetAssayKey ParameterValueSource
6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivativeMCH-R1Radioligand Binding AssayKi2.3 nM[1][2]
Pyridine-2-methylamine derivative (Compound 62)MmpL3 (M. tuberculosis H37Rv)Microplate Alamar Blue Assay (MABA)MIC0.016 µg/mL[3][4][5]
Pyridine-2-methylamine derivativesMammalian Cells (Vero)Cytotoxicity AssayIC50≥ 16 µg/mL[3][4][5]

Table 2: In Vivo and Pharmacokinetic Properties of Structurally Related Compounds

Compound ClassModelKey ParameterValueSource
6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivativeRatOral Bioavailability32%[1][2]
Pyridine-2-methylamine derivative (Compound 62)Mouse Liver MicrosomesIntrinsic Clearance (CLint)28 µL/min/mg[3][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound to the MCH-1 receptor.

Methodology: This protocol is based on a competitive radioligand binding assay using membranes from cells expressing the MCH-1 receptor.[6][7]

  • Membrane Preparation:

    • Harvest cells expressing the MCH-1 receptor.

    • Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration using a standard method like the Bradford or BCA assay.[7]

  • Assay Procedure:

    • In a 96-well plate, combine the assay buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-MCH), and varying concentrations of the test compound.[7]

    • Add 5-10 µg of the membrane preparation to each well.[7]

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI).[7]

    • Wash the filters multiple times with an ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

    • Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

MmpL3 Inhibition Assay (Microplate Alamar Blue Assay - MABA)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Methodology: This assay measures the metabolic activity of M. tuberculosis in the presence of the test compound.[3]

  • Preparation:

    • Grow M. tuberculosis (e.g., H37Rv strain) in an appropriate culture medium.

    • Prepare serial dilutions of the test compound in a 96-well microplate.

  • Inoculation and Incubation:

    • Add the bacterial suspension to each well containing the test compound.

    • Incubate the plates at 37°C for a defined period (typically 5-7 days).

  • Alamar Blue Addition and Reading:

    • Add Alamar Blue reagent to each well.

    • Incubate for an additional 24 hours.

    • Visually assess the color change (blue to pink indicates bacterial growth) or measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that prevents a color change (i.e., inhibits bacterial growth).[3]

In Vivo Oral Bioavailability Study

Objective: To determine the fraction of an orally administered drug that reaches systemic circulation.

Methodology: This is a general protocol for determining oral bioavailability in a rodent model (e.g., rats).[1]

  • Animal Dosing:

    • Fast the animals overnight.

    • Administer the test compound orally (p.o.) via gavage at a specific dose.

    • For comparison, administer the same compound intravenously (i.v.) to a separate group of animals.

  • Blood Sampling:

    • Collect blood samples at predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood samples to obtain plasma.

  • Sample Analysis:

    • Analyze the plasma samples to determine the concentration of the test compound using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for both the oral and intravenous administration routes.

    • Oral Bioavailability (F%) is calculated as: (AUCoral / AUCintravenous) x (Doseintravenous / Doseoral) x 100.

Visualizing the Path from In Vitro to In Vivo

Understanding the relationship between in vitro activity and in vivo efficacy is crucial for drug development. The following diagrams illustrate the conceptual workflows and signaling pathways relevant to the discussed compound classes.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Compound Compound Target_Binding Target Binding Assay (e.g., MCH-R1, MmpL3) Compound->Target_Binding Affinity (Ki) Cell_Based_Assay Cell-Based Assay (e.g., MABA, Cytotoxicity) Compound->Cell_Based_Assay Potency (IC50/MIC) Animal_Model Animal Model (e.g., Rat, Mouse) Target_Binding->Animal_Model Correlation? Cell_Based_Assay->Animal_Model Correlation? PK_Study Pharmacokinetic Study (Bioavailability) Animal_Model->PK_Study Efficacy_Study Efficacy Study Animal_Model->Efficacy_Study G MCH Melanin- Concentrating Hormone (MCH) MCH-R1 MCH-R1 (GPCR) MCH->MCH-R1 G_Protein G-Protein Activation MCH-R1->G_Protein Signaling_Cascade Downstream Signaling G_Protein->Signaling_Cascade Biological_Response Biological Response (e.g., Appetite Regulation) Signaling_Cascade->Biological_Response Antagonist MCH-R1 Antagonist (e.g., Pyridinyl-pyrrolidinyl derivative) Antagonist->MCH-R1 G TMM_cyto Trehalose Monomycolate (Cytoplasm) MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Transport TMM_peri Trehalose Monomycolate (Periplasm) MmpL3->TMM_peri Cell_Wall Mycobacterial Cell Wall Synthesis TMM_peri->Cell_Wall Inhibitor MmpL3 Inhibitor (e.g., Pyridine-2-methylamine derivative) Inhibitor->MmpL3

References

A Comparative Analysis of the Therapeutic Index: (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride Versus Existing Anti-Tubercular and Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of the novel compound (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride against a range of existing anti-tubercular and neuroactive drugs. Due to the limited publicly available data on the subject compound, this analysis establishes a framework for evaluation, drawing comparisons with established agents based on their known efficacy and toxicity profiles. The provided experimental protocols and data serve as a benchmark for the future preclinical assessment of this and other novel chemical entities.

Executive Summary

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher TI is indicative of a wider margin of safety. This guide explores the TI of various compounds, categorized by their potential therapeutic applications relevant to the structural motifs of this compound: anti-tubercular and neuroactive. While direct experimental data for the subject compound is not yet available, this document compiles relevant data for existing drugs to provide a comparative context for its future development and assessment.

Data Presentation: Comparative Therapeutic Index

The following tables summarize the available in vitro efficacy (IC50/MIC), in vivo efficacy (ED50), and in vivo toxicity (LD50) data for selected anti-tubercular and neuroactive compounds. The therapeutic index is calculated as LD50/ED50 where sufficient data is available. It is important to note that direct comparison of TI values across different studies and animal models should be done with caution due to variations in experimental conditions.

Table 1: Comparative Data for Anti-Tubercular Compounds

CompoundIn Vitro Efficacy (IC50/MIC) vs. M. tuberculosis (µg/mL)In Vivo Efficacy (ED50) in Mouse Model (mg/kg)Acute Toxicity (LD50) in Mice (mg/kg, oral)Calculated Therapeutic Index (LD50/ED50)
This compound Data not availableData not availableData not availableData not available
Isoniazid0.02 - 0.06[1]~10-25[2][3]151~6 - 15
Rifampicin~0.01[1]Data not available885 (rat)[4], >4100 (mouse, as SV)[5]Data not available
Ethambutol1 - 5[6]Data not available2800 (mixture with isoniazid methane sulfonate)[7]Data not available
Pyrazinamide25 - 100 (at acidic pH)[8][9]150[10][11]1680 (intraperitoneal)[12]~11.2
Moxifloxacin0.25[13][14]~100[15][16]435 - 758[17]~4.4 - 7.6
Linezolid0.5 - 1.0[17][18]Data not available>5000[15][19]Data not available

Table 2: Comparative Data for Neuroactive Compounds

CompoundIn Vitro Efficacy (IC50/EC50)In Vivo Efficacy (ED50) in Animal Model (mg/kg)Acute Toxicity (LD50) in Mice (mg/kg, oral)Calculated Therapeutic Index (LD50/ED50)
This compound Data not availableData not availableData not availableData not available
MemantineIC50: 0.5 - 1 µM (NMDA Receptor)[20][21]Data not availableData not availableData not available
VareniclineEC50: 0.004 - 0.0016 µM (α4β2 nAChR)[22]Data not availableData not availableData not available
AmphetamineData not available~1 (locomotor activity suppression in ADHD model)[23][24]~30 (aggregated mice)~30

Experimental Protocols

To ensure a standardized assessment of the therapeutic index for novel compounds like this compound, the following detailed experimental methodologies are recommended.

In Vitro Efficacy and Cytotoxicity Assays

1. Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

  • Principle: To determine the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis.

  • Method: A microplate-based assay using a suitable broth medium (e.g., Middlebrook 7H9). A standardized inoculum of M. tuberculosis H37Rv is added to wells containing serial dilutions of the test compound. Plates are incubated at 37°C for 7-14 days. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Principle: To assess the cytotoxic effect of the compound on a mammalian cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity). This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.

  • Method: Cells are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). After incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration that inhibits 50% of cell viability) is calculated.

In Vivo Efficacy and Toxicity Studies

1. Murine Model of Tuberculosis for Efficacy (ED50) Determination

  • Principle: To determine the effective dose of the compound that reduces the bacterial load in the lungs of mice infected with M. tuberculosis.

  • Method: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv. After a pre-treatment period to establish a chronic infection (e.g., 4 weeks), mice are treated with a range of doses of the test compound orally or via an appropriate route for a defined period (e.g., 4 weeks). At the end of the treatment period, the lungs are harvested, homogenized, and plated on selective agar to determine the colony-forming units (CFU). The ED50 is the dose that causes a 50% reduction in the log10 CFU count compared to the untreated control group.

2. Acute Oral Toxicity Study (LD50) in Mice

  • Principle: To determine the median lethal dose (LD50) of the compound after a single oral administration.

  • Method: The Up-and-Down Procedure (UDP) as per OECD guideline 425 is a recommended method to reduce the number of animals used. A single mouse is dosed at a starting dose level. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. The LD50 is then calculated using the maximum likelihood method. Observations for signs of toxicity and mortality are made for at least 14 days.

Visualization of Key Processes

To facilitate understanding, the following diagrams illustrate a hypothetical signaling pathway, the experimental workflow for determining the therapeutic index, and the logical relationship of the comparative assessment.

G Hypothetical Signaling Pathway for a Neuroactive Compound cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound Compound Receptor Receptor Compound->Receptor Binds to Neurotransmitter_Release Neurotransmitter Release Neurotransmitter_Release->Receptor Natural Ligand Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates/Inhibits Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Leads to G Experimental Workflow for Therapeutic Index Determination Start Start In_Vitro_Efficacy In Vitro Efficacy (IC50/MIC) Start->In_Vitro_Efficacy In_Vitro_Toxicity In Vitro Cytotoxicity (CC50) Start->In_Vitro_Toxicity In_Vivo_Efficacy In Vivo Efficacy (ED50) In_Vitro_Efficacy->In_Vivo_Efficacy In_Vivo_Toxicity In Vivo Toxicity (LD50) In_Vitro_Toxicity->In_Vivo_Toxicity Calculate_TI Calculate Therapeutic Index (LD50/ED50) In_Vivo_Efficacy->Calculate_TI In_Vivo_Toxicity->Calculate_TI End End Calculate_TI->End G Comparative Assessment Logic Target_Compound (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride Efficacy_Data Efficacy Data (IC50, ED50) Target_Compound->Efficacy_Data To be determined Toxicity_Data Toxicity Data (LD50) Target_Compound->Toxicity_Data To be determined Existing_Antituberculars Existing Anti-Tuberculars Existing_Antituberculars->Efficacy_Data Existing_Antituberculars->Toxicity_Data Existing_Neuroactives Existing Neuroactives Existing_Neuroactives->Efficacy_Data Existing_Neuroactives->Toxicity_Data Therapeutic_Index Therapeutic Index (TI) Efficacy_Data->Therapeutic_Index Toxicity_Data->Therapeutic_Index Comparison Comparative Assessment Therapeutic_Index->Comparison

References

Safety Operating Guide

Proper Disposal of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride and materials contaminated with it must be treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Profile and Safety Precautions

This compound, with CAS number 1588441-33-1, is classified with the signal word "Warning" and is associated with the following hazard statements[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Due to these hazards, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.

Step 1: Waste Identification and Segregation

All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and empty containers), must be classified as hazardous waste. Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.

Step 2: Waste Collection and Labeling

Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be in good condition and compatible with the chemical. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The CAS Number: 1588441-33-1.

  • The associated hazards (e.g., Harmful, Irritant).

Step 3: Storage

Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials. Ensure the container is placed in secondary containment to prevent spills from reaching drains.

Step 4: Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with the complete chemical name and hazard information. Laboratory personnel should not attempt to neutralize or treat this chemical waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated, preferably within a fume hood.

  • Personal Protection: Wear the appropriate PPE as described in the table above.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or a commercial sorbent pad.

  • Collection: Carefully scoop the absorbed material into the designated solid hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Empty Container Disposal

Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. After triple-rinsing and allowing the container to dry, deface or remove the original label before disposing of the container in the regular trash or recycling, in accordance with institutional policies.

Disposal Workflow

Disposal Decision Workflow for this compound A Identify Waste (Pure compound, solutions, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) A->B I Is the original container empty? A->I C Is it a spill? B->C D Follow Spill Management Protocol (Evacuate, Contain, Collect) C->D Yes E Collect Waste in Designated Hazardous Waste Container C->E No D->E F Label Container Correctly (Chemical Name, CAS#, Hazards) E->F G Store in Secure Satellite Accumulation Area F->G H Contact EHS for Professional Disposal G->H I->E No J Triple-rinse container with suitable solvent I->J Yes K Collect rinsate as hazardous waste J->K L Deface label and dispose of empty container K->L

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride was located. The following guidance is based on the safety data of structurally similar compounds, including (1-Pyridin-3-ylpyrrolidin-2-yl)methanamine and general safety protocols for hazardous amine hydrochloride compounds. Always perform a risk assessment before handling any chemical and consult with your institution's environmental health and safety department.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Summary and Personal Protective Equipment (PPE)

Based on available data for analogous compounds, this compound is anticipated to be toxic if swallowed and may cause severe skin burns and eye damage.[1] A comprehensive PPE strategy is therefore mandatory.

Hazard Classification Recommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 3) Chemical-resistant gloves (Nitrile, Neoprene), Lab coat, Safety goggles, Face shield[1][2][3]
Skin Corrosion/Irritation (Category 1B) Chemical-resistant gloves (Nitrile, Neoprene), Chemical-resistant clothing/apron, Lab coat[1][2]
Serious Eye Damage/Eye Irritation (Category 1) Safety goggles, Face shield[1][2][4]
Respiratory Irritation (Potential) Use in a chemical fume hood. If dust is generated, a NIOSH-approved respirator (e.g., N95) is recommended.[4][5]
Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[7]

2. Personal Protective Equipment (PPE) Donning:

  • Before entering the designated handling area, don all required PPE as outlined in the table above. Ensure gloves are inspected for integrity before use.

3. Weighing and Solution Preparation:

  • When weighing the solid compound, perform the task in a fume hood to control dust.[1]

  • Use anti-static tools and equipment where appropriate.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

4. Experimental Use:

  • Keep containers tightly closed when not in use.[8]

  • Avoid contact with skin and eyes.[8] In case of accidental contact, immediately follow the first aid procedures outlined below.

  • Wash hands thoroughly after handling, even if gloves were worn.[1][8]

5. Decontamination:

  • Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) after completing work.

  • Dispose of all contaminated wipes and disposable PPE as hazardous waste.

Emergency Procedures
Exposure Scenario First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8][9]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][8][9]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[6]
Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Do not mix this waste with other waste streams.[6]

  • Collect all solid waste, including contaminated gloves, wipes, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.[6][10]

  • Collect all liquid waste in a separate, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvent used.

2. Container Management:

  • Keep waste containers closed at all times, except when adding waste.[10]

  • Label containers with "Hazardous Waste" and the full chemical name: "this compound".[10]

  • Store waste containers in a designated satellite accumulation area.

3. Final Disposal:

  • Arrange for the disposal of all waste through your institution's licensed hazardous waste disposal program.[6]

Visualized Workflows

HandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS

Caption: Chemical Handling and Disposal Workflow.

EmergencyResponse cluster_actions Immediate Actions Exposure Event Exposure Event Eye Contact Eye Contact Exposure Event->Eye Contact Skin Contact Skin Contact Exposure Event->Skin Contact Inhalation Inhalation Exposure Event->Inhalation Ingestion Ingestion Exposure Event->Ingestion Flush with Water (15 min) Flush with Water (15 min) Eye Contact->Flush with Water (15 min) Remove Clothing & Wash Skin Remove Clothing & Wash Skin Skin Contact->Remove Clothing & Wash Skin Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Seek Medical Attention Seek Medical Attention Flush with Water (15 min)->Seek Medical Attention Remove Clothing & Wash Skin->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth->Seek Medical Attention

Caption: First Aid Response to Chemical Exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.